2,3,4,9-tetrahydro-1H-carbazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-4,8,14H,5-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRCIKMHUAOIAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494195 | |
| Record name | 2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61894-99-3 | |
| Record name | 2,3,4,9-Tetrahydro-1H-carbazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine (CAS 116650-33-0)
Abstract
(R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a pivotal chiral building block in modern medicinal chemistry. Its rigid tetracyclic structure, derived from the privileged tetrahydrocarbazole scaffold, combined with a stereochemically defined primary amine, makes it an invaluable intermediate for synthesizing complex, biologically active molecules. This guide provides a comprehensive technical overview of its properties, synthesis, analytical characterization, and applications, with a focus on its role in the development of novel therapeutics. We delve into the causality behind synthetic strategies and provide detailed protocols to ensure reproducibility and validation for researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
The tetrahydrocarbazole (THC) core is a prominent structural motif found in a multitude of natural products and pharmacologically active compounds.[1] This scaffold is known to interact with a wide range of biological targets, leading to diverse therapeutic activities, including anticancer, neuroprotective, and anti-inflammatory effects.[2][3] The introduction of a chiral amine at the C-3 position of the cyclohexane ring, as seen in (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine, provides a critical anchor for stereospecific interactions with biological receptors.
This specific (R)-enantiomer is most notably recognized as a key intermediate in the synthesis of (R)-Ramatroban , a potent and selective antagonist of the thromboxane A2 (TXA2) / prostaglandin endoperoxide H2 (PGH2) receptor, which has been marketed for the treatment of allergic rhinitis.[4][5] Its utility extends beyond this, serving as a foundational element for building libraries of dopaminergic and serotonergic agents, particularly high-affinity 5-HT6 receptor antagonists for potential treatment of cognitive disorders like Alzheimer's disease and schizophrenia.[6][7] The precise three-dimensional orientation of the amino group is crucial for achieving the desired potency and selectivity in these target drug molecules.
This guide serves as a technical resource, consolidating critical data and methodologies to facilitate the effective use of this versatile intermediate in research and development settings.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties is essential for handling, reaction optimization, and formulation.
| Property | Value | Source(s) |
| CAS Number | 116650-33-0 | [8] |
| Molecular Formula | C₁₂H₁₄N₂ | [1][9] |
| Molecular Weight | 186.25 g/mol | [1][9] |
| Appearance | Off-white or light yellow crystalline powder | [1][2] |
| Melting Point | 128-130 °C | [1] |
| Boiling Point | 362.5 ± 42.0 °C at 760 mmHg (Predicted) | [10][11] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [10] |
| Solubility | Soluble in organic solvents like ethanol and DMSO | [1] |
| pKa | 17.54 ± 0.40 (Predicted) | [12] |
Structural Elucidation: The molecule consists of an indole ring fused to a cyclohexylamine ring. The "R" designation indicates the absolute stereochemistry at the C-3 chiral center.
Caption: 2D structure of (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine.
Synthesis and Manufacturing
The generation of the C-3 chiral center is the most critical aspect of the synthesis. While classical resolution of the racemic amine using chiral acids like tartaric acid is a viable strategy, modern approaches often favor more efficient enantioselective methods. A notable route involves the asymmetric reduction of a ketone or oxime precursor.[13]
Synthetic Pathway Overview: Asymmetric Reduction
A robust and scalable synthesis route, adapted from patent literature, avoids classical resolution by introducing chirality via a stereoselective reduction step.[9][14] The general workflow begins with the construction of the achiral tetrahydrocarbazolone core, followed by conversion to an oxime, and finally, a chiral reduction to yield the desired (R)-amine.
References
- 1. High-Purity (R)-3-amino-1,2,3,4-tetrahydrocarbazole - Pharmaceutical Grade at Best Price [jigspharma.com]
- 2. nbinno.com [nbinno.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. (R)-3-Amino-1,2,3,4-tetrahydrocarbazole CAS 116650-33-0 [sdhshchem.com]
- 5. cphi-online.com [cphi-online.com]
- 6. chembk.com [chembk.com]
- 7. 2,3,4,9-Tetrahydro-1H-carbazol-3-amine | C12H14N2 | CID 12361786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine 97% | CAS: 116650-33-0 | AChemBlock [achemblock.com]
- 9. (R)-3-Amino-1,2,3,4-tetrahydrocarbazole | 116650-33-0 [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. (R)-3-Amino-1,2,3,4-tetrahydrocarbazole|lookchem [lookchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. CN105693595A - Synthesis method for (R)-3-amino-1,2,3,4-tetrahydrocarbazole - Google Patents [patents.google.com]
(S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine CAS 116650-34-1 structure
An In-Depth Technical Guide to (S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine (CAS 116650-34-1)
Introduction: A Chiral Scaffold of Pharmaceutical Importance
(S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a chiral organic compound featuring a tricyclic tetrahydrocarbazole framework.[1][2][3] Its significance in the pharmaceutical industry stems from its role as a versatile and crucial building block for the synthesis of complex, biologically active molecules. The specific stereochemistry of the amine group at the 3-position is of paramount importance, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1] This guide provides a comprehensive overview of its structure, synthesis, analytical characterization, and applications, with a particular focus on its role in the development of adrenergic blocking agents.
Physicochemical Properties and Structural Elucidation
The core of this molecule consists of a benzene ring fused to a pyrrole ring, which is in turn fused to a cyclohexene amine ring, forming the tetrahydrocarbazole structure. The "(S)" designation indicates the specific stereochemical configuration at the chiral center, which is the carbon atom bonded to the amino group.
Key Properties Summary
| Property | Value | Reference |
| CAS Number | 116650-34-1 | [1][4][5][6] |
| Molecular Formula | C₁₂H₁₄N₂ | [1][7][8] |
| Molecular Weight | 186.26 g/mol | [5][7][8] |
| Appearance | White to light-yellow powder or crystals | [1][5] |
| IUPAC Name | (3S)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | [1] |
| SMILES | N[C@@H]1CC=2C=3C(NC2CC1)=CC=CC3 | [1] |
| InChI Key | UFRCIKMHUAOIAT-QMMMGPOBSA-N | [1][5] |
| Purity | Typically ≥97% | [1][5][8] |
| Storage | Refrigerator | [5] |
Stereoselective Synthesis: The Fischer Indole Approach
The synthesis of tetrahydrocarbazoles is classically achieved through the Fischer indole synthesis or its variations, such as the Borsche-Drechsel cyclization.[2][9][10][11] This acid-catalyzed reaction involves the condensation of a phenylhydrazine with a ketone or aldehyde, in this case, a cyclohexanone derivative, followed by a[12][12]-sigmatropic rearrangement to form the indole ring. Achieving the desired (S)-stereochemistry requires either a chiral starting material, a chiral catalyst, or resolution of a racemic mixture.
A representative synthesis is outlined below, which employs a protected aminocyclohexanone derivative to generate the desired product.
Experimental Protocol: Synthesis from Phenylhydrazine
This protocol is adapted from established methodologies for forming the tetrahydrocarbazole core.[4]
-
Reaction Setup: To a round-bottomed flask, add aqueous sulfuric acid (10% w/v, 30 mL).
-
Addition of Amine Precursor: While stirring, add the appropriate protected (S)-4-aminocyclohexanone derivative. The choice of this precursor is critical for establishing the final stereochemistry.
-
Phenylhydrazine Addition: Slowly add phenylhydrazine (1.52 g, 14.08 mmol) to the reaction mixture at room temperature. The use of phenylhydrazine is the cornerstone of the Fischer synthesis, providing the necessary atoms for the indole portion of the final structure.
-
Cyclization: Heat the reaction system to reflux (95-100°C) and maintain for 2-3 hours. The acidic conditions and heat facilitate the condensation and subsequent intramolecular cyclization to form the tricyclic carbazole system.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup - Quenching and Neutralization: Cool the reaction mixture to 10-15°C in an ice bath. Carefully adjust the pH to be alkaline (pH > 9) using an aqueous sodium hydroxide solution (20% w/v). This step neutralizes the acid catalyst and deprotonates the amine, making it soluble in organic solvents.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL). The product will move into the organic layer.
-
Washing and Drying: Wash the combined organic layers with saturated brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent by distillation under reduced pressure. The resulting crude product can be purified by column chromatography (eluent: ethyl acetate/triethylamine = 9:0.2) to yield pure (S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine.[4]
Synthesis Workflow Diagram
Caption: Fischer Indole synthesis workflow.
Analytical Characterization Workflow
Rigorous analytical testing is essential to confirm the identity, purity, and particularly the enantiomeric excess of the final product. A multi-step analytical approach ensures that the material meets the stringent quality standards required for pharmaceutical development.
Spectroscopic and Chromatographic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. While specific spectra for this exact compound are not publicly available, related tetrahydrocarbazole derivatives show characteristic signals: aromatic protons (δ 6.5-8.0 ppm), aliphatic protons on the cyclohexane ring (δ 1.8-3.0 ppm), and an N-H proton for the indole (δ >10 ppm).[12][13][14]
-
Infrared (IR) Spectroscopy: Provides functional group information. Expected peaks include N-H stretching vibrations for the indole and primary amine (around 3200-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and aliphatic C-H stretching (around 2800-3000 cm⁻¹).[12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (186.26 g/mol ).[7][12]
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most critical technique for this molecule. It is used to separate the (S) and (R) enantiomers and accurately determine the enantiomeric excess (e.e.%), ensuring the stereochemical purity of the product.
Analytical Workflow Diagram
Caption: Comprehensive analytical characterization workflow.
Applications in Drug Discovery and Development
The primary and most well-documented application of (S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine is as a key starting material in the synthesis of Carvedilol .[15]
-
Carvedilol Synthesis: Carvedilol is a non-selective β-adrenergic and α₁-adrenergic blocker used to treat heart failure and high blood pressure.[15][16] The synthesis involves coupling this chiral amine intermediate with an epoxide-containing side chain, typically 4-(oxiran-2-ylmethoxy)-9H-carbazole or a related precursor. The stereochemistry of the amine dictates the final stereochemistry of Carvedilol, which is critical for its therapeutic activity.
-
Research in Neurodegenerative Diseases: The tetrahydrocarbazole scaffold itself is of significant interest in medicinal chemistry. Derivatives are being investigated as potential acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[3][9] The ability to synthesize specific enantiomers like (S)-2,3,4,9-tetrahydro-1H-carbazol-3-amine allows researchers to explore structure-activity relationships in these potential new therapies.
Drug Development Pathwaydot
References
- 1. CAS 116650-34-1: (S)-3-Amino-1,2,3,4-tetrahydrocarbazole [cymitquimica.com]
- 2. wjarr.com [wjarr.com]
- 3. wjarr.com [wjarr.com]
- 4. (S)-3-Amino-1,2,3,4-tetrahydrocarbazole | 116650-34-1 [chemicalbook.com]
- 5. (S)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | 116650-34-1 [sigmaaldrich.com]
- 6. (S)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine | CymitQuimica [cymitquimica.com]
- 7. 2,3,4,9-Tetrahydro-1H-carbazol-3-amine | C12H14N2 | CID 12361786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-, (3S)- [cymitquimica.com]
- 9. op.niscpr.res.in [op.niscpr.res.in]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Novel design and synthesis of modified structure of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Chemical and Physical Properties of 2,3,4,9-Tetrahydro-1H-carbazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,9-Tetrahydro-1H-carbazol-3-amine is a tricyclic aromatic amine belonging to the tetrahydrocarbazole class of compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic molecules.[1] Derivatives of tetrahydrocarbazole have demonstrated a wide range of pharmacological activities, including potential as anticancer, antimicrobial, and neuroprotective agents.[2][3] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its relevant biological signaling pathways.
Chemical and Physical Properties
A comprehensive search of available literature and chemical databases reveals a notable lack of experimentally determined physical properties for this compound. While data for the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, is available, specific values for the 3-amino derivative are largely unreported. The following tables summarize the available data.
Table 1: General Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄N₂ | [4][5] |
| Molecular Weight | 186.25 g/mol | [4] |
| CAS Number | 61894-99-3 | [4] |
| IUPAC Name | This compound | [4] |
Table 2: Reported and Predicted Physical Properties
| Property | This compound | 2,3,4,9-Tetrahydro-1H-carbazole (Parent Compound for reference) |
| Melting Point | Not available in cited literature. | 118-120 °C |
| Boiling Point | Not available in cited literature. | 325-330 °C |
| Solubility | No specific data available. Likely soluble in organic solvents like methanol, ethanol, DMSO, and DMF based on the properties of similar compounds. | Insoluble in water; Soluble in methanol.[6] |
| pKa (predicted) | Not available in cited literature. | 17.84 ± 0.20 |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process. The following protocol is based on a method described for the synthesis of the (R)-enantiomer, providing a clear pathway to the target molecule.
Synthesis of (R)-2,3,4,9-Tetrahydro-1H-carbazol-3-amine
This synthesis involves the formation of the tetrahydrocarbazole core via Fischer indole synthesis, followed by the introduction of the amine functionality.
Step 1: Synthesis of 1,2,4,9-Tetrahydrocarbazole-3-ketone
-
Reaction Setup: In a suitable reaction vessel, 1,4-cyclohexanedione monoethylene acetal is reacted with phenylhydrazine.
-
Condensation and Cyclization: The reactants undergo an aldehyde-ketone amine condensation followed by cyclization to yield 3,3-vinyldioxo-1,2,4,9-tetrahydrocarbazole-3-ketone.
-
Deprotection: The protecting groups are removed to afford 1,2,4,9-tetrahydrocarbazole-3-ketone.
Step 2: Oximation of 1,2,4,9-Tetrahydrocarbazole-3-ketone
-
Reaction: The ketone from Step 1 is reacted with O-hydroxylamine hydrochloride to form the corresponding oxime ether.
Step 3: Chiral Selective Reduction of the Oxime Ether
-
Reduction: The oxime ether is subjected to a low-temperature chiral selective reduction to yield (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine.
Purification:
The final product can be purified using standard techniques such as column chromatography or recrystallization to achieve the desired purity.
Biological Activity and Signaling Pathways
Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been shown to exhibit a range of biological activities. Notably, certain 2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives have been identified as inhibitors of the CpxA phosphatase.[7] CpxA is the sensor kinase component of the CpxRA two-component signal transduction system in Gram-negative bacteria, which plays a crucial role in responding to envelope stress.
The CpxRA Signaling Pathway
The CpxRA system is a key player in maintaining the integrity of the bacterial cell envelope. It is activated by various stresses, including the accumulation of misfolded proteins in the periplasm.
-
Activation: In the presence of envelope stress, the sensor kinase CpxA, located in the inner membrane, autophosphorylates.
-
Phosphotransfer: Phosphorylated CpxA then transfers the phosphate group to the response regulator, CpxR, in the cytoplasm.
-
Transcriptional Regulation: Phosphorylated CpxR (CpxR-P) acts as a transcriptional regulator, binding to the promoter regions of target genes to modulate their expression. This leads to the upregulation of genes involved in protein folding and degradation, helping to mitigate the stress.
-
Deactivation: CpxA also possesses phosphatase activity, which dephosphorylates CpxR-P, thus turning off the signal when the stress is resolved.
Inhibition by Tetrahydrocarbazole Amines
Small molecules, such as certain derivatives of 2,3,4,9-tetrahydro-1H-carbazol-amine, can inhibit the phosphatase activity of CpxA.[7] This leads to an accumulation of phosphorylated CpxR, resulting in the constitutive activation of the Cpx stress response. This mechanism is of interest for the development of novel antibacterial agents, as the sustained activation of the Cpx pathway can be detrimental to bacterial virulence.
Below is a diagram illustrating the CpxRA signaling pathway and the point of intervention by CpxA phosphatase inhibitors.
Caption: The CpxRA signaling pathway and inhibition by tetrahydrocarbazole derivatives.
Conclusion
This compound is a molecule of considerable interest for drug discovery and development. While a synthetic route has been established, a significant gap exists in the publicly available, experimentally determined chemical and physical data for this specific compound. The known biological activity of related tetrahydrocarbazole amines, particularly their ability to modulate the bacterial CpxRA signaling pathway, highlights a promising avenue for the development of novel therapeutics. Further research is warranted to fully characterize the physicochemical properties of this compound and to explore the full potential of this and related compounds as modulators of bacterial stress responses.
References
- 1. 2,3,4,9-Tetrahydro-1h-carbazol-1-amine | 118498-95-6 [sigmaaldrich.com]
- 2. CpxR regulates the Rcs phosphorelay system in controlling the Ysc-Yop type III secretion system in Yersinia pseudotuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. This compound | C12H14N2 | CID 12361786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Carbazol-3-amine, 2,3,4,9-tetrahydro-, (3S)- [cymitquimica.com]
- 6. 1,2,3,4-Tetrahydrocarbazole CAS#: 942-01-8 [m.chemicalbook.com]
- 7. CpxA Phosphatase Inhibitor Activates CpxRA and Is a Potential Treatment for Uropathogenic Escherichia coli in a Murine Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3,4,9-tetrahydro-1H-carbazol-3-amine: Synthesis, Characterization, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, tricyclic framework provides a unique three-dimensional architecture for interacting with biological targets, leading to applications in oncology, neurodegenerative disease, and infectious disease. This guide focuses on a specific, high-value derivative: 2,3,4,9-tetrahydro-1H-carbazol-3-amine. We provide a detailed examination of its physicochemical properties, a robust, field-proven synthetic methodology based on the Fischer indole synthesis, a framework for its spectroscopic characterization, and an expert analysis of its potential applications in modern drug discovery.
Core Molecular Properties
This compound is an indole-containing bicyclic amine. The strategic placement of the primary amine on the saturated cyclohexane ring offers a key vector for derivatization or direct interaction with biological targets, distinguishing it from isomers where the amine is on the aromatic ring.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂ | --INVALID-LINK--[1] |
| Molecular Weight | 186.25 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 61894-99-3 | --INVALID-LINK--[2] |
| Canonical SMILES | C1CC2=C(CC1N)C3=CC=CC=C3N2 | --INVALID-LINK--[1] |
| XLogP3 | 1.9 | --INVALID-LINK--[1] |
Synthesis and Mechanistic Insights
The construction of the tetrahydrocarbazole core is most reliably achieved via the Fischer indole synthesis , a cornerstone reaction in heterocyclic chemistry.[3][4][5] This acid-catalyzed reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone, followed by a[6][6]-sigmatropic rearrangement.
The Fischer Indole Synthesis: Mechanism of Action
The causality of this reaction hinges on the formation of a key phenylhydrazone intermediate, which, under acidic conditions, tautomerizes to an ene-hydrazine. This species undergoes a concerted[6][6]-sigmatropic rearrangement, breaking a weak N-N bond and forming a stable C-C bond. Subsequent aromatization with the loss of ammonia yields the final indole ring system. Understanding this mechanism is critical for troubleshooting and adapting the reaction to various substituted precursors.
Caption: Mechanism of the Fischer Indole Synthesis.
Proposed Protocol for the Synthesis of this compound
While direct, peer-reviewed protocols for this specific isomer are not abundant, a robust synthesis can be designed based on established Fischer indole methodologies.[3][4][7] The critical choice of starting materials is phenylhydrazine and a suitable synthon for 4-aminocyclohexanone. A protected version of the ketone is often necessary to prevent the amine from interfering with the initial condensation. A ketal-protected precursor is a logical choice.
Workflow Overview:
Caption: Proposed synthetic workflow for the target molecule.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add a 10% (w/v) aqueous solution of a strong acid (e.g., sulfuric acid).
-
Addition of Ketone: Add the 4-aminocyclohexanone synthon, such as (1,4-dioxaspiro[4.5]dec-8-yl)amine, to the acidic solution with stirring. The use of a ketal-protected starting material prevents unwanted side reactions involving the amine group.
-
Addition of Phenylhydrazine: At room temperature, add phenylhydrazine dropwise to the mixture. An equimolar amount or a slight excess relative to the ketone is typically used.
-
Reflux: Heat the reaction mixture to reflux (typically 95-100°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Deprotection: Upon completion, cool the reaction mixture to 10-15°C. The acidic conditions of the reaction and work-up facilitate the in-situ hydrolysis of the ketal protecting group to reveal the ketone, which then participates in the cyclization.
-
Basification and Extraction: Carefully basify the cooled mixture with an aqueous sodium hydroxide solution to a pH > 10. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired 3-amino-1,2,3,4-tetrahydrocarbazole.[7]
Self-Validation: The success of each step is validated by TLC analysis. The final product's identity and purity are confirmed by the spectroscopic methods detailed in the following section. Chiral resolution of the resulting racemic mixture can be achieved using resolving agents like L- or D-tartaric acid.[8]
Spectroscopic Characterization Framework
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: For the parent tetrahydrocarbazole, aromatic protons typically appear in the δ 7.0-7.5 ppm region. The aliphatic protons of the cyclohexane ring present as multiplets between δ 1.8-2.8 ppm. The indole N-H proton is a characteristic broad singlet, often downfield (> δ 7.6 ppm).
-
Expected Impact of 3-Amino Group: The introduction of the amine at the C3 position will introduce a new set of signals. The C3 proton (methine, -CH(NH₂)-) will likely appear as a multiplet in the δ 3.0-3.5 ppm region. The protons on the adjacent C2 and C4 carbons will also experience a shift. The NH₂ protons will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
-
¹³C NMR: The parent compound shows four aromatic signals in the δ 110-140 ppm range and four aliphatic signals between δ 20-25 ppm.[11]
-
Expected Impact of 3-Amino Group: The C3 carbon will be significantly shifted downfield to ~δ 45-55 ppm due to the direct attachment of the electronegative nitrogen atom. Adjacent carbons (C2, C4) will also show predictable shifts.
-
Infrared (IR) Spectroscopy
-
Reference (Parent Compound): The key peaks for 1,2,3,4-tetrahydrocarbazole include a sharp N-H stretch around 3400 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, aliphatic C-H stretches just below 3000 cm⁻¹, and C=C aromatic ring stretches around 1470 cm⁻¹.[10]
-
Expected for 3-Amino Derivative: The primary amine will introduce two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region, which will be distinct from the single indole N-H stretch. An N-H bending vibration (scissoring) is also expected around 1600 cm⁻¹.
Mass Spectrometry (MS)
-
The electron ionization (EI) mass spectrum of the parent compound shows a strong molecular ion peak (M⁺) at m/z = 171.[10][12]
-
For this compound, the molecular ion peak is expected at m/z = 186 . Common fragmentation patterns would involve the loss of the amino group or cleavage of the saturated ring. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₁₂H₁₄N₂).
Applications in Drug Discovery and Research
The tetrahydrocarbazole scaffold is a validated pharmacophore with a diverse range of biological activities.[4] The addition of an amino group provides a handle for hydrogen bonding and salt bridge formation, often enhancing target affinity and improving pharmacokinetic properties.
Established Activities of the Tetrahydrocarbazole Core
-
Neuroprotection: Derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[3]
-
Anticancer: The planar carbazole system can intercalate with DNA, and various derivatives have shown potent cytotoxic activity against cancer cell lines.[13]
-
Antimicrobial: N-substituted carbazoles have demonstrated significant antibacterial and antifungal properties.
Role of Amino-Substituted Isomers
The position of the amino substituent is critical for directing biological activity. For instance, 6-amino-2,3,4,9-tetrahydro-1H-carbazole has been identified as a selective acetylcholinesterase inhibitor.[3] In a different context, 2,3,4,9-tetrahydro-1H-carbazol-1-amines were recently shown to activate the CpxRA bacterial two-component system by inhibiting the phosphatase activity of CpxA, presenting a novel antibacterial strategy.
Caption: Structural isomers and their associated biological targets.
Future Outlook for the 3-Amino Derivative
Given the activities of its isomers, this compound stands out as a compound of high interest for:
-
Library Synthesis: The primary amine is an ideal handle for parallel synthesis, allowing for the rapid generation of amide, sulfonamide, or urea libraries to probe structure-activity relationships (SAR).
-
Screening Campaigns: It should be prioritized in screens targeting kinases, GPCRs, and other enzyme classes where its structural analogues have shown activity.
-
Fragment-Based Drug Design (FBDD): The core molecule serves as a rigid and synthetically tractable fragment for building more complex and potent inhibitors.
Conclusion
This compound is more than a simple chemical entity; it is a strategic building block for the development of next-generation therapeutics. Its synthesis is achievable through well-understood chemical principles, and its structure is ripe for exploration in diverse biological contexts. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this valuable molecule in their drug discovery programs.
References
- 1. This compound | C12H14N2 | CID 12361786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. scribd.com [scribd.com]
- 4. wjarr.com [wjarr.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. (R)-3-Amino-1,2,3,4-tetrahydrocarbazole | 116650-33-0 [chemicalbook.com]
- 8. CN104402798A - Resolution method for 3-amino-1, 2, 3, 4-tetrahydrocarbazole - Google Patents [patents.google.com]
- 9. 1,2,3,4-Tetrahydrocarbazole | C12H13N | CID 13664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]
- 11. 1,2,3,4-Tetrahydrocarbazole(942-01-8) 13C NMR spectrum [chemicalbook.com]
- 12. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole | C13H16ClN3O | CID 127035 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2,3,4,9-tetrahydro-1H-carbazol-3-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have garnered significant attention for a wide range of therapeutic applications, including antiviral, anticancer, and neuroprotective activities.[1][4] A thorough and precise characterization of these molecules is paramount for advancing drug discovery and development. This technical guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and verification of a key derivative, 2,3,4,9-tetrahydro-1H-carbazol-3-amine. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, offering field-proven insights into experimental design, data interpretation, and potential challenges.
Introduction: The Significance of the Tetrahydrocarbazole Core
The tricyclic system of 2,3,4,9-tetrahydro-1H-carbazole is a versatile pharmacophore.[2] Its rigid structure, combined with the hydrogen-bonding capabilities of the indole nitrogen, allows for specific interactions with biological targets. The introduction of an amine group at the 3-position of the saturated ring, yielding this compound, provides a critical point for further functionalization or direct interaction with receptors, making it a valuable intermediate in synthetic chemistry.[5] Accurate spectroscopic analysis is not merely a procedural step but the cornerstone of ensuring the identity, purity, and structural integrity of this compound, thereby guaranteeing the reliability of subsequent biological and pharmacological studies.
Molecular Structure and Spectroscopic Overview
A foundational understanding of the molecule's structure is crucial for interpreting its spectroscopic data.
Figure 1. Chemical Structure of the target molecule.
The molecule, with a chemical formula of C₁₂H₁₄N₂ and a molecular weight of 186.26 g/mol , is comprised of a fused heterocyclic system.[6][7] This structure contains a benzene ring fused to a pyrrole ring, which is in turn fused to a cyclohexene ring bearing an amine substituent. This combination of aromatic and aliphatic components gives rise to a rich and informative spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms in a molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the clear observation of exchangeable protons (e.g., NH and NH₂).
-
Instrument Parameters:
-
Spectrometer: 300-500 MHz.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.[8]
-
Data Interpretation:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.0 - 7.6 | m | 4H |
| Indole N-H | 8.0 - 10.0 | br s | 1H |
| Aliphatic Protons (CH, CH₂) | 1.8 - 3.0 | m | 7H |
| Amine N-H₂ | 1.5 - 3.5 | br s | 2H |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
The aromatic region will display a complex multiplet pattern corresponding to the four protons on the benzene ring. The indole N-H proton will typically appear as a broad singlet at a downfield chemical shift. The aliphatic protons on the tetrahydrocarbazole ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The amine protons will also present as a broad singlet, which may exchange with D₂O.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg) is generally required compared to ¹H NMR.
-
Instrument Parameters:
Data Interpretation:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic Carbons | 110 - 140 |
| Aliphatic Carbons (CH, CH₂) | 20 - 50 |
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The aromatic carbons will resonate in the downfield region, while the aliphatic carbons of the saturated ring will appear in the upfield region. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be invaluable in distinguishing between CH, CH₂, and CH₃ groups.
Mass Spectrometry (MS)
Principle: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
Experimental Protocol:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended for accurate mass determination.
Data Interpretation: The mass spectrum is expected to show a prominent molecular ion peak. For this compound (C₁₂H₁₄N₂), the expected monoisotopic mass is 186.1157 g/mol .[7] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern can provide further structural confirmation, with characteristic losses of small neutral molecules or radicals.
Figure 2. A typical workflow for Mass Spectrometry analysis.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet) or as a thin film.
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer is typically used.
Data Interpretation:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Indole and Amine) | 3200 - 3500 (broad) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| N-H Bend (Amine) | 1550 - 1650 |
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups. The broad N-H stretching band in the high-frequency region is a key indicator of the presence of both the indole and primary amine groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Instrument: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the sample over a range of wavelengths.
Data Interpretation: Carbazole and its derivatives are known to exhibit characteristic UV absorption spectra.[9] The spectrum of this compound is expected to show absorption maxima (λ_max) corresponding to the π-π* transitions of the aromatic system. The exact positions and intensities of these bands can be influenced by the solvent and the presence of substituents.
Conclusion: A Synergistic Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound requires a synergistic application of multiple techniques. While ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition. IR spectroscopy verifies the presence of key functional groups, and UV-Vis spectroscopy probes the electronic structure of the aromatic system. Together, these methods provide a self-validating system for the unambiguous identification and characterization of this important synthetic intermediate, ensuring the integrity and reliability of research and development in the pharmaceutical sciences.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. echemcom.com [echemcom.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Carbazole Derivatives as Antiviral Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. This compound | C12H14N2 | CID 12361786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
The Rising Therapeutic Potential of Tetrahydrocarbazole Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrocarbazole scaffold, a privileged heterocyclic system, has emerged as a focal point in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2] These compounds are being extensively investigated as promising candidates for treating a wide spectrum of diseases, including cancer, microbial infections, and neurodegenerative disorders.[2][3] This technical guide provides a comprehensive exploration of the biological activities of novel tetrahydrocarbazole derivatives, with a detailed focus on their mechanisms of action, supporting quantitative data, and the experimental methodologies crucial for their evaluation.
I. Anticancer Activity: Inducing Apoptosis and Inhibiting Cell Proliferation
Tetrahydrocarbazole derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of programmed cell death (apoptosis) and the inhibition of cancer cell proliferation.[4][5]
Mechanism of Action: The Intrinsic Apoptotic Pathway
A primary mechanism by which tetrahydrocarbazole derivatives exert their anticancer effects is through the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[6] This pathway is characterized by a series of intracellular events that culminate in the activation of caspases, the executioners of apoptosis.
Several studies have shown that certain tetrahydrocarbazole derivatives can modulate the expression of Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway.[7][8] Specifically, these compounds have been observed to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[7][8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[6]
Once in the cytoplasm, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome.[9] This complex then recruits and activates pro-caspase-9, an initiator caspase.[10][11] Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[11][12]
Quantitative Data on Anticancer Activity
The cytotoxic efficacy of various tetrahydrocarbazole derivatives has been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of a compound's potency.
| Derivative | Cancer Cell Line | IC50 (µM) |
| Tetrahydrocarbazole-dithioate hybrid (6f) | MCF-7 (Breast) | 0.00724 |
| Tetrahydrocarbazole-dithioate hybrid (6f) | HCT-116 (Colon) | 0.00823 |
| Tetrahydrocarbazole-tethered triazole (5g) | MCF-7 (Breast) | Not specified |
Note: The data presented is a selection from various studies and is intended for comparative purposes.[1][5]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the tetrahydrocarbazole derivatives and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
II. Antimicrobial Activity: Targeting Bacterial Proliferation
The emergence of antibiotic-resistant bacterial strains has necessitated the search for novel antimicrobial agents. Tetrahydrocarbazole derivatives have shown promising activity against a range of pathogenic bacteria.[13]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
A key mechanism of action for the antibacterial effects of some tetrahydrocarbazole derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[14][15][16] These enzymes are essential for bacterial DNA replication, repair, and recombination, making them excellent targets for antimicrobial drugs.[17]
DNA gyrase introduces negative supercoils into bacterial DNA, a process crucial for DNA compaction and replication.[18] Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.[5] Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately bacterial cell death.[19] Molecular docking studies have suggested that some tetrahydrocarbazole derivatives may bind to the ATP-binding site of these enzymes, thereby inhibiting their activity.[20]
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of tetrahydrocarbazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
| Derivative | Bacterial Strain | MIC (µg/mL) |
| Tetrahydrocarbazole derivative | Staphylococcus aureus | Not specified |
| Tetrahydrocarbazole derivative | Escherichia coli | Not specified |
| Tetrahydrocarbazole derivative | Pseudomonas aeruginosa | Not specified |
Note: Specific MIC values are often reported in primary research articles and can vary significantly depending on the derivative and the bacterial strain.[2][13]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that prevents visible growth is the MIC.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the tetrahydrocarbazole derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.
III. Neuroprotective Activity: A Potential for Neurodegenerative Diseases
Tetrahydrocarbazole derivatives are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.[21] Their neuroprotective effects are attributed to multiple mechanisms, including the modulation of neuronal calcium homeostasis and inhibition of protein aggregation.
Mechanism of Action: Modulation of Calcium Influx and Inhibition of Protein Aggregation
Dysregulation of calcium homeostasis is a key factor in the pathophysiology of many neurodegenerative diseases.[22][23] Excessive calcium influx through N-methyl-D-aspartate (NMDA) receptors can lead to excitotoxicity and neuronal cell death.[24][25] Some tetrahydrocarbazole derivatives have been shown to modulate neuronal calcium channels, potentially protecting neurons from excitotoxic damage.[22][23]
Another hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[26][27] Certain tetrahydrocarbazole derivatives have demonstrated the ability to inhibit the aggregation of both Aβ and tau, suggesting a disease-modifying potential.[28]
Quantitative Data on Neuroprotective Activity
The neuroprotective effects of tetrahydrocarbazole derivatives are often evaluated by their ability to inhibit enzymes involved in neurodegeneration or to protect neuronal cells from toxic insults.
| Derivative | Target/Assay | IC50/Activity |
| Thiazolylhydrazone derivative (2i) | Acetylcholinesterase (AChE) | 0.028 µM |
| Tetrahydrocarbazole-γ-carboline conjugate (5e) | Butyrylcholinesterase (BChE) | High inhibitory activity |
Note: The data presented is a selection from various studies and is intended for comparative purposes.[29][30]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of acetylcholinesterase (AChE) by detecting the product of the enzymatic reaction. The inhibition of AChE by a compound is determined by the reduction in enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the AChE enzyme, the substrate (acetylthiocholine iodide), and Ellman's reagent (DTNB).
-
Incubation with Inhibitor: Pre-incubate the enzyme with various concentrations of the tetrahydrocarbazole derivative.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Color Development: The enzymatic hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration and determine the IC50 value.
IV. Synthesis of the Tetrahydrocarbazole Scaffold: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the tetrahydrocarbazole core structure.[14][29][31]
Principle: This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a ketone (e.g., cyclohexanone), with the elimination of ammonia.[32]
General Procedure:
-
Formation of Phenylhydrazone: React a substituted or unsubstituted phenylhydrazine with cyclohexanone in a suitable solvent, often with mild heating.
-
Cyclization: Treat the resulting phenylhydrazone with an acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or a Lewis acid) and heat the mixture to induce cyclization.
-
Work-up and Purification: After the reaction is complete, neutralize the acid, extract the product with an organic solvent, and purify the crude product by recrystallization or column chromatography.
V. Conclusion and Future Directions
Tetrahydrocarbazole derivatives represent a highly promising and versatile class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated anticancer, antimicrobial, and neuroprotective activities, supported by compelling quantitative data, underscore their importance in modern drug discovery. The detailed experimental protocols provided herein offer a foundation for researchers to further explore and optimize these fascinating molecules. Future research will likely focus on refining the structure-activity relationships to enhance potency and selectivity, as well as on in vivo studies to validate the therapeutic efficacy and safety of lead compounds.
References
- 1. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H9 induces apoptosis via the intrinsic pathway in non-small-cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Discovery of 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazoles as Novel DNA Gyrase Inhibitors Targeting the ATP-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Modulation of NMDA receptor-dependent calcium influx and gene expression through EphB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eurekaselect.com [eurekaselect.com]
- 20. promega.com [promega.com]
- 21. protocols.io [protocols.io]
- 22. Dose-Dependent Modulation of NMDA Receptors: Neuroprotective Mechanisms against Oxidative Stress in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Dose-Dependent Modulation of NMDA Receptors: Neuroprotective Mechanisms against Oxidative Stress in Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Up-regulation of bax and down-regulation of bcl-2 is associated with kainate-induced apoptosis in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 29. scribd.com [scribd.com]
- 30. mdpi.com [mdpi.com]
- 31. tandfonline.com [tandfonline.com]
- 32. wjarr.com [wjarr.com]
Preamble: The Scientific Imperative for Structural Elucidation
An In-depth Technical Guide to the Crystal Structure Analysis of 2,3,4,9-Tetrahydro-1H-carbazole
This guide provides a comprehensive, technically-grounded walkthrough of the process for determining and analyzing the single-crystal X-ray structure of 2,3,4,9-tetrahydro-1H-carbazole. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and reproducible scientific narrative.
The 2,3,4,9-tetrahydro-1H-carbazole (THC) scaffold is a privileged structure in medicinal chemistry.[1][2][3] It forms the core of numerous natural products and synthetic analogues exhibiting a wide spectrum of pharmacological activities, including potential as anti-Alzheimer's, anticancer, and anti-inflammatory agents.[1][4][5] The efficacy of these molecules is intrinsically linked to their three-dimensional architecture, which dictates how they interact with biological targets like enzymes and receptors.
Therefore, single-crystal X-ray diffraction (SC-XRD) is not merely a characterization technique; it is an essential tool for rational drug design. By providing a precise atomic-level map of the molecule, SC-XRD allows us to understand structure-activity relationships (SAR), validate computational models, and engineer next-generation therapeutics with enhanced potency and selectivity. This guide uses 2,3,4,9-tetrahydro-1H-carbazole as a case study to illuminate this powerful analytical workflow.
Synthesis and Crystallization: From Precursors to Analytically Pure Single Crystals
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The choices made at this stage are critical for the success of the entire analysis.
Synthetic Strategy: The Borsche–Drechsel Cyclization
The most reliable and widely adopted method for synthesizing the tetrahydrocarbazole core is the Borsche–Drechsel cyclization, a variant of the Fischer indole synthesis.[6][7][8] This acid-catalyzed reaction provides a high-yield pathway from readily available starting materials.
Causality of Choice : The Borsche–Drechsel cyclization is favored for its efficiency and operational simplicity. The reaction proceeds through a well-understood mechanism involving the formation of a phenylhydrazone intermediate, followed by a[9][9]-sigmatropic rearrangement and subsequent cyclization.[6] This predictability makes it a robust choice for producing the target compound in sufficient quantity and purity for crystallographic studies.
-
Reaction Setup : To a flask containing glacial acetic acid (40 ml), add cyclohexanone (0.12 mol) and heat the mixture.
-
Addition of Phenylhydrazine : Add freshly redistilled phenylhydrazine (0.1 mol) dropwise to the heated solution over a period of 30 minutes. The dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reflux : Upon completion of the addition, reflux the mixture on a water bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Precipitation and Isolation : Pour the hot reaction mixture into a beaker of ice-cold water while stirring continuously. The rapid temperature drop causes the product to precipitate out of the solution as a brown-colored solid.
-
Purification : Filter the crude solid and wash it repeatedly with water to remove any residual acetic acid and other water-soluble impurities. Recrystallize the solid from methanol, using a small amount of decolorizing carbon to yield the pure title compound. The yield for this reaction is typically high, often around 88%.[4]
Crystal Growth: The Art of Slow Evaporation
Obtaining a high-quality single crystal is arguably the most challenging step. The goal is to encourage molecules to pack in a slow, orderly fashion, forming a single, defect-free lattice.
Causality of Choice : Slow evaporation of a solvent is a gentle and effective method for growing crystals of small organic molecules. By allowing the solvent to evaporate over several days or weeks, the solution becomes supersaturated at a very slow rate, providing the necessary thermodynamic conditions for single crystal nucleation and growth, rather than rapid precipitation of an amorphous powder. Methanol is an excellent solvent choice here as it solubilizes the compound sufficiently and has a suitable vapor pressure for controlled evaporation at room temperature.[10]
-
Prepare a Saturated Solution : Dissolve the purified 2,3,4,9-tetrahydro-1H-carbazole in a minimal amount of methanol at room temperature to create a nearly saturated solution.
-
Filter the Solution : Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of multiple small crystals instead of a single large one.
-
Allow for Slow Evaporation : Cover the vial with a cap or paraffin film pierced with a few small holes using a needle. This restricts the rate of solvent evaporation.
-
Incubate : Place the vial in a vibration-free environment at a constant temperature. Over several days, as the methanol slowly evaporates, single crystals suitable for X-ray diffraction will form.
Single-Crystal X-ray Diffraction: The Definitive Structural Probe
With a suitable crystal mounted, the process of data collection and structure determination can begin. This workflow translates the diffraction pattern of X-rays scattered by the crystal's electron cloud into a precise 3D model of the molecule.
Workflow for Crystal Structure Determination
Caption: Workflow from synthesis to final structural analysis.
-
Data Collection : A suitable crystal (e.g., 0.26 × 0.15 × 0.15 mm) is mounted on a diffractometer, such as a Bruker Kappa APEXII area-detector.[10] The crystal is cooled (typically to 293 K in this case) and irradiated with monochromatic X-rays (Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction : The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors. This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.[10]
-
Structure Solution : The "phase problem" is solved using direct methods, typically with software like SHELXS97.[10] This initial step provides a rough electron density map that reveals the positions of most non-hydrogen atoms.
-
Structure Refinement : The initial model is refined using full-matrix least-squares on F², a process carried out with programs like SHELXL97.[10] In this iterative process, atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically placed in geometrically calculated positions.
-
Validation : The final structural model is rigorously validated for geometric and crystallographic consistency.
Analysis of the Crystal Structure of 2,3,4,9-Tetrahydro-1H-carbazole
The final output of the crystallographic workflow is a Crystallographic Information File (CIF), which contains all the information needed to describe the crystal structure. Analysis of this data provides profound insights into the molecule's nature.
Crystallographic Data Summary
The crystallographic parameters for 2,3,4,9-tetrahydro-1H-carbazole provide a quantitative fingerprint of its solid-state structure.
| Parameter | Value[10] |
| Chemical Formula | C₁₂H₁₃N |
| Formula Weight | 171.23 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 6.1067 (4) |
| b (Å) | 7.9488 (5) |
| c (Å) | 19.4512 (12) |
| Volume (ų) | 944.18 (10) |
| Z (Molecules/unit cell) | 4 |
| Temperature (K) | 293 (2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R-factor [I > 2σ(I)] | R1 = 0.048 |
| Goodness-of-fit (S) | 1.07 |
Molecular Conformation and Disorder
The analysis reveals that the molecule is not perfectly planar. The fused benzene and pyrrole rings are nearly coplanar, with a very small dihedral angle of 0.6(1)° between them.[10]
A key finding is that the cyclohexene ring is conformationally flexible and exhibits disorder in the crystal structure. It is modeled over two positions with refined occupancies of 59.1% and 40.9%.[10] In both disordered components, the ring adopts a half-chair conformation .[10] This conformational flexibility is a critical piece of information for drug designers, as the molecule may adopt different shapes when binding to a biological target.
Intermolecular Interactions and Crystal Packing
The way molecules pack together in the crystal is governed by non-covalent interactions. In the structure of 2,3,4,9-tetrahydro-1H-carbazole, the crystal packing is stabilized by a network of intermolecular N—H⋯π and C—H⋯π interactions.[10]
-
N—H⋯π Interaction : The hydrogen atom on the pyrrole nitrogen (N1) acts as a hydrogen bond donor, interacting with the center of the π-electron cloud of a neighboring molecule's benzene ring.
-
C—H⋯π Interactions : Weaker C—H bonds from the aliphatic and aromatic portions of the molecule also engage in similar interactions with the π systems of adjacent molecules.
These interactions are crucial for the stability of the solid-state structure and can influence the material's physical properties, such as its melting point and solubility.
Caption: Diagram of the key N-H···π intermolecular interaction.
Conclusion: From Atomic Coordinates to Scientific Insight
The crystal structure analysis of 2,3,4,9-tetrahydro-1H-carbazole provides an unambiguous determination of its three-dimensional form. The key insights—the half-chair conformation of the cyclohexene ring, its conformational disorder, and the stabilizing role of N—H⋯π interactions—are fundamental for understanding its chemical behavior. For professionals in drug development, this atomic-level precision is invaluable, enabling more accurate molecular modeling, facilitating the design of derivatives with improved binding affinity, and ultimately accelerating the discovery of new and more effective medicines.
References
- 1. wjarr.com [wjarr.com]
- 2. wjarr.com [wjarr.com]
- 3. Tetrahydrocarbazole - Wikipedia [en.wikipedia.org]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. nbinno.com [nbinno.com]
- 6. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 7. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Borsche-Drechsel Cyclization [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Novel Carbazole Derivatives
Introduction: The Enduring Prominence of the Carbazole Scaffold
The carbazole nucleus, a tricyclic aromatic heterocycle, represents a quintessential "privileged scaffold" in modern chemistry.[1] Its rigid, planar structure, consisting of two benzene rings fused to a central nitrogen-containing pyrrole ring, imparts a unique combination of thermal stability, electron-rich character, and versatile functionalization potential.[2][3] This has positioned carbazole and its derivatives at the forefront of innovation across diverse scientific disciplines.
First isolated from coal tar in 1872, the carbazole framework is now recognized as the core structural motif in a multitude of natural alkaloids and synthetic compounds with profound biological and photophysical properties.[1][4] In medicinal chemistry, carbazole derivatives exhibit a remarkable spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antidiabetic effects.[5][6][7] Several carbazole-based drugs have successfully reached the market, validating the therapeutic potential of this scaffold.[6] In parallel, the field of materials science has harnessed the exceptional hole-transporting properties and high photoluminescence quantum yields of carbazoles to develop next-generation organic electronics, most notably organic light-emitting diodes (OLEDs) and photovoltaic devices.[8][9][10]
The immense value of this scaffold has spurred the development of a rich and varied portfolio of synthetic methodologies. From classical cyclization reactions to modern transition-metal-catalyzed cross-couplings, chemists now possess a powerful toolkit to construct and functionalize the carbazole core with high precision. This guide provides an in-depth exploration of these pivotal synthetic strategies, explains the causality behind key experimental choices, and surveys the cutting-edge applications of the resulting novel derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Core Synthetic Strategies for Constructing the Carbazole Nucleus
The construction of the tricyclic carbazole framework is the foundational step in the development of novel derivatives. The choice of synthetic route is often dictated by the desired substitution pattern, functional group tolerance, and scalability.
Classical Cyclization Methodologies
These methods, established over decades, remain relevant for their robustness and utility in synthesizing specific carbazole precursors.
The Borsche–Drechsel Cyclization
This classical reaction provides a direct route to tetrahydrocarbazoles via the acid-catalyzed cyclization of cyclohexanone arylhydrazones.[11][12] The resulting tetrahydrocarbazole can then be aromatized to the corresponding carbazole. The reaction proceeds through a mechanism analogous to the Fischer indole synthesis, involving a key[5][5]-sigmatropic rearrangement.[13][14] The causality behind using a strong acid catalyst (e.g., glacial acetic acid, sulfuric acid) is to facilitate the initial hydrazone formation and the subsequent proton transfers required to trigger the rearrangement and cyclization cascade.[11][13]
Experimental Protocol: Synthesis of 6-phenyl-2,3,4,9-tetrahydro-1H-carbazole via Borsche-Drechsel Cyclization [13]
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-phenylphenylhydrazine hydrochloride (1.0 eq) and glacial acetic acid (5-10 volumes).
-
Initiation: Heat the mixture to reflux (approx. 118°C) with continuous stirring.
-
Substrate Addition: To the refluxing solution, add cyclohexanone (1.1 eq) dropwise over 30 minutes. The dropwise addition is crucial to control the exothermic reaction and prevent side-product formation.
-
Reaction: Maintain the reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water, which causes the product to precipitate.
-
Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 6-phenyl-2,3,4,9-tetrahydro-1H-carbazole.
Caption: Workflow for Borsche-Drechsel carbazole synthesis.
Modern Transition-Metal-Catalyzed Strategies
The advent of palladium-catalyzed cross-coupling has revolutionized carbazole synthesis, offering unparalleled scope, efficiency, and regiocontrol.
Intramolecular Buchwald-Hartwig Amination
This powerful method constructs the carbazole core by forming the key C-N bond through the intramolecular coupling of an ortho-haloaniline derivative with an adjacent phenyl ring.[15] The choice of a palladium catalyst, typically paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos), is critical. The ligand facilitates the crucial reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst.[16] A base (e.g., NaOtBu, K2CO3) is required to deprotonate the amine, making it a more potent nucleophile for the catalytic cycle.[17]
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling
While not a direct cyclization method, the Suzuki coupling is indispensable for synthesizing the necessary biaryl precursors for other cyclization reactions, such as the Cadogan or Buchwald-Hartwig methods. It involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid (or ester).[18] This strategy offers exceptional functional group tolerance and allows for the precise, regiocontrolled construction of substituted 2-aminobiphenyls or 2-nitrobiphenyls, which are then cyclized to the desired carbazole.
Experimental Protocol: Two-Step Synthesis of a Substituted Carbazole via Suzuki Coupling and Cadogan Cyclization
Step 1: Suzuki-Miyaura Coupling to form 2-Nitrobiphenyl Precursor
-
Setup: To an oven-dried flask under an inert atmosphere (N2 or Ar), add 2-bromonitrobenzene (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.03 eq), and a base like K2CO3 (2.0 eq).
-
Solvent: Add a degassed solvent system, typically toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 80-100°C and stir vigorously for 12-24 hours. Monitor by TLC.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-nitrobiphenyl derivative.
Step 2: Cadogan Reductive Cyclization
-
Setup: In a flask, dissolve the 2-nitrobiphenyl derivative (1.0 eq) in a high-boiling solvent like o-dichlorobenzene.
-
Reagent: Add a deoxygenating agent, typically a trialkyl or triaryl phosphite/phosphine such as triphenylphosphine (1.5-2.0 eq).
-
Reaction: Heat the mixture to reflux (160-180°C) for 6-12 hours. The triphenylphosphine serves as both a reductant for the nitro group and facilitates the cyclization.
-
Isolation: Cool the reaction and purify directly by column chromatography to isolate the final carbazole product.
Palladium-Catalyzed C-H Activation/Functionalization
Representing the state-of-the-art in atom economy, C-H activation strategies forge the carbazole skeleton by directly coupling an N-H bond with an adjacent C-H bond, avoiding the need for pre-functionalized starting materials (halides or boronic acids).[19][20] These tandem reactions often involve a palladium catalyst that coordinates to a directing group (like an acetamide), activates a nearby C-H bond, and then facilitates the intramolecular C-N bond formation.[15][19]
Part 2: Applications of Novel Carbazole Derivatives
The strategic synthesis of the carbazole core, followed by its functionalization, unlocks a vast chemical space of molecules with tailored properties for specific applications.
Medicinal Chemistry & Drug Development
The carbazole scaffold is a cornerstone of modern medicinal chemistry, with derivatives showing efficacy against a host of human diseases.[5]
Anticancer Agents
Carbazole's planar structure makes it an ideal DNA intercalator, disrupting DNA replication and transcription in cancer cells.[21] Furthermore, derivatives have been developed to act as potent and selective inhibitors of key oncogenic enzymes like topoisomerases and protein kinases.[21][22] The development of new carbazole-based compounds remains a critical strategy in the fight against cancer, aiming to overcome drug resistance and reduce side effects associated with current therapies.[23][24][25]
| Compound Class/Example | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Mechanism of Action (MoA) | Reference |
| Pyrano[3,2-c]carbazoles | MDA-MB-231, K562, A549 | 0.43 - 8.05 µM | Tubulin polymerization inhibition | [22] |
| Tetrahydrocarbazoles | Calu1 (Lung Carcinoma) | 2.5 nM | Cytotoxicity | [22] |
| Isoxazolo[3,4-a]carbazole | HeLa (Cervical Cancer) | 0.37 µM | Cytotoxicity | [22] |
| MHY407 | Breast Cancer Lines | ~5 µM | DNA damage, S phase arrest | [22] |
Antimicrobial Agents
With the rise of multidrug-resistant pathogens, there is an urgent need for novel antibiotics. Carbazole derivatives have demonstrated significant antibacterial and antifungal activity.[5][26] For instance, certain N-substituted carbazoles show potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and the fungal pathogen Candida albicans.[5][27] The proposed mechanism for some derivatives involves intercalation into bacterial DNA, blocking replication.[27]
Caption: Diverse applications of the carbazole scaffold.
Materials Science and Organic Electronics
The optoelectronic properties of carbazoles make them star players in organic electronics.[9] Their high thermal stability, excellent hole mobility, and wide energy gap are highly desirable for creating efficient and durable devices.[3][8]
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, carbazole derivatives are exceptionally versatile and are used in several key roles:
-
Host Materials: They form the matrix for phosphorescent emitters, providing a high triplet energy level to prevent energy loss and ensure efficient light emission.[3][10]
-
Hole-Transporting Layers (HTLs): Their electron-rich nature facilitates the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer.[8][10]
-
Emitters: Functionalized carbazoles, particularly those designed for Thermally Activated Delayed Fluorescence (TADF), can act as highly efficient light emitters themselves, capable of achieving near-100% internal quantum efficiency.[8]
The ability to fine-tune the electronic properties of the carbazole core by adding electron-donating or -withdrawing groups allows for precise control over emission color, charge transport, and device efficiency.[9]
Conclusion and Future Outlook
The carbazole scaffold continues to demonstrate its immense utility and versatility in both drug discovery and materials science. Significant advancements in synthetic chemistry, particularly through palladium-catalyzed C-H activation and cross-coupling reactions, have made a vast array of complex derivatives more accessible than ever before.[28][29] These modern methods provide chemists with the precision to modulate the steric and electronic properties of the carbazole core, enabling the rational design of molecules with optimized function.
Looking ahead, the field is moving towards more sustainable and efficient synthetic protocols, including flow chemistry and the use of earth-abundant metal catalysts. In medicinal chemistry, the focus will be on developing highly selective carbazole derivatives that target specific biological pathways to create safer and more effective therapies.[23] In materials science, the ongoing challenge is to design novel carbazole-based materials for next-generation flexible displays, solid-state lighting, and efficient solar energy capture, pushing the boundaries of organic electronics.[3] The rich chemistry and profound functional potential of carbazole ensure that it will remain a scaffold of high interest and impact for years to come.
References
- 1. The carbazole drug_Chemicalbook [chemicalbook.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemcom.com [echemcom.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 12. wjarr.com [wjarr.com]
- 13. benchchem.com [benchchem.com]
- 14. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. A tandem cross-coupling/S(N)Ar approach to functionalized carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07270C [pubs.rsc.org]
- 21. Current perspective of natural alkaloid carbazole and its derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benthamdirect.com [benthamdirect.com]
- 25. A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds - Zhang - Current Medicinal Chemistry [edgccjournal.org]
- 26. researchgate.net [researchgate.net]
- 27. Design, synthesis, and biological evaluation of novel carbazole aminothiazoles as potential DNA-targeting antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 28. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]
- 29. pubs.rsc.org [pubs.rsc.org]
The Fischer Indole Synthesis: A Technical Guide to the Synthesis of Tetrahydrocarbazoles
Abstract
The tetrahydrocarbazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from neuroprotection to oncology.[1][2][3] The Fischer indole synthesis, a venerable yet remarkably robust reaction, remains a cornerstone for the construction of this important heterocyclic system.[4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the Fischer indole synthesis for the preparation of tetrahydrocarbazoles. We will delve into the intricacies of the reaction mechanism, explore the critical parameters that govern its success, provide a detailed experimental protocol, and discuss the substrate scope and potential side reactions. This guide is intended to serve as a practical resource, bridging theoretical knowledge with actionable, field-proven insights to empower the efficient synthesis of these valuable molecules.
The Enduring Significance of Tetrahydrocarbazoles in Drug Discovery
The 1,2,3,4-tetrahydrocarbazole core is a versatile bicyclic structure that provides an excellent starting point for the development of a diverse array of therapeutic agents.[1] Its rigid framework allows for the precise spatial orientation of substituents, facilitating the exploration of structure-activity relationships (SAR) crucial in drug discovery.[1] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including:
-
Neuroprotective Effects: Compounds derived from the tetrahydrocarbazole scaffold have shown promise in the development of treatments for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1]
-
Anticancer Properties: The tetrahydrocarbazole nucleus is found in numerous natural and synthetic compounds with potent anticancer activity, mediated through various mechanisms like apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[1][3][6][7]
-
Antimicrobial and Antifungal Activity: Various synthetic derivatives have exhibited significant antibacterial and antifungal properties.[2]
The continued interest in tetrahydrocarbazoles underscores the need for reliable and efficient synthetic methodologies for their preparation, with the Fischer indole synthesis being a primary and highly effective approach.[2][8]
The Fischer Indole Synthesis: A Mechanistic Deep Dive
First reported by Emil Fischer in 1883, the Fischer indole synthesis is a powerful acid-catalyzed reaction that transforms an arylhydrazine and an aldehyde or ketone into an indole.[9][10] In the context of tetrahydrocarbazole synthesis, a substituted phenylhydrazine is reacted with a cyclohexanone derivative.
The reaction proceeds through a series of well-established steps:
-
Phenylhydrazone Formation: The reaction commences with the acid-catalyzed condensation of the phenylhydrazine with cyclohexanone to form a phenylhydrazone.[10][11]
-
Tautomerization to the Ene-hydrazine: The phenylhydrazone then undergoes tautomerization to its more reactive ene-hydrazine isomer.[10][11]
-
[11][11]-Sigmatropic Rearrangement: This is the key bond-forming step. Following protonation of the ene-hydrazine, a concerted[11][11]-sigmatropic rearrangement occurs, leading to the formation of a di-imine intermediate and the cleavage of the weak N-N bond.[10][11]
-
Cyclization and Aromatization: The resulting di-imine undergoes cyclization to form an aminal (a nitrogen analog of an acetal).[11] Subsequent acid-catalyzed elimination of ammonia and a final proton loss lead to the formation of the aromatic indole ring system of the tetrahydrocarbazole.[10][11]
Caption: The mechanistic pathway of the Fischer indole synthesis for tetrahydrocarbazoles.
Critical Parameters and Experimental Considerations
The success of the Fischer indole synthesis is highly dependent on the careful control of several reaction parameters.
The Role of the Acid Catalyst
The choice of acid catalyst is a critical decision in the Fischer indole synthesis. Both Brønsted and Lewis acids can be employed, with the selection often depending on the specific substrates and desired reaction conditions.[4][10]
-
Brønsted Acids: Commonly used Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TSA), and glacial acetic acid.[4] Glacial acetic acid often serves as both a catalyst and a solvent, providing a convenient one-pot procedure.[11][12]
-
Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also effective catalysts.[9][10] These can be particularly useful for less reactive substrates.
Expert Insight: The acidity of the medium can influence the reaction rate and, in some cases, the regioselectivity with unsymmetrical ketones. It is crucial to strike a balance, as overly harsh acidic conditions can lead to degradation of the starting materials or the product.[9][13]
Reaction Temperature and Time
The Fischer indole synthesis typically requires elevated temperatures to drive the reaction to completion.[14] Refluxing the reaction mixture is a common practice.[11][15] The optimal reaction time can vary depending on the reactivity of the substrates and the catalyst used. Monitoring the reaction progress by thin-layer chromatography (TLC) is essential to determine the point of maximum product formation and to avoid the formation of byproducts from prolonged heating.[15]
Modern Variations: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate the Fischer indole synthesis.[8][16] This technique can significantly reduce reaction times and, in some cases, improve yields. The use of ionic liquids in conjunction with microwave heating has also been explored, offering a greener alternative to traditional solvents.[8][16]
Substrate Scope, Limitations, and Side Reactions
The Fischer indole synthesis is a versatile reaction applicable to a wide range of substituted phenylhydrazines and cyclohexanones. However, it is not without its limitations.
-
Steric Hindrance: Highly substituted ketones or phenylhydrazines may react slowly or not at all due to steric hindrance.[15]
-
Regioselectivity: The use of unsymmetrical cyclohexanones can lead to the formation of a mixture of regioisomeric tetrahydrocarbazoles.[17] The directing effect of the substituents on the cyclohexanone ring can influence the outcome, but often, chromatographic separation of the isomers is necessary.[15][17]
-
Side Reactions: Under strongly acidic conditions, side reactions such as aldol condensation of the ketone or Friedel-Crafts type reactions can occur, reducing the yield of the desired product.[9] Certain functional groups that are acid-sensitive may not be compatible with the reaction conditions.[9]
Trustworthiness through Self-Validation: When encountering a new substrate combination, it is prudent to perform a small-scale trial reaction to assess its feasibility and to identify any potential issues with side reactions or regioselectivity.
Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol provides a detailed, step-by-step methodology for the synthesis of 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone.
Materials and Reagents
| Reagent | Molar Ratio | Example Quantity |
| Phenylhydrazine | 1 | 5.4 g |
| Cyclohexanone | 1.1 | 5.5 g |
| Glacial Acetic Acid | (Solvent/Catalyst) | 18 g |
| Methanol | (for recrystallization) | As needed |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5.5 g of cyclohexanone and 18 g of glacial acetic acid.[11][15]
-
Initiation of Reaction: Begin stirring and heat the mixture to reflux using a heating mantle.[11][15]
-
Addition of Phenylhydrazine: Slowly add 5.4 g of phenylhydrazine dropwise to the refluxing mixture over a period of approximately 30 minutes.[11][15]
-
Reflux: Continue to heat the reaction mixture at reflux for an additional 30 minutes to an hour after the addition is complete.[11][15] Monitor the reaction progress by TLC.
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Then, cool the flask in an ice bath to induce precipitation of the product.[11][15]
-
Filtration: Collect the crude product by vacuum filtration, washing the solid with a small amount of cold water.[15]
-
Purification: Recrystallize the crude product from boiling methanol to obtain pure, crystalline 1,2,3,4-tetrahydrocarbazole.[11][15]
Caption: A generalized experimental workflow for the Fischer indole synthesis of tetrahydrocarbazole.
Conclusion
The Fischer indole synthesis remains a highly relevant and powerful tool for the construction of tetrahydrocarbazoles, providing access to a class of compounds with significant therapeutic potential. A thorough understanding of the reaction mechanism, the influence of key reaction parameters, and an awareness of its limitations are paramount for the successful application of this methodology. By leveraging the insights and protocols presented in this guide, researchers can confidently and efficiently synthesize a wide range of tetrahydrocarbazole derivatives to fuel the engine of drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. wjarr.com [wjarr.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of tetrahydrocarbazoles as dual pERK and pRb inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. wjarr.com [wjarr.com]
- 9. scienceinfo.com [scienceinfo.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. scribd.com [scribd.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Fischer Indole Synthesis [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. cdnsciencepub.com [cdnsciencepub.com]
Initial Investigation of 2,3,4,9-Tetrahydro-1H-carbazol-3-amine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on the initial investigation of analogs of 2,3,4,9-tetrahydro-1H-carbazol-3-amine, a specific substitution pattern that holds significant therapeutic potential. This document provides a comprehensive overview of the synthesis, experimental protocols, and preliminary biological evaluation of these analogs, with a focus on their potential as anticancer agents and their interaction with key biological targets such as acetylcholinesterase and serotonin receptors. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration and development of novel therapeutics based on this versatile scaffold.
Introduction
The 1,2,3,4-tetrahydrocarbazole (THC) framework is a prominent tricyclic structure found in a variety of natural products and synthetic molecules with significant pharmacological activities.[1][2] Its rigid, fused-ring system provides a unique three-dimensional arrangement for substituent presentation, making it an attractive scaffold for the design of targeted therapies. Derivatives of THC have demonstrated a broad spectrum of biological effects, including but not limited to, anticancer, anti-Alzheimer's, antimicrobial, and antipsychotic activities.[1][2]
This guide specifically delves into analogs of this compound. The introduction of an amine group at the 3-position of the saturated carbocyclic ring offers a key point for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This position is crucial for establishing interactions with biological targets, and its derivatization can significantly impact potency, selectivity, and pharmacokinetic properties. The investigations summarized here explore the synthesis of the core scaffold and the biological impact of substitutions at the 3-amino position, as well as at the 6-position of the aromatic ring and the 9-position of the indole nitrogen.
Synthesis of the 2,3,4,9-Tetrahydro-1H-carbazole Scaffold
The foundational 2,3,4,9-tetrahydro-1H-carbazole core is most commonly synthesized via the Fischer indole synthesis or its variations, such as the Borsche-Drechsel cyclization. These methods involve the acid-catalyzed reaction of a phenylhydrazine with a cyclohexanone derivative.
General Synthetic Workflow
The overall synthetic strategy for accessing this compound analogs typically involves the initial construction of the tetrahydrocarbazole ring system, followed by functional group manipulations to introduce the desired amine functionality and subsequent derivatization.
Experimental Protocols
This classical method provides a straightforward route to the unsubstituted tetrahydrocarbazole scaffold.
-
A mixture of cyclohexanone (0.12 mol) and glacial acetic acid (40 ml) is heated.
-
Redistilled phenylhydrazine (0.1 mol) is added dropwise to the heated mixture over a period of 30 minutes.
-
The reaction mixture is then refluxed on a water bath for an additional 30 minutes.
-
After reflux, the mixture is poured into ice-cold water with continuous stirring, leading to the precipitation of a brown-colored solid.
-
The solid is collected by filtration, washed repeatedly with water, and recrystallized from methanol with a small amount of decolorizing carbon to yield the pure 2,3,4,9-tetrahydro-1H-carbazole.
This method offers a more environmentally friendly approach and can be used for the synthesis of substituted analogs.
-
Equivalent molar amounts of a substituted phenylhydrazine hydrochloride (e.g., 2.0 g, 0.013 mol) and a substituted cyclohexanone (e.g., 1.36 g, 0.016 mol) are combined in a round-bottom flask.
-
1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) (0.62 g, 20 mol%) is added as a catalyst, along with 20 ml of methanol as a solvent.
-
The reaction mixture is refluxed on a water bath for the appropriate time, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, poured into water (10 mL), and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel (petroleum ether: ethyl acetate, 8:2 v/v) to afford the pure substituted 2,3,4,9-tetrahydro-1H-carbazole.
This protocol describes the introduction of an amino group at the 6-position, which can be adapted for the synthesis of 3-amino analogs starting from the appropriate cyclohexanone derivative.
-
Nitration: 2,3,4,9-Tetrahydro-1H-carbazole is nitrated using a mixture of sodium nitrate and sulfuric acid to yield 6-nitro-2,3,4,9-tetrahydro-1H-carbazole.
-
Reduction: The nitro-substituted intermediate is then reduced to the corresponding amine. The 6-nitro-2,3,4,9-tetrahydro-1H-carbazole is dissolved in a suitable solvent, and zinc dust and sodium hydroxide are added. The mixture is refluxed until the reaction is complete. After filtration of the hot mixture and removal of the solvent, the product is washed with diethyl ether and recrystallized from ethanol to give 6-amino-2,3,4,9-tetrahydrocarbazole.
Biological Evaluation and Structure-Activity Relationships
Analogs of this compound have been investigated for a range of biological activities. The following sections summarize the key findings in different therapeutic areas.
Anticancer Activity
Recent studies have highlighted the potential of 3,6-disubstituted tetrahydrocarbazole derivatives as anticancer agents. The general approach involves the synthesis of a Boc-protected 3-aminotetrahydrocarbazole intermediate, followed by derivatization at the 6-position and subsequent deprotection and further modification of the 3-amino group.
Table 1: Anticancer Activity of 3,6-Disubstituted Tetrahydrocarbazole Analogs
| Compound ID | 3-Position Substituent | 6-Position Substituent | Cell Line | IC50 (µM) |
| Thioamide 1 | -NH-C(=S)-Aryl | -CH3 | MCF-7 | Data not available |
| Thioamide 2 | -NH-C(=S)-Aryl | -OCH3 | HCT116 | Data not available |
| Amide 1 | -NH-C(=O)-Aryl | -Cl | A549 | Data not available |
Note: Specific IC50 values were not provided in the initial search results, but the compounds were identified as having significant anticancer activity.
The mechanism of action for these anticancer agents is believed to involve the induction of DNA damage and disruption of mitochondrial function.
Acetylcholinesterase (AChE) Inhibition
Derivatives of tetrahydrocarbazole have been evaluated as inhibitors of acetylcholinesterase, a key target in the management of Alzheimer's disease. While the primary focus of the available literature is on 6-amino and 9-substituted analogs, the findings provide valuable insights for the design of 3-amino derivatives.
Table 2: AChE and BChE Inhibitory Activity of Tetrahydrocarbazole Analogs [3]
| Compound | R1 (Position 9) | R2 (Position 6) | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
| 3 | H | -NH2 | 15.23 ± 0.11 | 25.34 ± 0.15 | 1.66 |
| 4 | -CH3 | -NO2 | 20.11 ± 0.13 | 33.18 ± 0.19 | 1.65 |
| 17 | H | -NH(CH2)3CH3 | 28.45 ± 0.17 | 45.21 ± 0.21 | 1.59 |
| Donepezil | - | - | 0.05 ± 0.01 | 3.52 ± 0.12 | 70.4 |
The inhibition of AChE is a critical mechanism for enhancing cholinergic neurotransmission in the brain, which is impaired in Alzheimer's disease.
-
The assay is typically performed in a 96-well plate.
-
The reaction mixture contains phosphate buffer, a solution of the test compound in a suitable solvent (e.g., DMSO), acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
The reaction is initiated by the addition of the enzyme (AChE from electric eel or BChE from equine serum).
-
The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 412 nm) due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control (without inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Serotonin (5-HT) Receptor Affinity
Tetrahydrocarbazole derivatives have been identified as ligands for various serotonin receptors, which are implicated in a wide range of physiological and pathological processes in the central nervous system.[4][5] A conformationally restricted analog, (+/-) 3-amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole, has been reported to be a selective ligand for the 5-HT1D receptor.[6]
Table 3: Serotonin Receptor Binding Affinity of Tetrahydrocarbazole Analogs
| Compound | Receptor Subtype | Ki (nM) |
| 20 (N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole) | 5-HT6 | 29 |
| (+/-) 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole | 5-HT1D | Selective ligand (Ki not specified) |
The interaction with serotonin receptors suggests the potential for these compounds in the treatment of neurological and psychiatric disorders.
Future Directions
The initial investigations into this compound analogs reveal a promising scaffold for the development of novel therapeutic agents. Future research should focus on:
-
Expansion of the Analog Library: Systematic derivatization of the 3-amino group with a diverse range of alkyl and aryl substituents is necessary to build a comprehensive SAR profile.
-
In-depth Biological Screening: Evaluation of the synthesized analogs against a broader panel of cancer cell lines and a wider range of biological targets, including various kinases and G-protein coupled receptors, is warranted.
-
Elucidation of Mechanisms of Action: Detailed mechanistic studies are required to understand the precise molecular interactions and signaling pathways modulated by the most active compounds.
-
Pharmacokinetic Profiling: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is crucial for their further development as drug candidates.
Conclusion
This technical guide has summarized the initial findings in the investigation of this compound analogs. The synthetic accessibility of this scaffold, coupled with the preliminary evidence of its potent and diverse biological activities, underscores its potential as a valuable starting point for the discovery of new medicines. The data and protocols presented here provide a solid foundation for further research and development in this exciting area of medicinal chemistry.
References
- 1. wjarr.com [wjarr.com]
- 2. wjarr.com [wjarr.com]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. 1,2,3,4-tetrahydrocarbazoles as 5-HT6 serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (+/-) 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole: a conformationally restricted analogue of 5-carboxamidotryptamine with selectivity for the serotonin 5-HT1D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Tetrahydrocarbazole Compounds in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrocarbazole (THCz) scaffolds have emerged as a promising class of heterocyclic compounds in anticancer drug discovery. Their rigid, fused-ring structure provides a versatile template for the design of molecules that can interact with a variety of biological targets implicated in cancer progression. This technical guide provides a comprehensive overview of the known mechanisms of action of tetrahydrocarbazole derivatives, focusing on their molecular targets, effects on key signaling pathways, and the experimental methodologies used to elucidate these mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology.
Core Mechanisms of Action
Tetrahydrocarbazole compounds exert their anticancer effects through a multitude of mechanisms, often displaying pleiotropic activity. The primary modes of action identified to date include the induction of apoptosis, cell cycle arrest, and the inhibition of critical enzymes and signaling pathways that drive tumor growth and survival.
Induction of Apoptosis
A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Tetrahydrocarbazole derivatives have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.
One notable example is the synthetic carbazole derivative LCY-2-CHO , which has been shown to induce apoptosis in human monocytic leukemia cells (THP-1). The apoptotic cascade initiated by LCY-2-CHO involves the cleavage of Bid, a pro-apoptotic Bcl-2 family protein, leading to the disruption of the mitochondrial membrane potential and subsequent release of cytochrome c. This, in turn, activates the caspase cascade, including caspase-3, -6, and -8, culminating in apoptotic cell death.[1]
Another example is the tetrahydrocarbazole-triazole derivative, compound 5g , which promotes apoptosis in MCF-7 breast cancer cells.[2][3][4][5] While the precise apoptotic pathway is not fully elucidated in the provided literature, its activity is linked to telomerase inhibition.
Signaling Pathway: Intrinsic Apoptosis
The intrinsic apoptotic pathway is a key mechanism through which tetrahydrocarbazole compounds can induce cancer cell death. This pathway is centered on the mitochondria and is regulated by the Bcl-2 family of proteins.
Cell Cycle Arrest
In addition to inducing apoptosis, tetrahydrocarbazole derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, most notably the G2/M phase.
Compound 5g has been observed to cause cell cycle arrest at the G2/M phase in MCF-7 cells.[2][3][4][5] This arrest prevents the cells from entering mitosis, thereby inhibiting cell division. The molecular mechanism underlying this G2/M arrest often involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, G2/M arrest is often associated with decreased levels of the CDK1/cyclin B complex.[6]
Furthermore, the inhibition of retinoblastoma protein (pRb) phosphorylation is another key mechanism by which THCz compounds can induce cell cycle arrest. Unphosphorylated pRb sequesters the E2F transcription factor, preventing the expression of genes required for S-phase entry.
Signaling Pathway: G1/S and G2/M Cell Cycle Checkpoints
Tetrahydrocarbazole compounds can impact cell cycle progression at multiple checkpoints. The inhibition of pERK and pRb phosphorylation affects the G1/S transition, while other derivatives can induce a G2/M arrest.
Inhibition of Key Enzymes and Signaling Pathways
Tetrahydrocarbazole derivatives have been identified as inhibitors of several key enzymes and signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
-
pERK and pRb Phosphorylation: A series of tetrahydrocarbazole compounds have been discovered as dual inhibitors of the phosphorylation of extracellular signal-regulated kinase (ERK) and the retinoblastoma protein (pRb).[7][8] The RAS/RAF/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation and survival, and its hyperactivation is common in many cancers.[7] By inhibiting pERK, these compounds can block downstream signaling that leads to cell cycle progression. Similarly, by preventing the phosphorylation of pRb, a key tumor suppressor, they maintain its ability to inhibit cell cycle progression at the G1/S checkpoint.[7][8]
-
Telomerase: Telomerase is a reverse transcriptase that maintains telomere length, enabling the limitless replicative potential of cancer cells.[2] The tetrahydrocarbazole-triazole derivative compound 5g has been shown to inhibit the enzymatic activity of telomerase in MCF-7 breast cancer cells.[2][3] This inhibition leads to telomere shortening, which can trigger cellular senescence or apoptosis.
-
Topoisomerase II: Topoisomerase II is an essential enzyme involved in DNA replication and chromosome segregation. Some carbazole derivatives, such as elliptinium, have been reported to act as topoisomerase II inhibitors.[9] While specific data for tetrahydrocarbazole compounds is still emerging, their structural similarity to known topoisomerase inhibitors suggests this as a potential mechanism of action.
-
Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. While the direct inhibition of HDACs by specific tetrahydrocarbazole compounds requires further investigation, it is a plausible mechanism given the structural features of the THCz scaffold.
-
VEGF and TNF-α Signaling: The inhibition of Vascular Endothelial Growth Factor (VEGF) and Tumor Necrosis Factor-alpha (TNF-α) signaling has been reported as a potential anticancer mechanism of tetrahydrocarbazole derivatives. VEGF is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. TNF-α is a pro-inflammatory cytokine that can promote tumor growth and metastasis.
Signaling Pathway: pERK/pRb Inhibition
The dual inhibition of pERK and pRb phosphorylation represents a significant mechanism of action for certain tetrahydrocarbazole compounds, leading to cell cycle arrest.
Other Mechanisms
-
Microtubule Inhibition: Disruption of microtubule dynamics is a well-established anticancer strategy. Some tetrahydrocarbazole derivatives have been suggested to act as microtubule inhibitors, interfering with the formation of the mitotic spindle and leading to mitotic arrest and apoptosis.
-
DNA Intercalation: The planar aromatic structure of the carbazole nucleus allows for intercalation into the DNA double helix. This can disrupt DNA replication and transcription, ultimately leading to cell death.
Quantitative Data Summary
The following tables summarize the available quantitative data for the anticancer activity of selected tetrahydrocarbazole derivatives.
Table 1: Cytotoxicity of Tetrahydrocarbazole Derivatives
| Compound | Cancer Cell Line | Assay | IC50 | Reference |
| 5g | MCF-7 (Breast) | Cell Viability | 15.14 µM | [2] |
| 1 | - | pERK Inhibition | 5.5 µM | [7][8] |
| 1 | - | pRb Inhibition | 4.8 µM | [7][8] |
| 16 | - | pERK Inhibition | 4.4 µM | [7][8] |
| 16 | - | pRb Inhibition | 3.5 µM | [7][8] |
Table 2: Telomerase Inhibition by Tetrahydrocarbazole Derivatives
| Compound | Target | Assay | Effect | Reference |
| 5g | Telomerase | TRAPeze® RT Telomerase Detection Kit | Concentration-dependent inhibition | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of tetrahydrocarbazole compounds' anticancer mechanisms.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the tetrahydrocarbazole compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptosis and Cell Cycle Proteins
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Treat cells with the tetrahydrocarbazole compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, CDK1, Cyclin B, pERK, pRb) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
Principle: Flow cytometry is a technology that is used to analyse the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. Cell cycle analysis is performed by staining the DNA with a fluorescent dye, such as propidium iodide (PI), and measuring the fluorescence intensity of individual cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the tetrahydrocarbazole compound for the desired time, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Telomerase Activity Assay (TRAP Assay)
Principle: The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay to measure telomerase activity. In the first step, telomerase in a cell extract adds telomeric repeats to the 3' end of a synthetic oligonucleotide substrate. In the second step, these extension products are amplified by PCR.
Protocol:
-
Cell Lysate Preparation: Prepare cell extracts from treated and untreated cells using a suitable lysis buffer.
-
TRAP Reaction: Perform the TRAP assay using a commercial kit (e.g., TRAPEZE® RT Telomerase Detection Kit) according to the manufacturer's instructions. The reaction typically involves an initial telomerase extension step followed by PCR amplification.
-
Detection: Analyze the PCR products by gel electrophoresis or real-time PCR to quantify telomerase activity.
Conclusion and Future Directions
Tetrahydrocarbazole compounds represent a promising and multifaceted class of anticancer agents. Their ability to target multiple key pathways involved in cancer cell proliferation and survival, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical enzymes like telomerase and kinases, underscores their therapeutic potential.
The data presented in this technical guide highlight the significant progress made in understanding the mechanisms of action of these compounds. However, further research is warranted to fully elucidate the intricate molecular details of their interactions with various cellular targets. Future studies should focus on:
-
Identifying the specific molecular targets of a broader range of tetrahydrocarbazole derivatives.
-
Conducting detailed structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds.
-
Elucidating the complete signaling cascades modulated by these compounds to better understand their downstream effects.
-
Evaluating the in vivo efficacy and safety of lead tetrahydrocarbazole compounds in preclinical cancer models.
A deeper understanding of the mechanisms of action of tetrahydrocarbazole compounds will undoubtedly facilitate the rational design and development of novel and effective anticancer therapies.
References
- 1. Cell apoptosis induced by a synthetic carbazole compound LCY-2-CHO is mediated through activation of caspase and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells [ouci.dntb.gov.ua]
- 5. researcher.manipal.edu [researcher.manipal.edu]
- 6. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of tetrahydrocarbazoles as dual pERK and pRb inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological studies of carbazole–thiosemicarbazone hybrids as potential topoisomerase II catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Bioactivity Screening of Carbazole Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their unique tricyclic structure, consisting of two benzene rings fused to a five-membered nitrogen-containing ring, provides a versatile scaffold for the development of novel therapeutic agents.[1][2] This technical guide offers a comprehensive overview of the preliminary bioactivity screening of carbazole scaffolds, focusing on their anticancer, antimicrobial, and antioxidant properties. It provides structured data from various studies, detailed experimental protocols for key bioassays, and visualizations of relevant signaling pathways and experimental workflows to aid researchers in this field.
Anticancer Activity of Carbazole Derivatives
Carbazole derivatives have shown significant potential as anticancer agents, with mechanisms of action that include the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cell proliferation, such as topoisomerase II.[1][3]
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of carbazole derivatives is commonly evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard metric for this assessment.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 14a | 7901 (Gastric Adenocarcinoma) | MTT | 11.8 ± 1.26 | [4] |
| A875 (Human Melanoma) | MTT | 9.77 ± 8.32 | [4] | |
| Compound 4 | MDA-MB-231 (Triple Negative Breast Cancer) | MTT | 0.73 ± 0.74 | [5] |
| Compound 3 | MDA-MB-231 (Triple Negative Breast Cancer) | MTT | 1.44 ± 0.97 | [5] |
| Compound 10 | HepG2 (Liver) | MTT | 7.68 | [6] |
| MCF7 (Breast) | MTT | 6.44 | [6] | |
| Compound 11 | HeLa (Cervical) | MTT | 10.09 | [6] |
| Compound 9 | HeLa (Cervical) | MTT | 7.59 | [6] |
| ECCA | UACC62 (Melanoma) | FACS | ~1.0 | [7] |
| 36a | A549 (Lung) | Not Specified | Not Specified | [3][8] |
| HCT-116 (Colon) | Not Specified | Not Specified | [3][8] | |
| C1 | MG63 (Osteosarcoma) | Not Specified | Not Specified | [9] |
| C3 | MG63 (Osteosarcoma) | Not Specified | Not Specified | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Carbazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the carbazole derivatives in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).[10]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using suitable software.[10]
Signaling Pathways in Anticancer Activity
Many carbazole derivatives exert their anticancer effects by inducing apoptosis. This can occur through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases (e.g., caspase-3/7) that dismantle the cell.[1][8]
DNA topoisomerase II is an essential enzyme for DNA replication and cell division. Some carbazole derivatives act as catalytic inhibitors of topoisomerase II, preventing the enzyme from relaxing and decatenating DNA, which ultimately leads to cell cycle arrest and apoptosis.[3][11]
Antimicrobial Activity of Carbazole Derivatives
Carbazole scaffolds have demonstrated promising activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Antibacterial Activity:
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 32b | Pseudomonas aeruginosa | 9.37 | [2] |
| 30f | MRSA (N315) | 4 | [2] |
| 49p | Staphylococcus aureus (MRSA) | 0.78-1.56 | [2] |
| 52a | Escherichia coli | 1.25 | [2] |
| 1a, 2a, 2b | Bacillus subtilis | 31.25 | [12] |
| 3 | Escherichia coli | 31.25 | [12] |
| 3b | Escherichia coli | Not Specified | [13] |
| 4b | Escherichia coli, S. aureus, S. pyogenes | Not Specified | [13] |
| 2, 4, 8 | Staphylococcus aureus | 32 | [14] |
Antifungal Activity:
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| 33d | Saccharomyces cerevisiae | 1.2 µM | [2] |
| 44g | Cryptococcus neoformans | 3.125 | [2] |
| 53c | Candida albicans | 0.625 | [2] |
| Molecule B | Candida albicans | 8 | [15] |
| BTA3 | Candida parapsilosis | 32 | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.
Materials:
-
Carbazole derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of the carbazole derivative in a suitable solvent. Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute the standardized inoculum in the broth to the desired final concentration.
-
Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the prepared inoculum. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth or by measuring the optical density using a microplate reader. The MIC is the lowest concentration that shows no turbidity.[15][17]
Antioxidant Activity of Carbazole Derivatives
Carbazole derivatives have been investigated for their antioxidant properties, which are crucial in combating oxidative stress-related diseases.
Quantitative Antioxidant Activity Data
The antioxidant activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of free radicals in the assay.
| Compound ID | Assay Type | IC50 (µM) | Reference |
| Compound 4 | DPPH | 1.05 ± 0.77 | [6] |
| Compound 9 | DPPH | 5.15 ± 1.01 | [6] |
| 2c | DPPH | 25.55 ± 0.40 µg/mL | [18] |
| 2e | DPPH | 40.82 ± 0.54 µg/mL | [18] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.
Materials:
-
Carbazole derivatives
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
Positive control (e.g., ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol or ethanol and protect it from light. Prepare serial dilutions of the carbazole derivatives and a positive control in the same solvent.[19]
-
Reaction Mixture: In a suitable container (e.g., cuvette or microplate well), mix a specific volume of the test compound solution with the DPPH solution. Prepare a blank containing the solvent and DPPH solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[19]
-
Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm.[19]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[19]
Experimental Workflows
Visualizing the experimental workflows can aid in the planning and execution of bioactivity screening.
In Vitro Anticancer Screening Workflow
Antimicrobial Susceptibility Testing Workflow
References
- 1. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis and biological studies of carbazole–thiosemicarbazone hybrids as potential topoisomerase II catalytic inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives [lmaleidykla.lt]
- 13. connectjournals.com [connectjournals.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of a viable synthetic pathway for 2,3,4,9-tetrahydro-1H-carbazol-3-amine, a key intermediate in the synthesis of pharmacologically active compounds such as Ramatroban. The guide details a multi-step synthesis beginning with a Fischer indole cyclization, followed by functional group manipulations to yield the target primary amine.
Synthetic Strategy Overview
The selected strategy focuses on constructing the tetracyclic carbazole core first, followed by the introduction of the amine functionality at the C-3 position. This is achieved through a five-step sequence:
-
Fischer Indole Synthesis: Reaction of phenylhydrazine with 1,4-cyclohexanedione monoethylene ketal to form the protected carbazolone intermediate.
-
Ketal Deprotection: Acid-catalyzed hydrolysis to reveal the ketone at the C-3 position.
-
Oximation: Conversion of the C-3 ketone to an oxime using hydroxylamine.
-
Reduction: Reduction of the oxime to the target primary amine, this compound. This step can be performed stereoselectively to yield specific enantiomers.
This pathway is advantageous as it builds the core structure early and utilizes robust, well-established chemical transformations.
Experimental Protocols
The following protocols are representative methodologies for each step in the synthesis. Reagent quantities and reaction conditions may require optimization.
Step 1: Synthesis of 3,3-(Ethylenedioxy)-2,3,4,9-tetrahydro-1H-carbazole (Intermediate 1)
This step involves the acid-catalyzed condensation and cyclization of phenylhydrazine and a protected cyclohexanone derivative, a classic example of the Fischer indole synthesis.[1][2]
-
Reagents:
-
Phenylhydrazine
-
1,4-Cyclohexanedione monoethylene ketal
-
Glacial Acetic Acid (or other acid catalyst like HCl, H₂SO₄)
-
Ethanol (as solvent)
-
-
Protocol:
-
Dissolve 1,4-cyclohexanedione monoethylene ketal (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Add phenylhydrazine (1.0 to 1.1 eq) to the solution.
-
Add a catalytic amount of concentrated acid (e.g., H₂SO₄) or use glacial acetic acid as the solvent-catalyst system.
-
Heat the mixture to reflux (typically 80-120°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can range from 1 to 5 hours.[2][3][4]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water to remove acid residue, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield pure Intermediate 1.
-
Step 2: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-3-one (Intermediate 2)
The ketal protecting group is removed under acidic conditions to yield the corresponding ketone.
-
Reagents:
-
Intermediate 1
-
Acetone/Water mixture
-
Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)
-
-
Protocol:
-
Suspend Intermediate 1 (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of concentrated HCl or a larger quantity of a weaker acid like TFA.
-
Stir the mixture at room temperature or heat gently (e.g., 40-50°C) until TLC analysis indicates complete consumption of the starting material.
-
Neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by column chromatography (silica gel) or recrystallization to afford pure Intermediate 2.
-
Step 3: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazol-3-one Oxime (Intermediate 3)
The ketone is converted to an oxime, which serves as the direct precursor to the amine.
-
Reagents:
-
Intermediate 2
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine or Sodium Acetate (as base)
-
Ethanol/Water
-
-
Protocol:
-
Dissolve Intermediate 2 (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.1-1.5 eq) and a base such as pyridine or sodium acetate (2.0-3.0 eq) to the solution. The base neutralizes the HCl released from the hydroxylamine salt.
-
Heat the mixture to reflux for 1-4 hours, monitoring by TLC.
-
After cooling, the product may precipitate. If not, reduce the volume of the solvent under vacuum and add water to induce precipitation.
-
Filter the solid product, wash with cold water, and dry. Recrystallization may be performed if necessary.
-
Step 4: Synthesis of this compound (Target Compound)
The final step is the reduction of the oxime to the primary amine. Various reducing agents can be employed. Catalytic hydrogenation is a common and effective method.
-
Reagents:
-
Intermediate 3
-
Reducing Agent (e.g., H₂ gas with Pd/C or Raney Nickel; Sodium Borohydride with a catalyst; Lithium Aluminum Hydride)
-
Solvent (e.g., Ethanol, Methanol, Tetrahydrofuran)
-
-
Protocol (Catalytic Hydrogenation):
-
Place Intermediate 3 (1.0 eq) in a hydrogenation vessel with a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of Palladium on Carbon (Pd/C, 5-10 mol%) or Raney Nickel.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction at room temperature until the hydrogen uptake ceases.
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude target compound.
-
Purification can be achieved by acid-base extraction or by forming a salt (e.g., hydrochloride) and recrystallizing it.
-
Quantitative Data Summary
The following table summarizes typical yields for the synthetic steps. Yields are highly dependent on reaction scale and optimization.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Fischer Indole Synthesis | Phenylhydrazine, Protected Cyclohexanone | Protected Carbazolone | 75-95%[3][5] |
| 2 | Ketal Deprotection | Protected Carbazolone | Carbazolone | >90% |
| 3 | Oximation | Carbazolone | Carbazolone Oxime | 80-95% |
| 4 | Oxime Reduction | Carbazolone Oxime | Carbazolamine | 60-85% |
Visualizations
Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Biological Context: Thromboxane A₂ Receptor Signaling
The target amine is a precursor to Ramatroban, a dual antagonist for the Thromboxane A₂ receptor (TP) and the Prostaglandin D₂ receptor (CRTH2).[6][7][8] Ramatroban's therapeutic effects in conditions like asthma and allergic rhinitis stem from its ability to block these pro-inflammatory signaling pathways.[9][10] The diagram below outlines the TP signaling cascade, which is inhibited by Ramatroban.
Caption: Thromboxane A₂ (TP) receptor signaling pathway inhibited by Ramatroban.
References
- 1. jk-sci.com [jk-sci.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. acgpubs.org [acgpubs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. What is Ramatroban used for? [synapse.patsnap.com]
- 8. Ramatroban - LKT Labs [lktlabs.com]
- 9. What is the mechanism of Ramatroban? [synapse.patsnap.com]
- 10. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Tetrahydrocarbazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrocarbazole scaffold, a privileged heterocyclic system, has emerged as a cornerstone in modern medicinal chemistry. Its unique structural framework, present in numerous natural products and synthetic compounds, imparts a remarkable versatility that has led to the discovery of a wide array of potent biological activities. This in-depth technical guide provides a comprehensive exploration of tetrahydrocarbazole derivatives as potential therapeutic agents, delving into their synthesis, multifaceted mechanisms of action, and the critical structure-activity relationships that govern their efficacy. Designed for researchers, scientists, and drug development professionals, this guide offers field-proven insights and detailed methodologies to empower the next wave of innovation in this exciting area of therapeutic development.
The Tetrahydrocarbazole Core: A Scaffold of Therapeutic Promise
The 1,2,3,4-tetrahydrocarbazole (THC) is a tricyclic aromatic structure featuring a pyrrole ring fused to a benzene ring and a cyclohexane ring.[1] This unique architecture serves as a versatile template for chemical modification, allowing for the systematic exploration of structure-activity relationships and the fine-tuning of pharmacological properties such as potency, selectivity, and bioavailability.[2] The adaptability of the THC scaffold is a key reason for its prominence in drug discovery, enabling the development of derivatives with a broad spectrum of therapeutic applications.[2]
Synthetic Strategies: Building the Foundation for Therapeutic Innovation
The synthesis of tetrahydrocarbazole derivatives is a well-established yet continually evolving field. A variety of synthetic methodologies have been developed to construct this privileged scaffold, with the Fischer indole synthesis being the most common and versatile approach.[3] This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone derived from a cyclohexanone derivative.[3]
Recent advancements in synthetic chemistry have introduced more efficient and environmentally friendly methods for the preparation of tetrahydrocarbazole derivatives. These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and the use of various catalysts to enhance reaction efficiency and selectivity.[3][4] Furthermore, photochemical and acid-catalyzed C-H functionalization techniques offer novel pathways for the direct modification of the tetrahydrocarbazole core, streamlining the synthetic process.[5][6]
Representative Synthetic Protocol: Fischer Indole Synthesis of a Tetrahydrocarbazole Derivative
This protocol outlines a general procedure for the synthesis of a 1,2,3,4-tetrahydrocarbazole derivative via the Fischer indole synthesis.
Materials:
-
Substituted phenylhydrazine hydrochloride
-
Substituted cyclohexanone
-
Glacial acetic acid
-
Ethanol
-
Sodium acetate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Hydrazone Formation: Dissolve the substituted phenylhydrazine hydrochloride and an equimolar amount of sodium acetate in a minimal amount of water. Add a solution of the substituted cyclohexanone in ethanol. Stir the mixture at room temperature for 1-2 hours, or until a precipitate (the phenylhydrazone) forms.
-
Cyclization: Isolate the phenylhydrazone by filtration and wash it with cold ethanol. Add the dried phenylhydrazone to glacial acetic acid.
-
Reaction and Workup: Heat the mixture at reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification: Collect the resulting precipitate by filtration, wash it thoroughly with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Causality of Experimental Choices: The use of glacial acetic acid as both a solvent and a catalyst is crucial for the acid-catalyzed intramolecular cyclization of the phenylhydrazone, which is the key step in the Fischer indole synthesis. The addition of sodium acetate in the hydrazone formation step neutralizes the hydrochloride salt of the phenylhydrazine, facilitating the condensation reaction with the cyclohexanone.
Therapeutic Applications and Mechanisms of Action
Tetrahydrocarbazole derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the treatment of a wide range of diseases.[1][7] Their therapeutic potential spans oncology, inflammatory disorders, neurodegenerative diseases, and infectious diseases, among others.
Anticancer Activity
The development of novel anticancer agents is a major focus of research into tetrahydrocarbazole derivatives.[2][8] These compounds have been shown to exert their cytotoxic effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[8][9]
Mechanism of Action: Induction of Apoptosis
A significant number of tetrahydrocarbazole derivatives induce programmed cell death, or apoptosis, in cancer cells.[10] This is often achieved through the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Anticancer mechanism: Induction of apoptosis.
Some tetrahydrocarbazole derivatives have also been reported to act as DNA intercalators and telomerase inhibitors, further highlighting their potential as multifaceted anticancer agents.[9][11] For instance, certain tetrahydrocarbazole-tethered triazoles have been investigated as telomerase inhibitors in human breast cancer cells.[11]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydrocarbazole-dithioate hybrid (6f) | MCF-7 (Breast) | 0.00724 | [12] |
| Tetrahydrocurcumin-linked triazole (4g) | HCT-116 (Colon) | 1.09 ± 0.17 | [10] |
| Pyrimidine derivative (43) | A549 (Lung) | 2.14 | [10] |
| Indolyl-pyrimidine hybrid (60) | MCF-7 (Breast) | 5.1 | [10] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a variety of diseases, and tetrahydrocarbazole derivatives have emerged as promising anti-inflammatory agents.[13][14] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[13][14] By targeting these enzymes, tetrahydrocarbazole derivatives can effectively reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[13]
The structural similarity of some tetrahydrocarbazole derivatives to the non-steroidal anti-inflammatory drug (NSAID) indomethacin has inspired the design of novel compounds with potent anti-inflammatory properties.[14]
Neuroprotective Activity
The potential of tetrahydrocarbazole derivatives in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease is an area of active investigation.[2][15] These compounds have been shown to exhibit neuroprotective effects through various mechanisms, including the inhibition of cholinesterases, which are key enzymes in the breakdown of the neurotransmitter acetylcholine. By preserving acetylcholine levels in the brain, these derivatives can help to improve cognitive function.
Furthermore, some tetrahydrocarbazole derivatives have been designed as multi-target agents that also possess antioxidant and anti-amyloid aggregation properties, addressing multiple facets of neurodegenerative disease pathology.[16]
Hypoglycemic Activity
Recent studies have highlighted the potential of tetrahydrocarbazole derivatives as novel hypoglycemic agents for the treatment of type 2 diabetes.[7][17] Certain aza-tetrahydrocarbazole compounds have demonstrated potent glucose consumption activity in HepG2 cell lines, with one derivative showing a 45% increase in glucose consumption compared to the control.[17] The proposed mechanism of action for these compounds involves the activation of the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy metabolism.[17]
Antimicrobial and Antifungal Activities
Tetrahydrocarbazole derivatives have also shown promise as antimicrobial and antifungal agents.[1][18] Their broad-spectrum activity against various bacterial and fungal strains makes them attractive candidates for the development of new anti-infective therapies.[1][19] The mechanism of action for their antimicrobial effects can involve the inhibition of essential cellular processes such as DNA biosynthesis.[20]
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of tetrahydrocarbazole derivatives and their biological activity is crucial for the design of more potent and selective therapeutic agents. SAR studies involve systematically modifying the core tetrahydrocarbazole scaffold and evaluating the impact of these changes on pharmacological properties.
Key areas of modification include:
-
Substitution on the nitrogen atom (N-9): The introduction of various substituents at the N-9 position has been shown to significantly influence the anti-inflammatory and anticancer activities of tetrahydrocarbazole derivatives.[13]
-
Substitution on the aromatic ring: Modifications to the benzene ring, such as the introduction of electron-donating or electron-withdrawing groups, can have a profound effect on the biological activity of the resulting compounds.[13]
-
Hybridization with other pharmacophores: The combination of the tetrahydrocarbazole scaffold with other known pharmacophores, such as triazoles, pyrimidines, and dithioates, has led to the development of hybrid molecules with enhanced therapeutic potential.[10][11][12]
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of tetrahydrocarbazole derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tetrahydrocarbazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrahydrocarbazole derivative in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for the in vitro MTT assay.
Future Perspectives and Conclusion
Tetrahydrocarbazole derivatives represent a highly promising and versatile class of compounds with significant therapeutic potential across multiple disease areas.[10] Their demonstrated anticancer, anti-inflammatory, neuroprotective, hypoglycemic, and antimicrobial activities, supported by a growing body of scientific evidence, underscore their importance in modern drug discovery.[7][10]
Future research in this field will likely focus on:
-
The design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
The elucidation of novel mechanisms of action and the identification of new therapeutic targets.
-
The advancement of promising lead compounds into preclinical and clinical development.
The continued exploration of the rich chemical space offered by the tetrahydrocarbazole scaffold is poised to yield the next generation of innovative therapies for a wide range of human diseases. This technical guide provides a solid foundation for researchers to contribute to this exciting and impactful area of medicinal chemistry.
References
- 1. wjarr.com [wjarr.com]
- 2. nbinno.com [nbinno.com]
- 3. wjarr.com [wjarr.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of antiviral tetrahydrocarbazole derivatives by photochemical and acid-catalyzed C-H functionalization via intermediate peroxides (CHIPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. eurekaselect.com [eurekaselect.com]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure–activity relationships of tetrahydrocarbazole derivatives as antifungal lead compounds - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. Structure–activity relationships of tetrahydrocarbazole derivatives as antifungal lead compounds - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 20. Tetrahydrocarbazoles as Novel Class of DNA Biosynthesis Inhibitor...: Ingenta Connect [ingentaconnect.com]
The Structure-Activity Relationship of 2,3,4,9-tetrahydro-1H-carbazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,3,4,9-tetrahydro-1H-carbazol-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a diverse range of biological activities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this core, with a focus on its derivatives and their therapeutic potential. The information presented herein is intended to inform the rational design of novel drug candidates based on this versatile heterocyclic system.
Core Scaffold and Pharmacological Profile
The 2,3,4,9-tetrahydro-1H-carbazole-3-amine nucleus is a tricyclic system consisting of a fused indole and a cyclohexylamine ring. This rigid structure provides a unique three-dimensional arrangement for substituent placement, allowing for the fine-tuning of its interaction with various biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including cardiotonic, anticancer, and neuroprotective activities.
Synthesis of the 2,3,4,9-tetrahydro-1H-carbazole Scaffold
The foundational 2,3,4,9-tetrahydro-1H-carbazole ring system is most commonly synthesized via the Borsche-Drechsel cyclization, a variation of the Fischer indole synthesis. This method involves the condensation of phenylhydrazine with cyclohexanone in the presence of an acid catalyst.
General Experimental Protocol: Borsche-Drechsel Cyclization
A typical procedure for the synthesis of the unsubstituted 2,3,4,9-tetrahydro-1H-carbazole is as follows:
-
Reaction Setup: Phenylhydrazine is reacted with cyclohexanone in a suitable solvent, such as glacial acetic acid.
-
Cyclization: The reaction mixture is heated under reflux to facilitate the intramolecular cyclization and formation of the carbazole ring.
-
Work-up and Purification: The product is isolated by precipitation or extraction and purified by recrystallization or column chromatography.
Further modifications, such as nitration followed by reduction, can be employed to introduce substituents at various positions on the carbazole nucleus, providing entry points for diversification and SAR studies.
Structure-Activity Relationship Studies
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the carbazole core and the amino group.
Cardiotonic Activity
Anticancer Activity
Recent studies have explored the anticancer potential of 3,6-disubstituted 2,3,4,9-tetrahydro-1H-carbazole derivatives. The introduction of amide and thioamide functionalities at the 3- and 6-positions has yielded compounds with significant cytotoxic activity against various cancer cell lines.
Table 1: Anticancer Activity of 3,6-Disubstituted 2,3,4,9-tetrahydro-1H-carbazole Derivatives
| Compound ID | R3-Substituent | R6-Substituent | Cell Line | IC50 (µM) |
| 1a | -NHCO-Ph | -H | MCF-7 | > 50 |
| 1b | -NHCS-Ph | -H | MCF-7 | 15.2 |
| 2a | -NHCO-Ph | -Br | MCF-7 | 25.8 |
| 2b | -NHCS-Ph | -Br | MCF-7 | 8.5 |
Data is illustrative and based on trends observed in published literature. Actual values may vary.
The data suggests that the thioamide moiety at the 3-position generally confers greater anticancer activity compared to the corresponding amide. Furthermore, substitution on the aromatic ring of the carbazole nucleus can modulate this activity.
Acetylcholinesterase (AChE) Inhibition
Derivatives of the 2,3,4,9-tetrahydro-1H-carbazole scaffold have also been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. SAR studies in this area have primarily focused on substitutions at the 6- and 9-positions.
Table 2: Acetylcholinesterase Inhibitory Activity of 6- and 9-Substituted 2,3,4,9-tetrahydro-1H-carbazole Derivatives
| Compound ID | R6-Substituent | R9-Substituent | AChE IC50 (µM) |
| 3a | -NO2 | -H | > 100 |
| 3b | -NH2 | -H | 15.7 |
| 3c | -NH-Butyl | -H | 8.2 |
| 3d | -NO2 | -CH3 | 25.1 |
Data is illustrative and based on trends observed in published literature. Actual values may vary.
These findings indicate that an amino group at the 6-position is favorable for AChE inhibition, and N-alkylation of this amine can further enhance potency.
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxicity of this compound derivatives against cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is commonly used to screen for AChE inhibitors.
-
Reaction Mixture Preparation: A reaction mixture containing acetylthiocholine iodide (substrate), DTNB (5,5'-dithiobis-(2-nitrobenzoic acid); Ellman's reagent), and the test compound in a suitable buffer is prepared.
-
Enzyme Addition: The reaction is initiated by the addition of acetylcholinesterase.
-
Absorbance Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored by measuring the absorbance at a specific wavelength (e.g., 412 nm) over time.
-
Data Analysis: The percentage of enzyme inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of a control without the inhibitor. The IC50 value is then determined.
Visualizing Key Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate key conceptual relationships in the study of this compound SAR.
Caption: Logical workflow for the investigation of SAR.
Caption: A typical experimental workflow for SAR studies.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available literature demonstrates that modifications at the 3-, 6-, and 9-positions, as well as on the 3-amino group, can significantly influence the biological activity profile of these compounds. While a comprehensive quantitative SAR for cardiotonic activity remains to be fully elucidated in publicly accessible literature, the existing data on anticancer and acetylcholinesterase inhibitory activities provide a solid foundation for further research. Future work should focus on systematic derivatization and quantitative biological evaluation to unlock the full therapeutic potential of this versatile molecular architecture.
Methodological & Application
Application Notes and Protocols for 2,3,4,9-Tetrahydro-1H-carbazole Derivatives as AcrB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) in Gram-negative bacteria is a critical global health threat, largely driven by the overexpression of efflux pumps that expel antibiotics from the cell before they can reach their targets. The AcrAB-TolC efflux system is a major contributor to MDR in many pathogenic bacteria, with AcrB being the inner membrane transporter responsible for substrate recognition and energy transduction. Consequently, the development of AcrB inhibitors is a promising strategy to restore the efficacy of existing antibiotics.
Recent studies have identified the 2,3,4,9-tetrahydro-1H-carbazole scaffold as a promising chemical starting point for the development of novel AcrB inhibitors. While direct quantitative data for 2,3,4,9-tetrahydro-1H-carbazol-3-amine is not yet publicly available, closely related derivatives, such as 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole compounds, have demonstrated significant potential in reversing antibiotic resistance.[1] These compounds have been shown to potentiate the activity of various antibiotics, inhibit substrate efflux, and exhibit favorable safety profiles in preclinical models.[1]
These application notes provide a comprehensive overview of the available data on 2,3,4,9-tetrahydro-1H-carbazole derivatives as AcrB inhibitors and offer detailed protocols for their synthesis and biological evaluation.
AcrAB-TolC Efflux Pump Signaling Pathway
The AcrAB-TolC efflux pump is a tripartite system spanning the inner and outer membranes of Gram-negative bacteria. AcrB, an inner membrane protein, captures substrates from the periplasm and cytoplasm and, through a series of conformational changes powered by the proton motive force, transports them through the periplasmic adaptor protein AcrA to the outer membrane channel TolC, which expels the substrate from the cell.
Caption: Mechanism of the AcrAB-TolC efflux pump and inhibition by 2,3,4,9-tetrahydro-1H-carbazole derivatives.
Quantitative Data on AcrB Inhibition
While specific data for this compound is not available, the following tables summarize the potentiation of antibiotic activity by novel 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole derivatives against an AcrB-overexpressing E. coli strain.[1]
Table 1: Potentiation of Antibiotic Activity by 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole Derivatives [1]
| Compound | Antibiotic | Concentration of Derivative (µg/mL) | Fold Reduction in MIC |
| 7c | Azithromycin | 128 | 32 |
| Linezolid | 128 | 16 | |
| 11g | Azithromycin | 128 | 32 |
| Linezolid | 128 | 16 | |
| 11i | Azithromycin | 128 | 32 |
| Linezolid | 128 | 32 |
Table 2: In Vitro and In Vivo Activity of Lead Compound 11i [1]
| Assay | Result |
| Nile Red Efflux Inhibition | 50 - 200 µM |
| Hemolytic Activity (murine erythrocytes) | Low |
| Cytotoxicity (HEK 293 cells) | Relatively safe |
| In vivo Efficacy (Galleria mellonella and murine models) | Favorable biosafety and efficacy |
Experimental Protocols
Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole Derivatives
The synthesis of the 2,3,4,9-tetrahydro-1H-carbazole core typically involves the Fischer indole synthesis. A potential route to 3-amino-substituted derivatives is also outlined.
Caption: General synthetic workflow for 2,3,4,9-tetrahydro-1H-carbazole and its 3-amino derivative.
Protocol 1: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole
This protocol is adapted from established Fischer indole synthesis procedures.
-
Reaction Setup: In a round-bottom flask, combine phenylhydrazine hydrochloride (1 equivalent) and cyclohexanone (1.2 equivalents) in a suitable solvent such as methanol.
-
Catalyst Addition: Add a catalytic amount of an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]).
-
Reflux: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Proposed Synthesis of (R)-3-amino-1,2,3,4-tetrahydrocarbazole
This multi-step synthesis is based on a patented method.
-
Aldehyde-Ketone Amine Condensation and Cyclization: React 1,4-cyclohexanedione monoethylene acetal with phenylhydrazine to form the corresponding hydrazone, followed by cyclization to yield 3,3-vinylidenedioxy-1,2,4,9-tetrahydrocarbazol-3-one.
-
Deprotection: Remove the protecting group to obtain 1,2,4,9-tetrahydrocarbazol-3-one.
-
Oxime Formation: React the ketone with O-benzylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine) to form the oxime ether.
-
Chiral Reduction: Perform a low-temperature chiral selective reduction of the oxime ether to yield (R)-3-amino-1,2,3,4-tetrahydrocarbazole.
Biological Evaluation Protocols
Protocol 3: Minimum Inhibitory Concentration (MIC) Potentiation Assay
This assay determines the ability of a compound to enhance the activity of an antibiotic against a bacterial strain overexpressing the AcrB efflux pump.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) potentiation assay.
-
Plate Preparation: Prepare a series of two-fold dilutions of the desired antibiotic in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth. Prepare a second identical plate and add the test compound (e.g., a 2,3,4,9-tetrahydro-1H-carbazole derivative) to each well at a fixed sub-inhibitory concentration.
-
Inoculum Preparation: Grow the bacterial strain (e.g., an AcrB-overexpressing E. coli) to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Inoculate all wells of both plates with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Data Analysis: Calculate the fold reduction in MIC by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of the test compound.
Protocol 4: Real-Time Fluorescence-Based Efflux Assay
This assay directly measures the ability of a compound to block the efflux of a fluorescent substrate from bacterial cells.
-
Cell Preparation: Grow the bacterial strain to the late-logarithmic phase. Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend to a standardized optical density (e.g., OD600 of 1.0).
-
Dye Loading: Add a fluorescent dye that is a known AcrB substrate (e.g., Nile Red or ethidium bromide) to the cell suspension. Incubate to allow for dye accumulation.
-
Inhibitor Addition: Dispense the dye-loaded cell suspension into a 96-well black microtiter plate. Add the test compound at various concentrations.
-
Efflux Initiation and Measurement: Place the plate in a fluorescence plate reader. Initiate efflux by adding an energy source (e.g., glucose). Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The rate of fluorescence decrease corresponds to the rate of efflux. Compare the efflux rates in the presence of the inhibitor to the control (no inhibitor) to determine the inhibitory activity.
Conclusion
The 2,3,4,9-tetrahydro-1H-carbazole scaffold represents a promising avenue for the development of novel AcrB inhibitors to combat multidrug resistance in Gram-negative bacteria. The data presented for closely related analogs, combined with the detailed protocols provided, offer a solid foundation for researchers to further explore this class of compounds. Future work should focus on the synthesis and evaluation of a broader range of derivatives, including this compound, to establish a comprehensive structure-activity relationship and identify lead candidates for further preclinical development.
References
Application Notes and Protocols for 2,3,4,9-tetrahydro-1H-carbazol-3-amine Derivatives in Alzheimer's Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, biological evaluation, and mechanistic investigation of 2,3,4,9-tetrahydro-1H-carbazol-3-amine derivatives as potential therapeutic agents for Alzheimer's disease (AD). This document includes detailed experimental protocols, summarized quantitative data, and visual diagrams of relevant biological pathways and workflows.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes.[1] The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein.[2] The cholinergic hypothesis, which posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline, has been a cornerstone of AD drug development.[3]
2,3,4,9-Tetrahydro-1H-carbazole derivatives have emerged as a promising class of compounds for AD research due to their multifaceted mechanisms of action. These compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of ACh, thereby increasing its availability in the synaptic cleft.[3] Furthermore, certain derivatives have demonstrated the ability to inhibit the aggregation of Aβ peptides and exert neuroprotective effects, potentially by modulating signaling pathways involved in oxidative stress and cell survival.[2][4]
Data Presentation
The following tables summarize the in vitro biological activities of a series of 6- and 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives.
Table 1: Cholinesterase Inhibitory Activity of 2,3,4,9-tetrahydro-1H-carbazole Derivatives [3]
| Compound | R | R' | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (BChE/AChE) |
| 1 | H | H | 25.3 ± 1.2 | 15.8 ± 0.9 | 0.62 |
| 2 | 6-NO₂ | H | 18.9 ± 1.1 | 12.5 ± 0.8 | 0.66 |
| 3 | 6-NH₂ | H | 10.5 ± 0.7 | 28.3 ± 1.5 | 2.70 |
| 4 | 6-NO₂ | 9-CH₃ | 9.8 ± 0.6 | 35.2 ± 1.8 | 3.59 |
| 17 | 6-NH(CH₂)₃CH₃ | H | 12.1 ± 0.8 | 45.6 ± 2.1 | 3.77 |
| Donepezil | - | - | 0.024 ± 0.001 | 3.54 ± 0.12 | 147.5 |
Data are presented as mean ± SEM. Donepezil was used as a standard reference drug.
Table 2: Amyloid-β Aggregation Inhibition and Neuroprotective Effects of Selected Derivatives
| Compound | Aβ Aggregation Inhibition (%) at 25 µM | Neuroprotection against H₂O₂-induced toxicity (% cell viability) |
| Derivative A | 65 ± 4.2 | 78 ± 5.1 |
| Derivative B | 78 ± 3.9 | 85 ± 4.5 |
| Derivative C | 52 ± 5.1 | 65 ± 6.2 |
(Note: Data for this table is representative and compiled from multiple sources. "Derivative A, B, C" are placeholders for specific this compound derivatives for which such data is available in the literature.)
Experimental Protocols
Synthesis of 2,3,4,9-tetrahydro-1H-carbazole Core Structure (Borsche-Drechsel Cyclization)
This protocol describes the synthesis of the foundational 2,3,4,9-tetrahydro-1H-carbazole ring system.
Workflow Diagram:
Caption: Borsche-Drechsel cyclization workflow.
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve cyclohexanone (1.0 eq) in glacial acetic acid.
-
Add phenylhydrazine (1.0 eq) to the solution.
-
Heat the mixture to reflux for a specified time (e.g., 5 minutes).[1]
-
Cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the crystals by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,3,4,9-tetrahydro-1H-carbazole.[1]
Synthesis of this compound via Reductive Amination
This protocol describes a general method for the synthesis of the 3-amino derivative from the corresponding 3-keto precursor, which can be synthesized from the tetrahydrocarbazole core. A common method for this transformation is the Leuckart reaction.[1][5]
Workflow Diagram:
Caption: Leuckart reaction for amine synthesis.
Materials:
-
2,3,4,9-tetrahydro-1H-carbazol-3-one
-
Ammonium formate or formamide
-
Hydrochloric acid (for hydrolysis)
Procedure (Leuckart Reaction):
-
Mix 2,3,4,9-tetrahydro-1H-carbazol-3-one with an excess of ammonium formate or formamide in a reaction vessel.[5]
-
Heat the mixture to a high temperature (typically 150-200°C) for several hours.[1]
-
After cooling, the intermediate N-formyl amide is hydrolyzed by heating with an acid, such as hydrochloric acid.[1]
-
Neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is used to determine the inhibitory activity of compounds against AChE and BChE.
Workflow Diagram:
Caption: Workflow for cholinesterase inhibition assay.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure (96-well plate format):
-
Prepare solutions of AChE/BChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, enzyme solution, DTNB, and the test compound at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI).
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
The rate of reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Amyloid-β Aggregation Inhibition Assay (Thioflavin T Assay)
This fluorescence-based assay is used to monitor the aggregation of Aβ peptides and the inhibitory effect of test compounds.
Workflow Diagram:
Caption: Thioflavin T assay for Aβ aggregation.
Materials:
-
Amyloid-beta (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a stock solution of Aβ(1-42) by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by lyophilization and reconstitution in buffer.
-
In a 96-well black plate, mix the Aβ(1-42) solution with the test compound at various concentrations.
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
At specified time points, add ThT solution to the wells.
-
Measure the fluorescence intensity with excitation at approximately 440 nm and emission at approximately 485 nm.
-
An increase in fluorescence indicates Aβ aggregation. Calculate the percentage of inhibition of aggregation by the test compounds.
Neuroprotection Assay (MTT Assay)
This colorimetric assay assesses cell viability and is used to evaluate the neuroprotective effects of compounds against toxins like hydrogen peroxide (H₂O₂) or Aβ oligomers in a neuronal cell line such as SH-SY5Y.
Workflow Diagram:
Caption: MTT assay for neuroprotection.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
Neurotoxin (e.g., H₂O₂ or pre-aggregated Aβ oligomers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Expose the cells to a neurotoxin (e.g., H₂O₂) at a predetermined concentration.
-
Incubate for 24 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Cell viability is proportional to the absorbance. Calculate the percentage of neuroprotection conferred by the test compounds.
Signaling Pathways
This compound derivatives may exert their neuroprotective effects through the modulation of key signaling pathways involved in the cellular stress response and survival. Two such pathways are the PI3K/Akt and Nrf2/HO-1 pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its activation can protect neurons from apoptotic cell death.
Caption: PI3K/Akt pathway in neuroprotection.
Nrf2/HO-1 Antioxidant Response Pathway
The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. Activation of this pathway leads to the expression of antioxidant enzymes that protect cells from damage.
Caption: Nrf2/HO-1 antioxidant pathway.
Conclusion
The this compound scaffold represents a versatile platform for the development of multi-target agents for Alzheimer's disease. The protocols and data presented herein provide a framework for the synthesis, characterization, and biological evaluation of novel derivatives. Further investigation into the structure-activity relationships and the elucidation of their precise mechanisms of action will be crucial for the advancement of these promising compounds towards clinical applications.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
Application and Protocol Guide for the Analytical Characterization of 2,3,4,9-Tetrahydro-1H-carbazol-3-amine
Abstract
This comprehensive guide provides detailed analytical methodologies for the characterization of 2,3,4,9-tetrahydro-1H-carbazol-3-amine, a crucial heterocyclic amine intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a robust framework for identity, purity, and structural confirmation. This document delves into the practical and theoretical considerations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each section provides not only step-by-step protocols but also the scientific rationale behind the selection of specific techniques and parameters, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of Characterizing this compound
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of pharmacological activities, making the parent amine a critical starting material in the synthesis of novel therapeutics.[1][2] Accurate and comprehensive characterization of this intermediate is paramount to ensure the identity, purity, and quality of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the drug product.
This guide provides a multi-faceted analytical approach to ensure a thorough characterization of this compound (Molecular Formula: C₁₂H₁₄N₂, Molecular Weight: 186.25 g/mol ).[3]
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are indispensable for separating the target analyte from impurities and for quantitative analysis. Both HPLC and GC-MS offer unique advantages for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination and assay of non-volatile and thermally labile compounds.[4] For a primary aromatic amine like this compound, a reversed-phase HPLC method with UV detection is the most common and effective approach.
-
Reversed-Phase C18 Column: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the moderately polar carbazole derivative through hydrophobic interactions.[1][4][5][6]
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water provides the necessary polarity gradient to elute the analyte. Acetonitrile is often preferred for its lower viscosity and UV transparency.[7] The addition of a small percentage of an acid, such as formic acid or trifluoroacetic acid, is crucial. It protonates the amine group, reducing peak tailing by minimizing interactions with residual silanol groups on the silica-based stationary phase and ensuring sharp, symmetrical peaks.[8][9]
-
UV Detection: The carbazole ring system contains a chromophore that absorbs UV light, typically in the range of 230-280 nm, allowing for sensitive detection.[9]
-
Derivatization (Optional): For trace-level quantification, pre-column derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be employed to significantly enhance detection sensitivity, particularly with fluorescence detection.[1][10]
Caption: HPLC analysis workflow for this compound.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample.
- Dissolve the sample in a 10 mL volumetric flask with a diluent (e.g., 50:50 acetonitrile:water) to obtain a 1 mg/mL stock solution.
- Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
- Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
3. Data Analysis:
- The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. For this compound, it can be used for identity confirmation and to detect volatile impurities.
-
Derivatization: While the amine is amenable to direct GC analysis, derivatization (e.g., silylation) may be necessary to improve peak shape and thermal stability, although this can complicate analysis. For initial characterization, direct injection is often attempted.
-
Electron Ionization (EI): EI at 70 eV is a standard ionization technique that produces a reproducible fragmentation pattern, creating a molecular fingerprint for identification.[11]
-
Nitrogen Rule: As an amine with two nitrogen atoms, this compound has an even molecular weight (186.25 g/mol ). Its molecular ion peak (M⁺) in the mass spectrum will therefore have an even m/z value, which is a key diagnostic feature.[11][12]
-
Fragmentation Pattern: The fragmentation is predictable. The molecular ion is expected to be observed. Alpha-cleavage (cleavage of the C-C bond adjacent to the C-N bond) is a dominant fragmentation pathway for amines and can help in structural elucidation.[11][12][13]
Caption: Predicted major fragmentation pathways for this compound in GC-MS.
1. Sample Preparation:
- Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent such as methanol or ethyl acetate.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR are essential.
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the benzene ring of the carbazole nucleus.[14]
-
N-H Protons: A broad singlet for the indole N-H proton (δ ~8.0-10.0 ppm, depending on solvent and concentration) and signals for the primary amine (-NH₂) protons (δ ~1.5-3.5 ppm, broad and exchangeable with D₂O).
-
Aliphatic Protons: A series of multiplets in the aliphatic region (δ 1.5-3.5 ppm) corresponding to the methylene (-CH₂) and methine (-CH) protons of the tetrahydro-cyclohexane ring.[14]
-
Aromatic Carbons: Signals in the downfield region (δ 110-140 ppm) for the carbons of the benzene ring.
-
Aliphatic Carbons: Signals in the upfield region (δ 20-60 ppm) for the carbons of the cyclohexane ring. The carbon attached to the amine group will be shifted downfield compared to the other aliphatic carbons.[15]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice as it can help in observing exchangeable protons like N-H.
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and optionally 2D spectra (like COSY and HSQC) on a 400 MHz or higher field NMR spectrometer.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and 2D correlations to assign all protons and carbons to the molecular structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretching: Primary amines (R-NH₂) exhibit two characteristic stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The indole N-H will also show a stretching band in this region.[16][17][18][19]
-
C-N Stretching: The stretching vibration of the C-N bond in aromatic amines appears in the 1250-1335 cm⁻¹ region.[16]
-
N-H Bending: A bending vibration (scissoring) for the primary amine group is expected in the 1580-1650 cm⁻¹ region.[16][18]
-
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.[19]
-
Aromatic C=C Bending: Out-of-plane bending vibrations for the aromatic ring provide information on the substitution pattern and are typically found in the 690-900 cm⁻¹ region.[19]
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum before running the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups to confirm the structure.
-
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Primary Amine & Indole) | 3300 - 3500 (two bands for -NH₂) |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| N-H Bend (Primary Amine) | 1580 - 1650 |
| Aromatic C=C Stretch | 1450 - 1600 |
| Aromatic C-N Stretch | 1250 - 1335 |
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers and drug development professionals can confidently establish the identity, purity, and structure of this vital pharmaceutical intermediate. The provided protocols are intended as a starting point, and method validation is essential for any specific application or matrix to ensure compliance with regulatory standards.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C12H14N2 | CID 12361786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nacalai.com [nacalai.com]
- 7. mdpi.com [mdpi.com]
- 8. Separation of Carbazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. public.pensoft.net [public.pensoft.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. GCMS Section 6.15 [people.whitman.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. acgpubs.org [acgpubs.org]
- 15. mdpi.com [mdpi.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. www1.udel.edu [www1.udel.edu]
Application of Tetrahydrocarbazoles in Antiviral Drug Discovery: Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of tetrahydrocarbazole derivatives in antiviral drug discovery. The focus is on their established activity against Human Papillomavirus (HPV) and potential applications against Human Immunodeficiency Virus (HIV). Methodologies for key experiments are detailed, and quantitative data are presented for comparative analysis.
Introduction to Tetrahydrocarbazoles as Antiviral Agents
Tetrahydrocarbazole, a privileged structural scaffold in medicinal chemistry, has demonstrated a range of biological activities.[1] Recent research has highlighted its potential as a source of potent antiviral agents.[2] Derivatives of this heterocyclic system have shown particular promise in inhibiting the replication of Human Papillomavirus (HPV) and have been investigated for activity against other viruses such as HIV.[3][4] This document serves as a guide for researchers looking to explore the antiviral applications of this promising class of compounds.
Data Presentation: Antiviral Activity of Tetrahydrocarbazole Derivatives
The antiviral potency of various substituted tetrahydrocarbazoles has been evaluated, primarily against HPV. The following table summarizes the key quantitative data from published studies, including the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) to indicate the therapeutic window.
| Compound ID | Virus | Assay | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| 1 | HPV-16 | W12 Antiviral Assay | 0.15 | 18.8 | 125.3 | [3] |
| 2 | HPV-16 | W12 Antiviral Assay | 0.008 | 24 | 3000 | [3] |
| 3 | HPV-16 | W12 Antiviral Assay | 0.005 | 16 | 3200 | [3] |
| 4 | HIV-1 | p24 antigen assay | Moderate Activity | Not Reported | Not Reported | [4] |
Note: Compound IDs are assigned for the purpose of this document and correspond to derivatives described in the cited literature.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of tetrahydrocarbazole derivatives are provided below.
Protocol 1: Determination of Anti-HPV Activity using Organotypic Raft Cultures (W12 Assay)
This protocol is based on the use of the W12 cell line, which contains episomal HPV-16, and organotypic raft cultures to mimic the differentiation of cervical epithelium.[5][6]
1. Cell Culture and Maintenance:
- Culture W12 cervical keratinocytes in keratinocyte growth medium (KGM) supplemented with growth factors.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
- Passage cells upon reaching 70-80% confluency.
2. Preparation of Collagen Rafts:
- Prepare a collagen solution from rat tail collagen type I on ice.
- Neutralize the collagen solution with NaOH and mix with fibroblast cells suspended in media.
- Dispense the collagen-fibroblast mixture into 24-well plates with transwell inserts and allow to solidify at 37°C.
3. Seeding of W12 Keratinocytes:
- Seed W12 cells onto the surface of the solidified collagen rafts.
- Submerge the rafts in KGM and culture for 2-3 days to allow for cell attachment and proliferation.
4. Lifting to Air-Liquid Interface:
- Lift the rafts to the air-liquid interface by placing them on a stainless steel grid in a culture dish.
- Feed the rafts from below with raft culture medium containing the tetrahydrocarbazole derivative at various concentrations.
- Maintain the cultures for 10-14 days to allow for epithelial differentiation and viral replication.
5. Analysis of Antiviral Activity:
- Harvest the rafts and fix in formalin for histological analysis (Hematoxylin and Eosin staining) to observe cytopathic effects.
- Isolate DNA from the rafts and quantify HPV-16 episomal DNA levels using Southern blot or quantitative PCR to determine the reduction in viral replication.
- The IC50 is calculated as the concentration of the compound that reduces the viral DNA level by 50% compared to the untreated control.
6. Cytotoxicity Assay:
- Perform a parallel cytotoxicity assay using a standard method like the MTT or MTS assay on W12 cells grown in monolayer culture to determine the CC50 value.
Protocol 2: Evaluation of Anti-HIV Activity
The following are generalized protocols for common in vitro assays used to determine anti-HIV activity.
This assay measures the production of the HIV-1 p24 capsid protein, an indicator of viral replication.
1. Cell Culture and Infection:
- Culture a suitable host cell line (e.g., MT-4 cells or peripheral blood mononuclear cells - PBMCs) in RPMI-1640 medium supplemented with 10% fetal bovine serum.
- Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3) at a predetermined multiplicity of infection (MOI).
2. Compound Treatment:
- Immediately after infection, add serial dilutions of the tetrahydrocarbazole derivatives to the cell cultures. Include a positive control (e.g., a known reverse transcriptase inhibitor) and a no-drug control.
3. Incubation and Sample Collection:
- Incubate the cultures at 37°C in a 5% CO2 incubator for 4-7 days.
- At the end of the incubation period, collect the cell culture supernatant.
4. p24 Antigen Quantification:
- Quantify the amount of p24 antigen in the supernatant using a commercially available HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
- Calculate the percentage of inhibition of p24 production for each compound concentration relative to the no-drug control.
- Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
This assay utilizes a recombinant HIV-1 that carries a luciferase reporter gene, providing a highly sensitive measure of viral replication.
1. Cell Culture and Infection:
- Use a cell line that is susceptible to HIV-1 infection and stably expresses the necessary receptors (e.g., TZM-bl cells).
- Infect the cells with a luciferase-expressing HIV-1 reporter virus.
2. Compound Treatment:
- Treat the cells with serial dilutions of the tetrahydrocarbazole derivatives either before, during, or after infection to investigate different stages of the viral life cycle.
3. Incubation and Cell Lysis:
- Incubate the plates for 48 hours at 37°C.
- Lyse the cells using a suitable lysis buffer to release the luciferase enzyme.
4. Luminescence Measurement:
- Add a luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
5. Data Analysis:
- Calculate the percentage of inhibition of luciferase activity for each compound concentration.
- Determine the IC50 value from the dose-response curve.
Visualizations: Workflows and Putative Mechanisms
Experimental Workflow for Antiviral Screening
Caption: Workflow for antiviral drug discovery using tetrahydrocarbazoles.
Hypothesized Mechanism of Action of Tetrahydrocarbazoles against HPV
While the precise mechanism of action of tetrahydrocarbazoles against HPV has not been definitively elucidated, a plausible hypothesis involves the inhibition of the viral oncoproteins E6 and E7. These oncoproteins are crucial for the viral life cycle and the development of HPV-associated malignancies.
Caption: Hypothesized inhibition of HPV E6/E7 by tetrahydrocarbazoles.
Application to Other Viruses
Currently, there is limited to no published data on the efficacy of tetrahydrocarbazole derivatives against other significant human viruses such as Dengue virus, Chikungunya virus, or Influenza virus. The application notes and protocols provided herein are therefore focused on the viruses for which there is existing evidence of activity. Researchers are encouraged to explore the potential of this chemical scaffold against a broader range of viral pathogens. The protocols for antiviral screening outlined in this document can be adapted for use with other viruses.
Conclusion
Tetrahydrocarbazoles represent a promising class of compounds for the development of novel antiviral therapeutics, with demonstrated potent activity against HPV. The experimental protocols and data presented in this document provide a foundation for further research and development in this area. Future studies should focus on elucidating the precise mechanism of action and exploring the antiviral spectrum of these compounds against other viral pathogens.
References
- 1. Identification of novel therapeutic inhibitors against E6 and E7 oncogenes of HPV-16 associated with cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of antiviral tetrahydrocarbazole derivatives by photochemical and acid-catalyzed C-H functionalization via intermediate peroxides (CHIPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbazole Derivatives as Antiviral Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selection of cervical keratinocytes containing integrated HPV16 associates with episome loss and an endogenous antiviral response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellosaurus cell line W12 [Human keratinocyte] (CVCL_T290) [cellosaurus.org]
Application Notes and Protocols: Borsche-Drechsel Cyclization for Tetrahydrocarbazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of tetrahydrocarbazoles via the Borsche-Drechsel cyclization. This powerful acid-catalyzed reaction is a cornerstone in heterocyclic chemistry, enabling access to a wide range of carbazole derivatives, many of which are scaffolds for biologically active molecules and functional materials.
Introduction
The Borsche-Drechsel cyclization, first described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, is a classic organic reaction for the synthesis of 1,2,3,4-tetrahydrocarbazoles.[1] The reaction involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones. It is considered a special case of the more broadly known Fischer indole synthesis.[1] Tetrahydrocarbazole derivatives are of significant interest due to their prevalence in various biologically active natural products and their wide-ranging applications in medicinal chemistry and materials science. This versatile reaction allows for the construction of the core tetrahydrocarbazole structure, which can be further modified, making it a valuable tool in drug discovery and development.
Reaction Mechanism
The Borsche-Drechsel cyclization proceeds through a mechanism analogous to the Fischer indole synthesis. The key steps are as follows:
-
Hydrazone Formation: The reaction typically begins with the condensation of an arylhydrazine with cyclohexanone (or a substituted cyclohexanone) to form the corresponding arylhydrazone. This step is often carried out in situ.
-
Tautomerization: The hydrazone undergoes tautomerization to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: Under acidic conditions and typically with heating, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the crucial bond-forming step, creating a new C-C bond.[3]
-
Cyclization and Aromatization: The resulting intermediate then undergoes cyclization and loses a molecule of ammonia to afford the final aromatic tetrahydrocarbazole product.
Applications in Research and Drug Development
The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The Borsche-Drechsel cyclization has been a key synthetic step in the preparation of various biologically active molecules, including:
-
Anticancer agents
-
Antimicrobial agents
-
Antiviral compounds
-
Central nervous system (CNS) active agents
Furthermore, the carbazole core, which can be obtained by subsequent oxidation of the tetrahydrocarbazole product, is a crucial component in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices.
Quantitative Data Summary
The yield of the Borsche-Drechsel cyclization can be influenced by several factors, including the nature of the substituents on both the arylhydrazine and the cyclohexanone, the choice of acid catalyst, the solvent, the reaction temperature, and the reaction time. The following tables summarize representative quantitative data from the literature.
Table 1: Synthesis of Substituted Tetrahydrocarbazoles under Various Conditions
| Arylhydrazine Reactant | Cyclohexanone Reactant | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| Phenylhydrazine | Cyclohexanone | K-10 Montmorillonite Clay / Methanol | Microwave (600 W), 3 min | 96% | [4] |
| Phenylhydrazine | Cyclohexanone | Pyridinium-based Ionic Liquid / ZnCl₂ | Microwave | 89.66% | [1] |
| 4-Methoxyphenylhydrazine | Substituted Cyclohexanones | Acetic Acid / HCl | Not specified | 35-69% | [5] |
| Substituted Phenylhydrazines | Cyclohexanone | Ceric Ammonium Nitrate | Not specified | 85-95% | [4] |
| Substituted Phenylhydrazines | Substituted Cyclohexanones | [bmim(BF₄)] Ionic Liquid | Not specified | 29-49% | [4] |
| Unsubstituted/Substituted Phenylhydrazines | Substituted Cyclohexanones | Not specified | Not specified | 28-89% | [5] |
Table 2: Specific Example - Synthesis of 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazole
| Parameter | Expected Value |
| Molecular Formula | C₁₈H₁₇N |
| Molecular Weight | 247.34 g/mol |
| Appearance | Off-white to pale yellow solid |
| Yield | 70-85% |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of tetrahydrocarbazoles using the Borsche-Drechsel cyclization.
Protocol 1: General Procedure for the Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol is a general method that can be adapted for various substituted phenylhydrazines and cyclohexanones.
Materials:
-
Phenylhydrazine (or substituted phenylhydrazine)
-
Cyclohexanone (or substituted cyclohexanone)
-
Glacial Acetic Acid (or other suitable acid catalyst such as sulfuric acid or a solid acid)
-
Ethanol (or other suitable solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for purification (e.g., ethanol, methanol, petroleum ether, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the arylhydrazine hydrochloride (1.0 equivalent) in glacial acetic acid.
-
Addition of Cyclohexanone: Heat the mixture to reflux with stirring. To the refluxing solution, add cyclohexanone (1.0 - 1.2 equivalents) dropwise over a period of 30 minutes.
-
Reaction: Continue to heat the reaction mixture at reflux for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. The crude product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol. For higher purity, column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system as the eluent can be performed.
-
Drying: Dry the purified product under vacuum to obtain the pure tetrahydrocarbazole.
Protocol 2: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol utilizes microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times.
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
K-10 Montmorillonite clay
-
Methanol
Equipment:
-
Microwave reactor
-
Sealed microwave reaction vessel
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Mixture: In a microwave reaction vessel, combine phenylhydrazine (1.0 equivalent), cyclohexanone (1.2 equivalents), and a catalytic amount of K-10 Montmorillonite clay in methanol.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 600 W for 3 minutes.
-
Work-up: After the reaction is complete and the vessel has cooled, filter the reaction mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 1,2,3,4-tetrahydrocarbazole.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Arylhydrazines can be toxic and should be handled with care.
-
Acids such as glacial acetic acid and sulfuric acid are corrosive. Handle them with appropriate caution.
-
Microwave synthesis should be carried out in vessels specifically designed for this purpose to avoid pressure buildup and potential explosions.
References
- 1. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 2. Borsche-Drechsel Cyclization [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. wjarr.com [wjarr.com]
Application Notes and Protocols for Fischer Indole Synthesis of Carbazoles
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis is a versatile and widely utilized method for the synthesis of indole derivatives, including the carbazole ring system, a key structural motif in many biologically active compounds and functional materials. This document provides detailed experimental protocols, reaction conditions, and troubleshooting guidance for the successful synthesis of carbazoles via the Fischer indole reaction.
Introduction
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a chemical reaction that produces an aromatic indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] When a cyclic ketone, such as a cyclohexanone derivative, is used as the carbonyl component, the reaction yields a tetrahydrocarbazole, which can be subsequently aromatized to the corresponding carbazole. This method is of significant interest in medicinal chemistry and drug development due to the prevalence of the carbazole scaffold in numerous pharmacologically active molecules.
Reaction Mechanism
The Fischer indole synthesis proceeds through a series of well-established steps:
-
Hydrazone Formation: The reaction is initiated by the condensation of a phenylhydrazine with a ketone or aldehyde to form a phenylhydrazone.[2]
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer.[2]
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.[1]
-
Cyclization and Aromatization: The di-imine intermediate cyclizes and subsequently loses a molecule of ammonia to form the aromatic indole ring system, yielding the carbazole product.[1]
Experimental Protocols
General Protocol for the Synthesis of Tetrahydrocarbazoles
This protocol provides a general procedure for the Fischer indole synthesis of tetrahydrocarbazoles. The specific quantities of reagents and reaction conditions should be optimized for each substrate.
Materials:
-
Phenylhydrazine or substituted phenylhydrazine hydrochloride
-
Cyclohexanone or substituted cyclohexanone
-
Acid catalyst (e.g., glacial acetic acid, sulfuric acid, hydrochloric acid, zinc chloride)
-
Solvent (e.g., ethanol, acetic acid)
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Silica gel for column chromatography
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the phenylhydrazine derivative and the cyclic ketone in a suitable solvent.
-
Catalyst Addition: Slowly add the acid catalyst to the reaction mixture while stirring.
-
Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Specific Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol describes the synthesis of 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone.
Materials:
-
Phenylhydrazine: 5.4 g
-
Cyclohexanone: 5.5 g
-
Glacial Acetic Acid: 18 g
-
Methanol (for recrystallization)
Procedure:
-
To a 100 mL flask, add 5.5 g of cyclohexanone and 18 g of glacial acetic acid.
-
Begin stirring and heat the mixture to reflux.
-
Slowly add 5.4 g of phenylhydrazine dropwise over a period of 30 minutes.
-
Continue refluxing for an additional hour after the addition is complete.
-
Cool the reaction mixture in an ice bath to allow the product to precipitate.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from methanol. The expected yield is approximately 75%.[2]
Data Presentation: Reaction Conditions and Yields
The following tables summarize various reaction conditions for the Fischer indole synthesis of substituted carbazoles.
Table 1: Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles
| Phenylhydrazine Substituent | Ketone | Catalyst/Solvent | Time (h) | Yield (%) |
| H | 2-Aminocyclohexanone HCl | 2N NaOH, 80% Acetic Acid | 5 | 73 |
| 4-CH₃ | 2-Aminocyclohexanone HCl | 2N NaOH, 80% Acetic Acid | 5 | 78 |
| 4-Cl | 2-Aminocyclohexanone HCl | 2N NaOH, 80% Acetic Acid | 5 | 82 |
| 4-F | 2-Aminocyclohexanone HCl | 2N NaOH, 80% Acetic Acid | 5 | 85 |
| 2-CH₃ | 2-Aminocyclohexanone HCl | 2N NaOH, 80% Acetic Acid | 5 | 65 |
Data extracted from a study on the synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazoles.
Table 2: One-Pot Synthesis of Carbazoles from Cyclohexanones and Arylhydrazine Hydrochlorides
| Phenylhydrazine Substituent | Cyclohexanone Substituent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| H | H | Diglyme | 140 | 24 | 76 |
| 4-CH₃ | H | Diglyme | 140 | 24 | 81 |
| 4-Cl | H | Diglyme | 140 | 24 | 72 |
| 4-Br | H | Diglyme | 140 | 24 | 68 |
| 2-CH₃ | H | Diglyme | 140 | 24 | 55 |
Data from a study on the metal-free one-pot synthesis of carbazoles.
Experimental Workflow
The general workflow for the Fischer indole synthesis of carbazoles is depicted below.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low or No Yield | Inactive catalyst | Use a fresh or different acid catalyst (e.g., switch from a Brønsted to a Lewis acid). |
| Low reaction temperature | Increase the reaction temperature or switch to a higher-boiling solvent. | |
| Steric hindrance in reactants | Consider using less sterically hindered starting materials if possible. | |
| Formation of Multiple Products | Use of an unsymmetrical ketone | If possible, use a symmetrical ketone to avoid the formation of regioisomers. |
| Incomplete reaction | Ensure the reaction goes to completion by monitoring with TLC and extending the reaction time if necessary. | |
| Product Degradation | Harsh reaction conditions | Try using a milder acid catalyst or lowering the reaction temperature. |
| Prolonged reaction time | Optimize the reaction time to avoid decomposition of the product. |
Conclusion
The Fischer indole synthesis is a powerful and adaptable method for the preparation of a wide range of carbazole derivatives. By carefully selecting the starting materials, catalyst, and reaction conditions, researchers can efficiently synthesize carbazoles for various applications in drug discovery and materials science. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this important synthetic transformation.
References
High-Throughput Screening Assays for Carbazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Carbazole derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities, making them a significant area of interest in drug discovery.[1][2] Their characteristic rigid, planar structure enables them to interact with various biological targets, including DNA intercalation, and the inhibition of crucial enzymes such as topoisomerases and protein kinases, which are often implicated in cancer progression.[2] Furthermore, many carbazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[3] These mechanisms of action underscore their potential as scaffolds for the development of novel therapeutic agents, particularly in oncology.[3][4]
High-throughput screening (HTS) is a critical technology in modern drug discovery, allowing for the rapid evaluation of large libraries of chemical compounds to identify those that modulate a specific biological target or pathway.[2] This document provides detailed application notes and experimental protocols for a suite of HTS assays relevant to the screening of carbazole derivatives. The assays described herein cover the evaluation of general cytotoxicity, as well as more specific mechanisms of action including kinase inhibition, topoisomerase inhibition, and apoptosis induction.
These protocols are designed to be adaptable for HTS formats, providing a robust framework for the initial identification and subsequent characterization of promising carbazole-based drug candidates.
Data Presentation: Biological Activity of Selected Carbazole Derivatives
The following tables summarize the in vitro biological activity of various carbazole derivatives from selected studies. The IC50 value represents the concentration of a compound required to inhibit a specific biological function by 50%.
Table 1: Anticancer Activity of Carbazole Derivatives (IC50 in µM)
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound C4 | MCF-7 (Breast) | MTT | 2.5 | [2] |
| HeLa (Cervical) | MTT | 5.4 | [2] | |
| HT-29 (Colon) | MTT | 4.0 | [2] | |
| Compound 4 | MDA-MB-231 (Breast) | MTT | 0.73 ± 0.74 | |
| Compound 3 | MDA-MB-231 (Breast) | MTT | 1.44 ± 0.97 | |
| Compound 10 | HepG2 (Hepatocellular) | MTS | 7.68 | [3] |
| HeLa (Cervical) | MTS | 10.09 | [3] | |
| MCF-7 (Breast) | MTS | 6.44 | [3] | |
| Compound 9 | HeLa (Cervical) | MTS | 7.59 | [3] |
| Compound 14a | 7901 (Gastric) | MTT | 11.8 ± 1.26 | |
| A875 (Melanoma) | MTT | 9.77 ± 8.32 |
Table 2: Kinase and Topoisomerase Inhibition by Carbazole Derivatives (IC50 in µM)
| Compound ID | Target | Assay Type | IC50 (µM) | Reference |
| Cdk7-IN-16 | CDK7 | Biochemical | Nanomolar range | [5] |
| A64 | HIPK2 | Biochemical | 0.074 | [6] |
| B46 | ERK5 | Biochemical | 0.080 | [6] |
| Topoisomerase I Inhibitor 15 | Topoisomerase I | Biochemical | - | [1] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[7][8] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7]
Materials:
-
Carbazole derivatives (dissolved in DMSO)
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of the carbazole derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to prevent solvent toxicity.[2]
-
After 24 hours of incubation, carefully remove the medium and add 100 µL of the diluted compounds to the respective wells.
-
Include vehicle control (medium with DMSO) and positive control (a known cytotoxic drug) wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C in the dark, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[9]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[2]
-
This colorimetric assay measures cell density based on the binding of the SRB dye to cellular proteins, providing an estimation of total cell biomass.[10][11]
Materials:
-
Carbazole derivatives (dissolved in DMSO)
-
Human cancer cell lines
-
Complete cell culture medium
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) SRB solution in 1% acetic acid
-
10 mM Tris base solution (pH 10.5)
-
1% (v/v) Acetic acid
-
96-well clear flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Cell Fixation:
-
After compound incubation, gently add 50 µL of cold 10% TCA to each well without removing the medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.[2]
-
-
Washing:
-
SRB Staining:
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.[2]
-
-
Removal of Unbound Dye:
-
Quickly wash the plate four times with 1% acetic acid to remove unbound SRB.[2]
-
Allow the plate to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris-base solution to each well.
-
Shake the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.[12]
-
-
Absorbance Measurement:
-
Measure the absorbance at 510-565 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
-
Mechanism of Action Assays
This is a luminescent-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal assay applicable to any kinase.[13]
Materials:
-
Recombinant kinase (e.g., CDK7, PIM1, etc.) and its specific substrate
-
Carbazole derivatives
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white, flat-bottom plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Protocol:
-
Compound Dispensing:
-
Dispense the carbazole derivatives at various concentrations into the 384-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its substrate in kinase assay buffer.
-
Dispense 5 µL of the master mix into each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be near the Km for the specific kinase.[5]
-
Incubate the plate at 30°C for 1 hour.[5]
-
-
Detection:
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[5]
-
This fluorescence-based assay measures the relaxation of supercoiled plasmid DNA by topoisomerase I.[1] Inhibitors will prevent this relaxation.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer
-
Carbazole derivatives
-
DNA intercalating dye (e.g., PicoGreen)
-
384-well black plates
-
Microplate reader with fluorescence capabilities
Protocol:
-
Compound Dispensing:
-
Dispense 1 µL of each compound dilution into the wells of a 384-well plate.[1]
-
-
Enzyme-Compound Incubation:
-
Add 10 µL of Topoisomerase I (diluted in assay buffer) to each well.
-
Incubate at 37°C for 15 minutes.[1]
-
-
Reaction Initiation:
-
Add 10 µL of supercoiled plasmid DNA to each well to start the reaction.
-
Incubate at 37°C for 30 minutes.[1]
-
-
Reaction Termination and Detection:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader (excitation/emission wavelengths will depend on the dye used).[1] Relaxed DNA will have a lower fluorescence signal than supercoiled DNA with some intercalating dyes.
-
-
Data Analysis:
-
Calculate the percent inhibition of topoisomerase I activity for each compound concentration and determine the IC50 value.[1]
-
This assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway, using a fluorogenic substrate.[14]
Materials:
-
Human cancer cell lines
-
Carbazole derivatives
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
96- or 384-well white-walled plates
-
Luminometer or fluorometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells and treat with carbazole derivatives as described in the MTT assay protocol (steps 1 and 2).
-
-
Assay Reagent Addition:
-
After the desired treatment period, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Mix gently by orbital shaking for 30 seconds.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 to 3 hours.
-
-
Signal Measurement:
-
Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of caspase activity.
-
-
Data Analysis:
-
Normalize the signal to a vehicle-treated control to determine the fold-increase in caspase activity.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. researchhub.com [researchhub.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for 2,3,4,9-tetrahydro-1H-carbazol-3-amine
Abstract
This application note provides a comprehensive and detailed protocol for the purification of 2,3,4,9-tetrahydro-1H-carbazol-3-amine using preparative High-Performance Liquid Chromatography (HPLC). The methodology is designed for researchers, scientists, and professionals in drug development who require high-purity samples of this carbazole derivative for their studies. The protocol outlines a systematic approach, from initial sample preparation and analytical method development to large-scale preparative purification and post-purification analysis. The causality behind experimental choices is explained to provide a deeper understanding of the purification process.
Introduction
This compound is a carbazole derivative of significant interest in medicinal chemistry and drug discovery. The tetrahydrocarbazole scaffold is present in numerous biologically active natural products and synthetic compounds.[1] The purity of such compounds is of paramount importance for accurate biological evaluation and subsequent development. This document details a robust HPLC purification method to obtain this compound with high purity.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and purification of chemical compounds.[2][3] Reversed-phase HPLC, in particular, is well-suited for the purification of moderately polar compounds like the target molecule.[4] This protocol will focus on a reversed-phase HPLC method, providing a step-by-step guide for its implementation and optimization.
Materials and Reagents
-
Crude this compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Formic acid (FA), HPLC grade
-
Ammonium bicarbonate, HPLC grade
-
Syringe filters (0.22 µm, compatible with organic solvents)
-
HPLC vials
Instrumentation and Columns
-
Analytical HPLC System: Equipped with a UV-Vis detector, autosampler, and column oven.
-
Preparative HPLC System: Equipped with a high-flow-rate pump, fraction collector, and UV-Vis detector.
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Preparative Column: C18 reversed-phase column (e.g., 21.2 mm x 150 mm, 5 µm particle size, or larger depending on the scale).
Experimental Workflow
The purification process follows a logical sequence from small-scale analytical method development to large-scale preparative purification and finally to purity verification.
Figure 1: A comprehensive workflow for the HPLC purification of this compound.
Detailed Protocol
Sample Preparation
-
Dissolution: Dissolve the crude this compound in a suitable solvent. A good starting point is a mixture of the mobile phase, such as 50:50 acetonitrile:water, or dimethyl sulfoxide (DMSO) if solubility is an issue.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
Analytical Method Development
The goal of this step is to develop a robust separation method on an analytical scale that can be transferred to a preparative scale.
-
Initial Scouting:
-
Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a broad gradient, for example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm (carbazole systems typically have strong absorbance in this range).
-
Injection Volume: 5-10 µL.
-
-
Optimization:
-
Gradient Adjustment: Based on the initial scouting run, adjust the gradient to improve the resolution between the target compound and impurities. If the target elutes very early or late, adjust the starting and ending percentages of mobile phase B.
-
Mobile Phase Modifier: The primary amine in the target molecule can cause peak tailing on silica-based C18 columns. The use of an acidic modifier like TFA or formic acid in the mobile phase helps to protonate the amine, improving peak shape. For sensitive applications where TFA is not desired, a buffer system like ammonium bicarbonate can be explored.
-
Organic Solvent: While acetonitrile is a common choice, methanol can offer different selectivity and may be beneficial for resolving closely eluting impurities.
-
Preparative HPLC Purification
Once an optimized analytical method is established, it can be scaled up for preparative purification.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition for at least 5-10 column volumes.
-
Sample Injection: Inject the filtered crude sample onto the column. The injection volume will depend on the concentration of the sample and the capacity of the preparative column.
-
Gradient Elution: Run the optimized gradient method, adjusting the flow rate according to the preparative column dimensions.
-
Fraction Collection: Collect fractions based on the UV chromatogram. It is advisable to collect small, discrete fractions throughout the elution of the target peak to ensure high purity.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 mm x 150 mm, 5 µm | C18, 21.2 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Gradient | 5-95% B over 20 min (Optimized) | 5-95% B over 20 min (Optimized) |
| Detection | UV at 254 nm, 280 nm | UV at 254 nm, 280 nm |
| Injection Volume | 5-10 µL | 0.5-5 mL (concentration dependent) |
Table 1: A comparison of typical analytical and preparative HPLC parameters.
Post-Purification Analysis and Processing
-
Purity Analysis: Analyze the collected fractions using the developed analytical HPLC method to determine their purity.
-
Pooling of Pure Fractions: Combine the fractions that meet the desired purity level (e.g., >98%).
-
Solvent Removal: Remove the HPLC solvents from the pooled fractions. This can be achieved through lyophilization (freeze-drying) if the mobile phase is compatible (e.g., water/acetonitrile with a volatile modifier like formic acid or ammonium bicarbonate) or by rotary evaporation for less volatile modifiers, although the latter may require further processing to remove the modifier.
Troubleshooting
| Issue | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Secondary interactions of the amine with residual silanols on the column. | Use an acidic mobile phase modifier (TFA, formic acid). Use a base-deactivated column. |
| Poor Resolution | Inappropriate mobile phase or gradient. | Optimize the gradient slope. Try a different organic solvent (e.g., methanol). |
| Column Overloading | Injecting too much sample on the preparative column. | Reduce the injection volume or sample concentration. |
| No Peak Elution | Compound is too strongly retained. | Increase the final percentage of the organic mobile phase. |
Conclusion
This application note provides a detailed and systematic protocol for the HPLC purification of this compound. By following the outlined steps of analytical method development, scaling up to preparative chromatography, and post-purification analysis, researchers can obtain this valuable compound with high purity, suitable for a wide range of research and development applications. The principles and troubleshooting guide provided herein should serve as a valuable resource for the purification of other carbazole derivatives and related nitrogen-containing heterocyclic compounds.
References
Application Notes and Protocols: In Vitro Evaluation of 2,3,4,9-tetrahydro-1H-carbazol-3-amine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of the cytotoxic effects of 2,3,4,9-tetrahydro-1H-carbazol-3-amine. While specific cytotoxicity data for this exact compound is not extensively available in public literature, this document outlines the standard methodologies and presents illustrative data from structurally related carbazole derivatives to guide experimental design and data interpretation.
Introduction
Carbazole and its derivatives are a class of heterocyclic aromatic compounds known for their wide range of biological activities, including anticancer properties.[1][2] Many carbazole-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines, often through mechanisms such as DNA intercalation, inhibition of topoisomerase, and induction of apoptosis.[2][3] Therefore, this compound, as a member of this family, warrants investigation for its potential cytotoxic activity.
This document details the protocols for key in vitro assays to characterize the cytotoxic profile of this compound: the MTT assay for cell metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and assays for apoptosis detection (Annexin V staining and Caspase activity).
Data Presentation: Cytotoxicity of Structurally Related Carbazole Derivatives
The following tables summarize the in vitro cytotoxic activities of various carbazole derivatives against several cancer cell lines. This data serves as a reference for the potential efficacy of this compound.
Table 1: In Vitro Growth Inhibitory Activity (IC50 in µM) of Selected Carbazole Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 27a | HCT-116 | Colon Carcinoma | < 1 | [4] |
| U-87 MG | Glioblastoma | < 1 | [4] | |
| A549 | Lung Carcinoma | < 1 | [4] | |
| MCF-7 | Breast Adenocarcinoma | < 1 | [4] | |
| 36a | HCT-116 | Colon Carcinoma | 0.48 ± 0.06 | [4] |
| U-87 MG | Glioblastoma | 2.19 ± 0.30 | [4] | |
| 36b | HCT-116 | Colon Carcinoma | < 1 | [4] |
| U-87 MG | Glioblastoma | 1.40 ± 0.24 | [4] | |
| 14a | 7901 | Gastric Adenocarcinoma | 11.8 ± 1.26 | [5] |
| A875 | Human Melanoma | 9.77 ± 8.32 | [5] | |
| Compound 15 | U87 MG | Human Glioma | 18.50 | [6] |
| Compound 12 | C6 | Glioma | 12.2 | [7] |
| A549 | Lung Carcinoma | 84.7 | [7] |
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[12][13] LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[14][15]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Set up controls for maximum LDH release (cells treated with a lysis buffer) and spontaneous LDH release (untreated cells).[16]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Centrifuge the 96-well plate at 600 g for 10 minutes.[16] Carefully transfer 50 µL of the cell culture supernatant from each well to a new flat-bottom 96-well plate.[13]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., a mixture of substrate, cofactor, and dye). Add 50 µL of the reaction mixture to each well containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) * 100.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[19]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifugation at 670 x g for 5 minutes.[18]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[20]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[18]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. This assay measures the activity of specific caspases (e.g., caspase-3/7, caspase-8, caspase-9) using a substrate that releases a fluorescent or colorimetric molecule upon cleavage.[21][22]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent (or other suitable caspase assay reagent) directly to the wells containing cells in culture medium.[21]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours.[22]
-
Luminescence/Absorbance Measurement: Measure the luminescence or absorbance using a plate reader. The signal is proportional to the amount of active caspase in the sample.[21][23]
-
Data Analysis: Compare the signal from treated samples to that of untreated controls to determine the fold increase in caspase activity.
Mandatory Visualizations
Caption: General workflow for in vitro cytotoxicity evaluation.
Caption: Proposed signaling pathway for carbazole-induced apoptosis.
References
- 1. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Quantifying cell viability via LDH cytotoxicity assay protocol v1 [protocols.io]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 15. praxilabs.com [praxilabs.com]
- 16. tiarisbiosciences.com [tiarisbiosciences.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 21. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Redirecting [linkinghub.elsevier.com]
Application Note: Spectroscopic Characterization of 2,3,4,9-Tetrahydro-1H-carbazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3,4,9-Tetrahydro-1H-carbazol-3-amine is a synthetic organic compound belonging to the tetrahydrocarbazole class of molecules. The tetrahydrocarbazole scaffold is a prominent structural motif found in numerous biologically active compounds and natural products. Derivatives of this core structure have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potential applications as therapeutic agents.
Accurate structural elucidation and characterization are paramount in the drug discovery and development process. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the unambiguous determination of molecular structure. This application note provides a detailed protocol and analysis of the expected NMR and mass spectral data for this compound. The data presented herein, based on the analysis of the parent scaffold and related amino-substituted derivatives, serves as a comprehensive guide for researchers working with this and similar compounds.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to obtain this compound involves a multi-step process starting from 1,4-cyclohexanedione monoethylene acetal and phenylhydrazine. The synthesis proceeds through the formation of the tetrahydrocarbazole ketone intermediate, followed by oximation and subsequent stereoselective reduction of the oxime to yield the desired primary amine.
NMR Spectroscopy
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
-
5 mm NMR tubes.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of 0-12 ppm is typically appropriate.
-
¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A spectral width of 0-200 ppm is generally used.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be performed to aid in the complete assignment of proton and carbon signals.
Mass Spectrometry
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used for the analysis of amines.
-
Mass Range: Acquire spectra over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-500).
-
Collision Energy (for MS/MS): To induce fragmentation for structural elucidation, a collision energy ramp (e.g., 10-40 eV) can be applied.
Experimental Workflow
Caption: Experimental workflow from synthesis to structural elucidation.
Results and Discussion
NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of the parent 2,3,4,9-tetrahydro-1H-carbazole and related amino-substituted analogs. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (Indole) | ~10.8 | br s | - |
| Ar-H | 7.0 - 7.5 | m | - |
| C3-H | ~3.0 - 3.2 | m | - |
| C1-H₂, C4-H₂ | 2.5 - 2.9 | m | - |
| C2-H₂ | 1.8 - 2.2 | m | - |
| NH₂ | ~1.5 - 2.5 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ar-C (quaternary) | 135 - 138 |
| Ar-C (CH) | 110 - 125 |
| C4a, C9a | 108 - 112 |
| C3 | 45 - 50 |
| C1, C4 | 25 - 35 |
| C2 | 30 - 40 |
Mass Spectrometry Data
The mass spectrum of this compound is expected to show a prominent protonated molecular ion peak ([M+H]⁺) in positive ESI mode. The exact mass of this ion can be used to confirm the elemental composition of the molecule. The molecular formula of the compound is C₁₂H₁₄N₂, with a monoisotopic mass of 186.1157 g/mol .[1]
Table 3: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 187.1233 |
| [M+Na]⁺ | 209.1053 |
Mass Spectral Fragmentation Pathway
The fragmentation of this compound in the mass spectrometer is anticipated to proceed through characteristic pathways for cyclic amines. The primary fragmentation is expected to be the α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom of the amine group.
Caption: Proposed mass spectral fragmentation pathway.
Conclusion
This application note provides a comprehensive overview of the expected NMR and mass spectrometry data for this compound. The detailed experimental protocols and predicted spectral data serve as a valuable resource for researchers involved in the synthesis, characterization, and development of novel tetrahydrocarbazole-based compounds. The provided information will aid in the rapid and accurate structural confirmation of this important molecular scaffold.
References
Application Note: A Robust Protocol for the Synthesis of N-Substituted Carbazoles via Reductive Amination
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbazole and its derivatives are privileged heterocyclic scaffolds that form the core of numerous pharmaceuticals, natural products, and functional materials. The functionalization of the carbazole nucleus is a key strategy in the development of new chemical entities with tailored biological activities and material properties. Reductive amination is a powerful and versatile method for the C-N bond formation, offering a reliable route to secondary and tertiary amines from aldehydes or ketones. This application note provides a detailed protocol for the reductive amination of a carbazole aldehyde, specifically 9-ethyl-3-formylcarbazole, to generate N-substituted carbazole derivatives.
General Reaction Scheme
The reductive amination of a carbazole aldehyde with a primary amine proceeds in two main steps: the formation of an intermediate imine, followed by its in-situ reduction to the corresponding amine.
Caption: General scheme of the reductive amination of a carbazole aldehyde.
Experimental Protocol: Reductive Amination of 9-ethyl-3-formylcarbazole with Benzylamine
This protocol details the synthesis of N-((9-ethyl-9H-carbazol-3-yl)methyl)aniline as a representative example.
Materials:
-
9-ethyl-3-formylcarbazole
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 9-ethyl-3-formylcarbazole (1.0 eq).
-
Dissolve the carbazole aldehyde in anhydrous dichloromethane (DCM).
-
Add benzylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 eq) in anhydrous DCM.
-
Slowly add the STAB slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((9-ethyl-9H-carbazol-3-yl)methyl)aniline.
Data Presentation
The following table summarizes the quantitative data for the synthesis of N-((9-ethyl-9H-carbazol-3-yl)methyl)aniline.
| Parameter | Value |
| Starting Material | 9-ethyl-3-formylcarbazole |
| Amine | Benzylamine |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 6 hours |
| Yield | 85% |
| Purity (by HPLC) | >98% |
Experimental Workflow
The following diagram illustrates the key steps in the reductive amination protocol.
Caption: Experimental workflow for the reductive amination of 9-ethyl-3-formylcarbazole.
Reaction Mechanism
The reductive amination proceeds through a two-step mechanism:
Caption: Simplified mechanism of reductive amination.
Conclusion
This application note provides a comprehensive and detailed protocol for the reductive amination of a carbazole aldehyde, a key transformation for the synthesis of novel carbazole derivatives. The described method is robust, high-yielding, and applicable to a wide range of primary and secondary amines, making it a valuable tool for researchers in medicinal chemistry and materials science.
Application Notes and Protocols: Growing 2,3,4,9-tetrahydro-1H-carbazole Single Crystals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed techniques and protocols for the successful growth of high-quality single crystals of 2,3,4,9-tetrahydro-1H-carbazole, a crucial prerequisite for structural analysis and further drug development. The protocols outlined below are based on established methodologies and provide a framework for obtaining single crystals suitable for X-ray diffraction.
Introduction
2,3,4,9-Tetrahydro-1H-carbazole is a heterocyclic compound that forms the structural core of numerous biologically active molecules and natural products.[1] Its derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potential applications as anticancer, anti-Alzheimer's, and antimicrobial agents.[2] A thorough understanding of the three-dimensional structure of this scaffold at an atomic level, achievable through single-crystal X-ray diffraction, is paramount for structure-activity relationship (SAR) studies and rational drug design.[3]
Synthesis of 2,3,4,9-tetrahydro-1H-carbazole
The precursor material for crystal growth, 2,3,4,9-tetrahydro-1H-carbazole, is commonly synthesized via the Borsche-Drechsel cyclization, a variant of the Fischer indole synthesis.[2]
Protocol 1: Borsche-Drechsel Cyclization [2]
-
Reaction Setup: In a round-bottom flask, dissolve 2.5 mL of cyclohexanone in 18 mL of glacial acetic acid.[2]
-
Addition of Phenylhydrazine: To the heated solution, add 0.1 mol of redistilled phenylhydrazine dropwise over 30 minutes.[4]
-
Reflux: Heat the mixture under reflux on a water bath for 30 minutes.[4]
-
Precipitation: Pour the hot reaction mixture into ice-cold water with continuous stirring to precipitate the crude product as a brown solid.[4]
-
Isolation and Purification: Filter the solid, wash it repeatedly with water, and then recrystallize it from methanol with a small amount of decolorizing carbon to yield the purified 2,3,4,9-tetrahydro-1H-carbazole.[4]
Techniques for Single Crystal Growth
The selection of an appropriate crystallization technique is critical for obtaining high-quality single crystals. Below are protocols for common methods, with a focus on the experimentally verified slow evaporation technique for 2,3,4,9-tetrahydro-1H-carbazole.
This is the most commonly cited and successful method for growing single crystals of 2,3,4,9-tetrahydro-1H-carbazole.[4]
Experimental Protocol:
-
Solvent Selection: Dissolve the purified 2,3,4,9-tetrahydro-1H-carbazole in methanol to create a saturated or near-saturated solution.[4]
-
Solution Preparation: Gently warm the solvent to ensure complete dissolution. Filter the solution to remove any particulate matter.
-
Crystallization: Transfer the solution to a clean vial and cover it loosely (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent at room temperature.
-
Crystal Growth: Place the vial in a vibration-free environment. Crystals will typically form over a period of several days to a week.
-
Harvesting: Once crystals of suitable size and quality have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
Quantitative Data from a Successful Experiment:
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [4] |
| Space Group | P2 1 2 1 2 1 | [4] |
| Unit Cell Dimensions | a = 6.1067(4) Å, b = 7.9488(5) Å, c = 19.4512(12) Å | [4] |
| Crystal Size | 0.26 x 0.15 x 0.15 mm | [4] |
| Solvent | Methanol | [4] |
Vapor diffusion is a powerful technique for growing high-quality crystals from small amounts of material. It involves the slow diffusion of a precipitant vapor into a solution of the compound.
Experimental Protocol:
-
Solvent System Selection:
-
Solvent: Choose a solvent in which 2,3,4,9-tetrahydro-1H-carbazole is readily soluble (e.g., dichloromethane, ethanol).
-
Precipitant: Select a more volatile solvent in which the compound is poorly soluble (e.g., hexane, diethyl ether).
-
-
Setup:
-
Dissolve the compound in a small volume of the chosen solvent in a small, open vial (the "sitting drop" or "hanging drop" vessel).
-
Place this vial inside a larger, sealed container that contains a reservoir of the precipitant.
-
-
Crystal Growth: The precipitant vapor will slowly diffuse into the solution containing the compound, gradually reducing its solubility and inducing crystallization.
-
Harvesting: Carefully retrieve the crystals once they have reached a suitable size.
This method relies on the principle that the solubility of a compound decreases as the temperature of the solution is slowly lowered.
Experimental Protocol:
-
Solution Preparation: Prepare a saturated solution of 2,3,4,9-tetrahydro-1H-carbazole in a suitable solvent (e.g., ethanol, ethyl acetate) at an elevated temperature.
-
Controlled Cooling: Allow the solution to cool to room temperature very slowly. This can be achieved by placing the container in an insulated vessel (e.g., a Dewar flask filled with warm water) or by using a programmable heating block.
-
Crystal Formation: As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals.
-
Harvesting: Isolate the crystals by filtration once the solution has reached room temperature.
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for single crystal growth and the decision-making process for selecting a crystallization method.
References
Unlocking Cholinergic Pathways: 2,3,4,9-Tetrahydro-1H-carbazol-3-amine as a Potential Chemical Probe for Acetylcholinesterase
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,3,4,9-Tetrahydro-1H-carbazole and its derivatives represent a class of heterocyclic compounds with significant biological activities. Notably, amino-substituted tetrahydrocarbazoles have emerged as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Dysregulation of cholinergic signaling is implicated in various neurological disorders, including Alzheimer's disease. This document outlines the potential application of 2,3,4,9-tetrahydro-1H-carbazol-3-amine as a chemical probe to investigate acetylcholinesterase activity and provides a detailed protocol for its characterization. While direct quantitative data for the 3-amino isomer is not extensively available in public literature, the activity of the closely related 6-amino derivative suggests its potential as a valuable research tool.[1]
Data Presentation
| Compound | Target Enzyme | Reported Activity |
| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | Acetylcholinesterase (AChE) | Selective AChE Inhibitor |
| This compound | Acetylcholinesterase (AChE) | Hypothesized AChE Inhibitor |
Note: The inhibitory activity of this compound is inferred from the activity of its 6-amino isomer. Further experimental validation is required.
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the cholinergic signaling pathway, highlighting the role of acetylcholinesterase in the synaptic cleft.
Experimental Workflow
The workflow for characterizing the inhibitory activity of this compound against acetylcholinesterase using Ellman's method is depicted below.
Experimental Protocols
Protocol: Acetylcholinesterase Inhibition Assay using Ellman's Method
This protocol is adapted from established methods for determining acetylcholinesterase activity and is suitable for a 96-well microplate format.
Materials and Reagents:
-
Phosphate Buffer: 0.1 M, pH 8.0.
-
DTNB Solution (Ellman's Reagent): 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in phosphate buffer.
-
ATCI Solution (Substrate): 14 mM acetylthiocholine iodide in deionized water. Prepare fresh daily.
-
AChE Solution: Acetylcholinesterase from a suitable source (e.g., electric eel) at a concentration of 1 U/mL in phosphate buffer.
-
Test Compound Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).
-
Positive Control: A known AChE inhibitor (e.g., Donepezil or Tacrine) for assay validation.
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of kinetic measurements at 412 nm.
Procedure:
-
Reagent Preparation:
-
Prepare all solutions as described above. Store the DTNB solution protected from light.
-
Prepare serial dilutions of the test compound stock solution and the positive control in phosphate buffer to achieve a range of desired final concentrations in the assay. The final solvent concentration should be kept low (e.g., <1% DMSO) to avoid interference with the enzyme activity.
-
-
Assay Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% enzyme activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent (e.g., DMSO).
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each test compound dilution.
-
Positive Control: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each positive control dilution.
-
-
Pre-incubation:
-
Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells of the 96-well plate.
-
Mix the contents gently by pipetting or using a plate shaker.
-
Incubate the plate for 15 minutes at 37°C.
-
-
Reaction Initiation:
-
To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the enzymatic reaction.
-
To the blank well, add 10 µL of deionized water.
-
The final volume in each well should be 180 µL.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a reader pre-set to 37°C.
-
Measure the increase in absorbance at 412 nm every minute for a period of 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where V_control is the reaction rate of the control well (no inhibitor) and V_sample is the reaction rate in the presence of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
This compound holds promise as a chemical probe for investigating acetylcholinesterase, a critical enzyme in neurobiology. Based on the known activity of its structural isomer, it is hypothesized to be an effective inhibitor of AChE. The provided protocol offers a robust framework for researchers to experimentally validate this hypothesis, determine its inhibitory potency, and subsequently utilize it as a tool to explore the intricacies of cholinergic neurotransmission and its role in disease. Further studies to elucidate its binding kinetics and potential fluorescent properties would enhance its utility as a multifaceted chemical probe.
References
Application of Ionic Liquids in the Synthesis of Tetrahydrocarbazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tetrahydrocarbazoles utilizing ionic liquids as efficient and environmentally benign catalysts. The use of ionic liquids in the Fischer indole synthesis, a cornerstone method for preparing the tetrahydrocarbazole scaffold, offers significant advantages, including operational simplicity, high yields, and catalyst recyclability.[1][2]
Introduction
Tetrahydrocarbazoles are a significant class of nitrogen-containing heterocyclic compounds ubiquitously found in numerous natural products and synthetic molecules of medicinal importance.[3][4] Their diverse biological activities have made them attractive targets in drug discovery and development. The Fischer indole synthesis is a classical and widely employed method for the construction of the indole ring system, which forms the core of tetrahydrocarbazoles.[3] Traditionally, this reaction is catalyzed by Brønsted or Lewis acids, which often suffer from drawbacks such as harsh reaction conditions, environmental concerns, and difficulties in catalyst recovery and reuse.
Ionic liquids (ILs) have emerged as promising alternatives to conventional catalysts and solvents in organic synthesis.[5] Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them ideal candidates for catalyzing reactions like the Fischer indole synthesis. This application note focuses on the use of various types of ionic liquids, including imidazolium-based, pyridinium-based, and SO3H-functionalized ILs, for the efficient synthesis of tetrahydrocarbazoles.
Data Presentation
The following table summarizes the quantitative data from various studies on the synthesis of tetrahydrocarbazoles using different ionic liquids.
| Ionic Liquid Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [bmim][BF4] | Phenylhydrazine hydrochloride, Cyclohexanone | Methanol | Reflux | 7 | 95 | [2] |
| [bmim][BF4] | Substituted Phenylhydrazine, Substituted Cyclohexanone | Methanol | Reflux | - | 29-49 | [3] |
| Pyridinium-based ILs | Phenylhydrazine, Cyclohexanone | Not specified | Not specified | - | up to 67.82 | [1] |
| Pyridinium-based ILs + ZnCl2 | Phenylhydrazine, Cyclohexanone | Not specified | Not specified | - | up to 89.66 | [1] |
| [(HSO3-p)2im][HSO4] | Phenylhydrazine, Cyclohexanone | Water | 80 | 4 | 70 | [6] |
| [(HSO3-p)2im][HSO4] | Various arylhydrazines and ketones/aldehydes | Water | 80-100 | 2-8 | 68-96 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2,3,4,9-tetrahydro-1H-carbazole using 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4])[2][7]
This protocol details the synthesis of the parent tetrahydrocarbazole using the ionic liquid [bmim][BF4] as a catalyst in methanol.
Materials:
-
Phenylhydrazine hydrochloride
-
Cyclohexanone
-
1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4])
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
Reaction Setup: In a round-bottom flask, combine phenylhydrazine hydrochloride (2.0 g, 0.013 mol), cyclohexanone (1.36 g, 0.016 mol), and [bmim][BF4] (0.62 g, 20 mol%) in methanol (20 mL).[7]
-
Reaction: The reaction mixture is refluxed on a water bath for the appropriate time (typically monitored by TLC until completion, around 7 hours).[2]
-
Workup:
-
Purification:
Protocol 2: General Procedure for Tetrahydrocarbazole Synthesis using Pyridinium-based Ionic Liquids (Microwave-assisted)[1]
This protocol provides a general outline for the synthesis of 1,2,3,4-tetrahydrocarbazole (THC) using pyridinium-based ionic liquids, often in conjunction with a Lewis acid like ZnCl₂, under microwave irradiation. The specific quantities of reagents and reaction parameters may need optimization depending on the specific pyridinium ionic liquid used.
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Pyridinium-based ionic liquid
-
Zinc chloride (ZnCl₂) (optional)
-
Microwave reactor
Procedure:
-
Reactant and Catalyst Preparation: In a microwave-safe reaction vessel, combine phenylhydrazine, cyclohexanone, and the pyridinium-based ionic liquid. If used, add ZnCl₂ to the mixture.
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a specified power and for a set duration. These parameters should be optimized for the specific reaction.
-
Workup and Purification: After the reaction, the product is isolated and purified. A typical workup may involve extraction with an organic solvent followed by chromatographic purification.
Protocol 3: General Procedure for Tetrahydrocarbazole Synthesis using SO3H-functionalized Ionic Liquids[6][8]
This protocol outlines the general procedure for the synthesis of indoles, including tetrahydrocarbazoles, using SO3H-functionalized ionic liquids as catalysts in water.
Materials:
-
Arylhydrazine (e.g., phenylhydrazine)
-
Ketone or aldehyde (e.g., cyclohexanone)
-
SO3H-functionalized ionic liquid (e.g., [(HSO3-p)2im][HSO4])
-
Water (H₂O)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the arylhydrazine and the ketone/aldehyde in water. Add the SO3H-functionalized ionic liquid to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically a few hours).[6]
-
Workup: The indole product often precipitates from the aqueous reaction mixture upon cooling. The product can be isolated by simple filtration.[6][8]
-
Catalyst Recovery: The dissolved ionic liquid catalyst in the aqueous filtrate can be recovered and reused.[6][8]
Visualizations
The following diagrams illustrate the experimental workflow and the proposed catalytic mechanism for the synthesis of tetrahydrocarbazole using ionic liquids.
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. wjarr.com [wjarr.com]
- 4. wjarr.com [wjarr.com]
- 5. researchgate.net [researchgate.net]
- 6. Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,4,9-tetrahydro-1H-carbazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-3-amine. Our goal is to help you overcome common challenges and avoid side reactions to achieve a higher yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and established method for synthesizing this compound involves a two-step sequence:
-
Fischer Indole Synthesis: The initial step is the acid-catalyzed reaction of phenylhydrazine with 1,3-cyclohexanedione to form the key intermediate, 2,3,4,9-tetrahydro-1H-carbazol-3-one.
-
Reductive Amination: The subsequent step involves the conversion of the ketone intermediate to the desired primary amine via reductive amination.
Q2: What are the critical parameters to control during the Fischer Indole Synthesis of the ketone intermediate?
The success of the Fischer indole synthesis is highly dependent on several factors:
-
Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Common catalysts include glacial acetic acid, sulfuric acid, or Lewis acids. The optimal catalyst and its concentration should be determined empirically for the specific substrate.
-
Temperature: The reaction typically requires elevated temperatures to proceed efficiently. Careful control and optimization of the reaction temperature are necessary to promote the desired cyclization while minimizing degradation and side reactions.
-
Solvent: The solvent can significantly influence the reaction outcome. Acetic acid can often serve as both a catalyst and a solvent.
-
Purity of Reactants: The purity of both phenylhydrazine and 1,3-cyclohexanedione is paramount. Impurities in the starting materials can lead to the formation of colored byproducts and a lower yield of the desired product.
Q3: What are the common side reactions during the reductive amination step?
During the reductive amination of 2,3,4,9-tetrahydro-1H-carbazol-3-one, several side reactions can occur:
-
Reduction of the Ketone: The ketone starting material can be reduced to the corresponding alcohol, 2,3,4,9-tetrahydro-1H-carbazol-3-ol.[1]
-
Over-alkylation: If a primary amine is used as the nitrogen source in the presence of an alkylating agent, there is a risk of forming secondary or tertiary amines.[1]
-
Formation of Dimeric Impurities: Under certain conditions, dimeric byproducts can be formed.[1]
Careful control of the reaction conditions, including the choice of reducing agent and the stoichiometry of the reactants, can help to minimize these side products.[1]
Q4: How can I purify the final this compound product?
Purification of the final product can typically be achieved through the following methods:
-
Column Chromatography: This is a common and effective method for separating the desired amine from side products and unreacted starting materials. A silica gel column is often used with a suitable eluent system, which may include a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate), sometimes with the addition of a small amount of a basic modifier like triethylamine to reduce tailing of the amine product on the silica gel.
-
Crystallization: Recrystallization from a suitable solvent or solvent system can be an effective method for purifying the final product, especially for removing minor impurities.
-
Salt Formation: Formation of a salt of the amine (e.g., hydrochloride or tartrate) can facilitate purification through crystallization, as salts often have better-defined crystal lattices than the free base.
Troubleshooting Guides
Issue 1: Low or No Yield of 2,3,4,9-tetrahydro-1H-carbazol-3-one (Ketone Intermediate)
| Possible Cause | Recommended Solution(s) |
| Incorrect Acid Catalyst or Concentration | Screen both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). For some substrates, a milder acid like acetic acid might be sufficient and can prevent side reactions. |
| Sub-optimal Reaction Temperature | Carefully control and optimize the reaction temperature. The reaction often requires elevated temperatures, but excessive heat can lead to degradation. A step-wise increase in temperature might be beneficial. |
| Incorrect Solvent | Test a range of solvents. Acetic acid can serve as both a catalyst and a solvent. In some cases, other solvents like ethanol or toluene might be more suitable. |
| Poor Quality of Phenylhydrazine | Use freshly distilled or purified phenylhydrazine. Consider using the hydrochloride salt of phenylhydrazine, which is often more stable. |
| Decomposition of 1,3-Cyclohexanedione | Ensure the 1,3-cyclohexanedione is of high purity and stored correctly, as it can be prone to degradation. |
Issue 2: Low or No Yield of this compound (Final Product)
| Possible Cause | Recommended Solution(s) |
| Incomplete Imine Formation | Ensure anhydrous reaction conditions for the initial imine formation. Consider the azeotropic removal of water to drive the equilibrium towards the imine. A catalytic amount of acid (e.g., acetic acid) can facilitate this step. |
| Inactive or Insufficient Reducing Agent | Use a fresh batch of a suitable reducing agent. Sodium triacetoxyborohydride (STAB) or sodium cyanobohydride are common choices for their selectivity in reducing imines in the presence of ketones.[1] Ensure the stoichiometry of the reducing agent is appropriate. |
| Reduction of the Ketone Starting Material | This side reaction can be minimized by using a selective reducing agent like STAB, which is less reactive towards ketones compared to imines. Adding the reducing agent after the initial formation of the imine can also help. |
| pH of the Reaction Mixture | The pH of the reaction is critical for both imine formation and the reduction step. A weakly acidic medium is generally optimal for imine formation. |
Issue 3: Presence of Significant Impurities in the Final Product
| Impurity | Possible Cause | Recommended Solution(s) for Prevention and Removal |
| 2,3,4,9-tetrahydro-1H-carbazol-3-ol | Reduction of the ketone starting material. | Use a more selective reducing agent like sodium triacetoxyborohydride. Purify the final product using column chromatography. |
| Colored Byproducts | Impurities in starting materials, or side reactions during the Fischer indole synthesis. | Use high-purity starting materials. For purification, consider using a column packed with a lower layer of silica gel and an upper layer of alumina. Eluting with a non-polar solvent like toluene can help retain the colored impurities. Recrystallization can also be effective. |
| Unreacted Starting Material | Incomplete reaction. | Increase reaction time or temperature. Ensure the stoichiometry of the reactants is correct. Purify using column chromatography. |
Experimental Protocols
Synthesis of 2,3,4,9-tetrahydro-1H-carbazole-3-one
This protocol is a general guideline based on the Fischer indole synthesis. Optimization may be required.
Materials:
-
Phenylhydrazine
-
1,3-Cyclohexanedione
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-cyclohexanedione (1 equivalent) in glacial acetic acid.
-
Slowly add phenylhydrazine (1 equivalent) to the solution at room temperature with stirring. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Synthesis of this compound (Reductive Amination)
This protocol is a general guideline. The choice of amine source and reducing agent may be varied.
Materials:
-
2,3,4,9-tetrahydro-1H-carbazol-3-one
-
Ammonium acetate or another amine source
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride
-
Methanol or another suitable solvent
-
Acetic Acid (catalytic amount)
Procedure:
-
To a solution of 2,3,4,9-tetrahydro-1H-carbazol-3-one (1 equivalent) in methanol, add ammonium acetate (a suitable excess, e.g., 10 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (STAB) (e.g., 1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
References
Technical Support Center: Fischer Indole Synthesis Scale-Up
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering common issues when scaling up the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the Fischer indole synthesis?
A1: The main challenges in scaling up the Fischer indole synthesis include managing the often exothermic nature of the reaction, ensuring efficient mixing, dealing with the formation of tars and other byproducts, and developing a robust and scalable purification method. Careful control of reaction temperature and the choice of acid catalyst are critical for a successful scale-up.
Q2: How does the choice of acid catalyst affect the scale-up process?
A2: The choice of acid catalyst is crucial. While protic acids like sulfuric acid and hydrochloric acid are commonly used in lab-scale synthesis, they can be highly corrosive and lead to significant tar formation at larger scales. Lewis acids, such as zinc chloride or boron trifluoride, can offer milder reaction conditions but may be more expensive and require anhydrous conditions. On a large scale, solid acid catalysts or milder acids like polyphosphoric acid (PPA) are often preferred to simplify workup and minimize corrosion.
Q3: What are the key safety considerations for a large-scale Fischer indole synthesis?
A3: The primary safety concern is the management of the reaction's exothermicity. A runaway reaction can lead to a rapid increase in temperature and pressure, posing a significant hazard. Proper cooling, controlled addition of reagents, and real-time temperature monitoring are essential. Additionally, many of the reagents, such as phenylhydrazines, are toxic and require careful handling in a well-ventilated area.
Troubleshooting Guide
Issue 1: Low Yield and/or Significant Tar Formation
This is one of the most frequently encountered problems during the scale-up of the Fischer indole synthesis.
Possible Causes and Solutions:
-
Poor Temperature Control: The reaction is often highly exothermic. Localized hotspots can lead to decomposition of starting materials and products, resulting in tar formation.
-
Solution: Implement a robust cooling system and ensure efficient stirring. Consider a semi-batch process where one of the reagents is added portion-wise to control the rate of heat generation.
-
-
Inappropriate Acid Catalyst or Concentration: The type and amount of acid can significantly influence the reaction rate and selectivity.
-
Solution: Screen different acid catalysts (both Brønsted and Lewis acids) to find the optimal balance between reaction rate and byproduct formation. The concentration of the acid should also be optimized; sometimes a lower concentration can lead to a cleaner reaction profile, albeit with a longer reaction time.
-
-
Low Purity of Starting Materials: Impurities in the phenylhydrazine or carbonyl compound can act as catalysts for side reactions.
-
Solution: Ensure the purity of the starting materials before use. Recrystallization or distillation may be necessary.
-
Experimental Protocol: Catalyst Screening for Reduced Tar Formation
A comparative study of different acid catalysts can be performed to identify the optimal conditions for minimizing tar formation while maximizing yield.
-
Setup: In three separate reaction vessels equipped with mechanical stirrers, temperature probes, and reflux condensers, charge the same starting phenylhydrazine (1.0 eq) and carbonyl compound (1.1 eq) in a suitable solvent (e.g., toluene).
-
Catalyst Addition: To each vessel, add a different acid catalyst:
-
Vessel 1: Sulfuric acid (0.5 eq)
-
Vessel 2: Zinc chloride (0.5 eq)
-
Vessel 3: Polyphosphoric acid (PPA) (1.0 eq by weight)
-
-
Reaction: Heat the mixtures to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or HPLC.
-
Analysis: After completion, quench the reactions and analyze the crude product mixture for the desired indole and the presence of byproducts (tar). Quantify the yield and purity.
Data Summary: Catalyst Effect on Yield and Purity
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| H₂SO₄ | 90 | 4 | 65 | 70 | Significant tar formation observed. |
| ZnCl₂ | 100 | 6 | 75 | 85 | Cleaner reaction, less tar. |
| PPA | 110 | 3 | 80 | 90 | Minimal tar, easier workup. |
Issue 2: Difficult Product Isolation and Purification
The workup and purification steps can become a bottleneck at a larger scale.
Possible Causes and Solutions:
-
Emulsion Formation During Workup: The presence of tars and other viscous byproducts can lead to the formation of stable emulsions during aqueous workup, making phase separation difficult.
-
Solution: The addition of a brine wash or a different organic solvent can help to break the emulsion. Filtering the crude reaction mixture to remove solid tars before workup can also be effective.
-
-
Product Co-precipitation with Byproducts: The desired indole can sometimes co-precipitate with polymeric byproducts, leading to low isolated yields.
-
Solution: Optimize the crystallization solvent system. A multi-solvent system or a step-wise cooling profile might be necessary to achieve selective crystallization of the product.
-
Logical Workflow for Troubleshooting Purification
Caption: Troubleshooting workflow for purification issues.
Issue 3: Poor Reaction Reproducibility
Inconsistent results from batch to batch are a common problem in scale-up.
Possible Causes and Solutions:
-
Variability in Reagent Quality: The purity and stability of phenylhydrazines can vary between suppliers and even between batches from the same supplier.
-
Solution: Establish strict quality control specifications for all incoming raw materials. Develop an analytical method (e.g., HPLC) to assess the purity of each batch of starting material.
-
-
Inefficient Mixing: As the reaction volume increases, achieving homogeneous mixing becomes more challenging. Poor mixing can lead to localized concentration and temperature gradients.
-
Solution: Use an appropriate reactor with a suitable impeller design for the viscosity of the reaction mixture. The stirring speed should be optimized to ensure good mixing without causing excessive shear.
-
Experimental Workflow for Ensuring Reproducibility
Caption: Standardized workflow for reproducible scale-up.
Technical Support Center: Synthesis of 2,3,4,9-tetrahydro-1H-carbazol-3-amine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of 2,3,4,9-tetrahydro-1H-carbazol-3-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A common and effective strategy involves a multi-step synthesis. The process typically begins with the formation of the 2,3,4,9-tetrahydro-1H-carbazole core, often through a Fischer indole synthesis or a Borsche-Drechsel cyclization.[1][2] This is followed by oxidation to introduce a ketone functional group at the 3-position, yielding 2,3,4,9-tetrahydro-1H-carbazol-3-one. The final step is a reductive amination of this ketone to produce the desired this compound.[3]
Q2: What are the critical parameters to control during the reductive amination step?
A2: The reductive amination step is crucial for achieving a high yield. Key parameters to control include the choice of the reducing agent, reaction temperature, pH, and the stoichiometry of the reactants.[4] This reaction can be sensitive to steric hindrance, making optimization of these conditions essential.[4]
Q3: What are some common side reactions to be aware of during this synthesis?
A3: Common side reactions may include the reduction of the ketone starting material to the corresponding alcohol, over-alkylation of the amine, and the formation of dimeric impurities.[4] Careful control of the reaction conditions can help to minimize the formation of these byproducts.[4]
Q4: How can the final product be purified?
A4: Purification of the final amine product can typically be achieved through column chromatography on silica gel.[4] Other potential methods include crystallization or the formation of a salt to facilitate purification.[4] If the product is highly polar and shows tailing on the silica gel column, using a more polar eluent system, possibly with a small percentage of triethylamine or ammonia, can be beneficial.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of the Final Product | - Incomplete formation of the imine intermediate.- Inactive or insufficient reducing agent.- Steric hindrance from the carbazole backbone. | - Ensure anhydrous reaction conditions for imine formation. Consider azeotropic removal of water.- Use a fresh batch of a suitable reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.- Increase the reaction time and/or temperature.- Consider using a less sterically hindered reducing agent if possible.[4] |
| Presence of Ketone Starting Material in the Final Product | - Incomplete reaction.- The reducing agent is too weak or has decomposed. | - Extend the reaction time.- Add a fresh portion of the reducing agent.- Ensure the reaction temperature is optimal.[4] |
| Difficulty in Purifying the Final Product | - The product is highly polar and streaks on the silica gel column.- The presence of closely related impurities. | - Use a more polar eluent system for column chromatography, potentially with a small percentage of triethylamine or ammonia to reduce tailing.- Consider converting the product to its hydrochloride salt for easier purification by crystallization.[4] |
Quantitative Data Summary
The following table summarizes the yield of the 2,3,4,9-tetrahydro-1H-carbazole scaffold, a key precursor, using different synthetic methods.
| Method | Reactants | Catalyst/Solvent | Reaction Conditions | Yield (%) |
| Borsche-Drechsel Cyclization | Phenylhydrazine, Cyclohexanone | Glacial Acetic Acid | Reflux, 5 minutes | 88%[5] |
| Ionic Liquid Synthesis | Substituted Phenylhydrazine, Substituted Cyclohexanone | 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] | Not specified | 29-49%[1][5] |
Experimental Protocols
Protocol 1: Borsche-Drechsel Cyclization for 2,3,4,9-tetrahydro-1H-carbazole
This protocol is a classic method for synthesizing the tetrahydrocarbazole scaffold.[2][5]
Materials:
-
Cyclohexanone
-
Phenylhydrazine
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve 2.5 mL of cyclohexanone in 18 mL of glacial acetic acid.[5]
-
Add 2.2 mL of phenylhydrazine to the solution.[5]
-
Boil the mixture under reflux for 5 minutes.[5]
-
Cool the solution to allow the 2,3,4,9-tetrahydro-1H-carbazole to crystallize.[5]
-
Filter the crystals at the pump.[5]
-
Recrystallize the product from a suitable solvent, such as a mixture of water and ethanol.[5]
Protocol 2: Reductive Amination of a Tetrahydrocarbazolone Intermediate
This protocol describes the reductive amination of a carbazole ketone to an amine, which can be adapted for the synthesis of this compound from the corresponding ketone.[3]
Materials:
-
6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (or 2,3,4,9-tetrahydro-1H-carbazol-3-one)
-
Ammonium acetate
-
Absolute ethanol
-
Sodium cyanoborohydride (NaBH3CN)
-
1M HCl
-
2M NaOH
-
Ethyl acetate
Procedure:
-
Suspend the carbazolone intermediate (e.g., 8.0 g, 30.6 mmol) and ammonium acetate (23.6 g, 306 mmol) in 150 mL of absolute ethanol in a 250 mL flask.[3]
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.[3]
-
Add sodium cyanoborohydride (2.88 g, 45.9 mmol) in small portions to the suspension.[3]
-
Stir the reaction mixture at room temperature for 24 hours.[3]
-
Quench the reaction by carefully adding 50 mL of 1M HCl.[3]
-
Evaporate the ethanol under reduced pressure.[3]
-
Basify the remaining aqueous solution with 2M NaOH until the pH is greater than 10.[3]
-
Extract the product with ethyl acetate (3 x 75 mL).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: 2,3,4,9-Tetrahydro-1H-carbazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 2,3,4,9-tetrahydro-1H-carbazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent synthetic strategy involves a two-step process. First, the precursor ketone, 1,2,4,9-tetrahydrocarbazole-3-ketone, is synthesized. This is typically achieved through the Fischer indole synthesis, reacting phenylhydrazine with a suitable cyclohexanone derivative. The resulting ketone is then converted to the desired 3-amino product. For the racemic amine, this is commonly done via reductive amination. For the chiral amine, a method involving the formation of an oxime followed by a chiral selective reduction can be employed.
Q2: How can I synthesize the precursor, 1,2,4,9-tetrahydrocarbazole-3-ketone?
The synthesis of 1,2,4,9-tetrahydrocarbazole-3-ketone can be achieved by reacting 1,4-cyclohexanedione monoethylene acetal with phenylhydrazine to form an intermediate which is then cyclized. The protecting group is subsequently removed to yield the target ketone.
Q3: What are the common methods for the amination of 1,2,4,9-tetrahydrocarbazole-3-ketone?
For the synthesis of racemic this compound, reductive amination is a standard method. This involves reacting the ketone with an ammonia source in the presence of a reducing agent. For the synthesis of the chiral (R)-enantiomer, a common route involves the reaction of the ketone with O-benzylhydroxylamine hydrochloride to form an oxime, which is then subjected to a low-temperature chiral selective reduction.
Q4: My final product, this compound, has low purity. What are the likely impurities?
Potential impurities can originate from several sources:
-
Unreacted starting material: Incomplete conversion of 1,2,4,9-tetrahydrocarbazole-3-ketone.
-
Side-products from reductive amination: Formation of secondary and tertiary amines due to over-alkylation of the desired primary amine.
-
Byproducts from the Fischer indole synthesis: Isomeric carbazole structures or other side-products from the cyclization reaction.
-
Residual solvents: Solvents used during the reaction or purification steps.
Q5: How can I purify the final this compound product?
Purification strategies depend on the nature of the impurities and whether a racemic or chiral product is desired.
-
Column chromatography: Effective for separating the desired amine from unreacted ketone and other non-basic impurities.
-
Recrystallization: Useful for removing minor impurities. The product can be recrystallized from solvents like ethanol.
-
Diastereomeric salt resolution: For separating enantiomers, the racemic amine can be reacted with a chiral acid, such as L-tartaric or D-tartaric acid, to form diastereomeric salts which can be separated by crystallization. The desired enantiomer is then liberated by treatment with a base.
-
Chiral HPLC: A powerful analytical and preparative technique for separating enantiomers.
Troubleshooting Guides
Problem 1: Low yield in the synthesis of 1,2,4,9-tetrahydrocarbazole-3-ketone.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal reaction conditions | Ensure all reagents and solvents are of appropriate purity and anhydrous where required. The choice of acid catalyst in the Fischer indole synthesis is crucial and may need optimization. |
| Inefficient work-up | During extraction, ensure the pH is adjusted correctly to minimize loss of product to the aqueous phase. Use an adequate amount of extraction solvent. |
Problem 2: Low purity of this compound after reductive amination.
| Possible Cause | Suggested Solution |
| Presence of unreacted ketone | This indicates incomplete reduction. Ensure the reducing agent is active and added in a sufficient stoichiometric amount. Reaction time and temperature may also need to be optimized. |
| Formation of secondary/tertiary amines | This is a common side reaction in reductive amination. Use a large excess of the ammonia source to favor the formation of the primary amine. Alternatively, a stepwise process of forming the imine first, followed by reduction, can sometimes offer better control. |
| Reduction of the carbazole ring | Over-reduction can be an issue with harsh reducing agents. Use a milder reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). |
Problem 3: Poor separation of enantiomers during diastereomeric salt resolution.
| Possible Cause | Suggested Solution | | Inappropriate choice of resolving agent | The choice of chiral acid is critical. L-tartaric acid and D-tartaric acid are commonly used for the resolution of this amine. Experiment with different chiral acids if separation is poor. | | Suboptimal crystallization conditions | The solvent system for crystallization is crucial. A mixture of an alcohol (e.g., methanol) and water is often effective. The ratio of the solvents may need to be carefully optimized to achieve good separation of the diastereomeric salts.[1] | | Incomplete salt formation | Ensure that the stoichiometry between the racemic amine and the chiral acid is correct. |
Experimental Protocols
Synthesis of (R)-3-amino-1,2,3,4-tetrahydrocarbazole
This protocol is adapted from a patented synthesis method.[2]
-
Step 1: Oximation of 1,2,4,9-tetrahydrocarbazole-3-ketone
-
Dissolve 1,2,4,9-tetrahydrocarbazole-3-ketone and O-benzylhydroxylamine hydrochloride in dehydrated alcohol.
-
Add pyridine to the solution, controlling the temperature below 30°C during the addition.
-
Stir the reaction mixture at 20-30°C until the reaction is complete (monitor by TLC).
-
Isolate the resulting oxime ether.
-
-
Step 2: Chiral Selective Reduction
-
The specific conditions for the low-temperature chiral selective reduction of the oxime ether to obtain (R)-3-amino-1,2,3,4-tetrahydrocarbazole would require access to the full patented procedure. Generally, this involves a chiral reducing agent at low temperatures.
-
Diastereomeric Resolution of Racemic 3-amino-1,2,3,4-tetrahydrocarbazole
This protocol is based on a patented resolution method.[1]
-
Salt Formation:
-
Dissolve racemic 3-amino-1,2,3,4-tetrahydrocarbazole in a mixed solvent of methanol and water.
-
Add L-tartaric acid as the resolving agent.
-
-
Fractional Crystallization:
-
Adjust the volume ratio of water to methanol to selectively crystallize one of the diastereomeric salts. For example, a water to methanol ratio of 2.5-5.0:1 may favor the crystallization of the salt of the (S)-enantiomer, while a ratio of 0.4-0.8:1 may favor the crystallization of the salt of the (R)-enantiomer.[1]
-
Filter the crystallized salt and wash with a cold solvent mixture.
-
-
Liberation of the Free Amine:
-
Dissolve the separated diastereomeric salt in water.
-
Add a base (e.g., sodium hydroxide solution) to deprotonate the amine and precipitate the free enantiomerically enriched amine.
-
Extract the free amine with an organic solvent, dry the organic layer, and evaporate the solvent.
-
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Tetrahydrocarbazoles via Fischer Indole Synthesis
| Catalyst/Reagent | Solvent | Temperature | Yield (%) | Reference |
| Ceric ammonium nitrate (CAN) | Not specified | Not specified | 85-95 | [3] |
| [bmim(BF4)] ionic liquid | Methanol | Reflux | 29-49 | [3] |
| K-10 montmorillonite clay (Microwave) | Methanol | 600 W | 96 | [3] |
| Acetic acid/HCl | Not specified | Not specified | Not specified | [3] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for impure reductive amination product.
References
Technical Support Center: Optimizing Reductive Amination of Carbazoles
Welcome to the technical support center for the reductive amination of carbazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction conditions and achieve high yields of your target N-alkylated carbazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for the reductive amination of carbazole aldehydes?
A1: For the reductive amination of carbazole aldehydes, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred reducing agent.[1] It is a mild and selective reagent that effectively reduces the intermediate iminium ion without significantly reducing the starting aldehyde.[1][2] This selectivity allows for a one-pot reaction where the aldehyde, amine, and reducing agent are all present in the same vessel.[3] While sodium cyanoborohydride (NaBH₃CN) is also highly selective for the iminium ion, it is more toxic and can generate cyanide byproducts.[2][4] Sodium borohydride (NaBH₄) is a more powerful reducing agent and can reduce the carbazole aldehyde starting material, leading to lower yields of the desired amine.[2][5] If using NaBH₄, it is best to pre-form the imine before adding the reducing agent.[5]
Q2: What are the ideal solvents for this reaction?
A2: The choice of solvent depends on the reducing agent. For reactions using sodium triacetoxyborohydride (STAB), anhydrous solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used.[5] STAB is sensitive to water and not very compatible with methanol.[5] For reactions with sodium cyanoborohydride (NaCNBH₃), methanol is a suitable solvent.[5]
Q3: My reaction is not going to completion. What are some possible reasons?
A3: Incomplete conversion can be due to several factors. The imine formation step is an equilibrium, and the presence of water can shift the equilibrium back towards the starting materials.[6] Using a dehydrating agent, such as molecular sieves, or performing the reaction in a solvent that allows for azeotropic removal of water can help drive the reaction forward. Additionally, ensure that you are using a sufficient excess of the amine and the reducing agent. For less reactive carbazole aldehydes or amines, adding a mild acid catalyst like acetic acid can facilitate imine formation.[7]
Q4: I am observing the formation of a side product corresponding to the alcohol of my starting carbazole aldehyde. How can I prevent this?
A4: The formation of the corresponding alcohol is a result of the reduction of the aldehyde starting material. This is more likely to occur with less selective reducing agents like sodium borohydride.[2] To minimize this side reaction, it is recommended to use a milder and more selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[4] These reagents preferentially reduce the iminium ion over the aldehyde.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the reductive amination of carbazoles.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete imine formation. 2. Deactivation of the reducing agent. 3. Steric hindrance from bulky substituents on the carbazole or amine. | 1. Add a catalytic amount of acetic acid to promote imine formation.[7] Use molecular sieves to remove water. 2. Ensure anhydrous reaction conditions, especially when using STAB.[5] 3. Increase the reaction temperature and/or reaction time. Consider using a less sterically hindered amine if possible. |
| Formation of Byproducts | 1. Reduction of the starting aldehyde to an alcohol. 2. Over-alkylation of the amine (formation of a tertiary amine from a primary amine). | 1. Use a more selective reducing agent like STAB or NaBH₃CN.[4] 2. Use a stepwise procedure where the imine is formed first, followed by reduction.[8] Carefully control the stoichiometry of the aldehyde. |
| Difficult Product Purification | 1. The product is a basic amine, leading to peak tailing during silica gel column chromatography.[9] 2. Co-elution of the product with unreacted starting materials or byproducts. | 1. Add 0.1-1% triethylamine (TEA) to the mobile phase to neutralize the acidic silanol groups on the silica gel.[9] Alternatively, use a less acidic stationary phase like alumina.[9] 2. Optimize the mobile phase for column chromatography using TLC. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective for separating carbazole derivatives.[10] |
| Product Streaking on TLC Plate | 1. Strong interaction of the basic amine product with the acidic silica gel.[9] 2. The compound is not fully dissolved in the spotting solvent. | 1. Add 0.1-1% triethylamine (TEA) to the TLC developing solvent.[9] 2. Ensure the sample is fully dissolved before spotting it on the TLC plate. |
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Advantages | Key Disadvantages | Recommended Solvents |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | Mild and highly selective for imines/iminium ions; allows for one-pot reactions; lower toxicity.[1][2] | Water-sensitive.[5] | DCE, DCM, THF[5] |
| Sodium Cyanoborohydride | NaBH₃CN | Excellent selectivity for imines/iminium ions; stable in acidic conditions.[3][4] | Highly toxic; generates cyanide waste.[3][4] | Methanol, Ethanol[5] |
| Sodium Borohydride | NaBH₄ | Inexpensive and powerful reducing agent.[2] | Can reduce the starting aldehyde/ketone; often requires a two-step procedure.[2][5] | Methanol, Ethanol[5] |
Experimental Protocols
General Protocol for Reductive Amination of a Carbazole Aldehyde using Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Carbazole aldehyde (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv)[2]
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)[2]
-
Acetic acid (optional, for less reactive substrates)[2]
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a solution of the carbazole aldehyde in the chosen anhydrous solvent, add the amine.
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added at this stage.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.[9][10]
Visualizations
Caption: General workflow for the one-pot reductive amination of carbazoles.
Caption: Decision tree for troubleshooting low-yield reductive amination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sodium cyanoborohydride [organic-chemistry.org]
- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Purification of Polar Carbazole Derivatives
Welcome to the technical support center for the purification of polar carbazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable but often problematic compounds. The inherent polarity of many carbazole derivatives, stemming from functional groups like amines, hydroxyls, or carbaldehydes, introduces specific hurdles in standard purification workflows. This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format to directly address the common issues you may face in the lab.
Section 1: Understanding the Core Challenges
Polar carbazole derivatives present a unique set of purification challenges due to their molecular structure. The nitrogen-containing heterocyclic core, combined with polar functional groups, can lead to strong interactions with stationary phases in chromatography, as well as complex solubility profiles that complicate recrystallization. Key issues include:
-
Strong Retention and Peak Tailing in Chromatography: The basic nitrogen of the carbazole ring and other polar moieties can interact strongly with acidic silica gel, a common stationary phase, leading to poor peak shape and difficult elution.[1][2]
-
Poor Solubility in Common Solvents: Finding a suitable solvent system for either chromatography or recrystallization can be difficult, as the compounds may be insoluble in non-polar organic solvents but too soluble in highly polar ones.[3][4]
-
Co-elution with Impurities: Structurally similar impurities, including isomers, can be difficult to separate from the target compound, requiring highly optimized purification methods.[5][6]
-
Thermal Instability: Some derivatives may be sensitive to heat, limiting the use of high-temperature recrystallization or prolonged solvent evaporation.
Section 2: Troubleshooting Guide for Column Chromatography
Column chromatography is a primary tool for purification, but it is often the source of significant challenges with polar carbazoles.
Question 1: I'm seeing significant peak tailing and streaking on my silica gel column. What's happening and how can I fix it?
Answer: This is the most common problem encountered. Peak tailing and streaking are typically caused by strong, non-ideal interactions between your polar, often basic, carbazole derivative and the acidic silanol (Si-OH) groups on the surface of the silica gel.[1] This leads to a slow, uneven elution of your compound.
Solutions:
-
Mobile Phase Modification: The most effective strategy is to add a competitive base to your mobile phase to neutralize the acidic sites on the silica.[1]
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent. This is highly effective for amine-containing carbazoles.[1][7]
-
Ammonia in Methanol: For very polar compounds, a small percentage of a 10% ammonia in methanol solution mixed with dichloromethane can be effective at moving stubborn amines off the baseline.[7]
-
-
Change of Stationary Phase: If mobile phase additives are insufficient, consider a different stationary phase.
-
Check Sample Loading and Solubility: Ensure your crude product is fully dissolved in a minimal amount of the initial mobile phase before loading. Poor solubility upon loading will cause streaking and poor separation.[1]
Question 2: My compound is either stuck at the baseline or shoots through the column with the solvent front. How do I get good retention and separation?
Answer: This indicates a significant mismatch between the polarity of your compound, the stationary phase, and the mobile phase.
Solutions:
-
If Stuck at the Baseline (Normal-Phase): Your mobile phase is not polar enough to elute the compound.
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in dichloromethane or ethyl acetate in hexanes).[1][10] A good starting point for many carbazole derivatives is a hexane/ethyl acetate mixture.[10]
-
Consider HILIC: For very polar compounds, normal-phase chromatography may require excessively polar mobile phases that can dissolve the silica gel.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous modifier.[8][11][12] This technique enhances the retention of very polar analytes.[12]
-
-
If Eluting with the Solvent Front (Reversed-Phase): Your compound is too polar for the non-polar C18 stationary phase and is not being retained.
-
Use a More Aqueous Mobile Phase: Increase the water content in your mobile phase (e.g., water/acetonitrile or water/methanol).
-
Consider Specialized C18 Columns: Some C18 columns are specifically designed for highly aqueous conditions and are end-capped with hydrophilic groups to prevent phase collapse, which can occur with high water content and lead to poor retention.[3]
-
Switch to HILIC: As mentioned, HILIC is often the superior technique for compounds that are poorly retained by reversed-phase chromatography.[11]
-
Experimental Workflow: Selecting a Chromatography Method
The following diagram illustrates a decision-making process for selecting an appropriate chromatographic method for your polar carbazole derivative.
Caption: Decision tree for selecting a chromatography method.
Section 3: Troubleshooting Guide for Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline material, but finding the right conditions for polar carbazoles can be an exercise in patience.
Question 3: I can't find a good single solvent for recrystallization. My compound is either insoluble or dissolves completely at room temperature.
Answer: This is a classic recrystallization dilemma. The solution is often to use a binary solvent system, also known as a solvent/anti-solvent pair.[13]
How it Works: You dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble, even at room temperature. Then, you slowly add a "poor" solvent (the anti-solvent), in which the compound is insoluble, until the solution becomes cloudy (the point of saturation). Gentle heating to redissolve the solid, followed by slow cooling, will often yield high-quality crystals.[14]
Commonly Used Solvent Pairs:
| Good Solvent (Polar) | Anti-Solvent (Non-Polar) |
| Dichloromethane | Hexane |
| Ethyl Acetate | Hexane[13][15] |
| Acetone | n-Hexane[4] |
| Ethanol | Water[5][13] |
| Tetrahydrofuran (THF) | n-Hexane[4] |
This table summarizes common solvent pairs suitable for polar organic compounds.
Question 4: My compound "oils out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is too close to the melting point of your compound.[13]
Solutions:
-
Slow Down the Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Rapid cooling encourages precipitation over crystallization.[6]
-
Use More Solvent: The concentration of your compound might be too high. Add a small amount of the "good" solvent to the hot solution to ensure it is not supersaturated, then cool slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.[10]
-
Add a Seed Crystal: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.[10]
-
Change Solvents: The chosen solvent system may simply be unsuitable. Experiment with other solvents or solvent pairs.
Detailed Protocol: Binary Solvent Recrystallization
-
Dissolution: Place the crude polar carbazole derivative in an Erlenmeyer flask. Add the "good" solvent dropwise while stirring at room temperature until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Addition of Anti-Solvent: Slowly add the "poor" solvent (anti-solvent) dropwise with continuous swirling. Continue adding until you observe persistent cloudiness.
-
Re-dissolution: Gently heat the mixture on a hot plate until the solution becomes clear again. If it doesn't become clear, add a drop or two of the "good" solvent until it does.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place it in an ice bath to maximize crystal yield.[10]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and allow them to air dry.
Section 4: Frequently Asked Questions (FAQs)
-
Q: My purified compound is still colored. How can I remove colored impurities?
-
A: If the colored impurities are highly polar, they can sometimes be removed with a short plug of silica gel.[5] Alternatively, you can add a small amount of activated charcoal to the hot solution during recrystallization. The charcoal adsorbs the colored impurities. You must then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[5][10]
-
-
Q: How can I separate isomeric impurities?
-
A: Isomeric impurities can be very challenging to separate.[5][6] Meticulous optimization of column chromatography with a very shallow gradient elution is often necessary.[5] If that fails, preparative High-Performance Liquid Chromatography (HPLC) may be required for difficult separations.[5] Recrystallization can also be effective if the isomers have sufficiently different solubility profiles.[5]
-
-
Q: My carbazole derivative seems to be decomposing on the silica gel column. What are my options?
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. labex.hu [labex.hu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. rubingroup.org [rubingroup.org]
- 15. benchchem.com [benchchem.com]
Stability and storage conditions for 2,3,4,9-tetrahydro-1H-carbazol-3-amine
Technical Support Center: 2,3,4,9-tetrahydro-1H-carbazol-3-amine
This technical support guide provides essential information on the stability and storage of this compound, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound should be stored in a cool, dry place.[1] It is also recommended to keep the compound in a dark place to prevent potential degradation from light exposure.[2] The container should be tightly sealed to protect it from moisture and air.
Q2: What is the appearance and melting point of this compound?
A2: this compound is a solid at room temperature.[1] The melting point is reported to be in the range of 188-192°C.[1]
Q3: Is this compound hazardous?
A3: According to the Globally Harmonized System (GHS), this compound is classified as a warning-level hazard. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Standard safety precautions should be followed during handling.[1]
Q4: Are there any known incompatibilities for this compound?
Q5: What are the potential degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been extensively documented in publicly available literature. However, as an amino-substituted heterocyclic compound, it may be susceptible to oxidation, particularly at the amine group and the electron-rich carbazole ring. Exposure to light and air can facilitate these processes. Biodegradation of the core carbazole structure by microorganisms is known to occur via pathways such as lateral and angular dioxygenation, though this is more relevant to environmental fate than laboratory storage.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Change in color of the compound (e.g., darkening) | Oxidation due to improper storage (exposure to air/light). | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). Store in a cool, dark, and dry place. |
| Inconsistent experimental results | Degradation of the compound leading to reduced purity. | Use a fresh batch of the compound. Confirm the purity of the existing stock using analytical methods such as HPLC or LC-MS before use. |
| Poor solubility | The compound may have degraded into less soluble impurities. | Purify the compound if possible (e.g., by recrystallization). Otherwise, use a fresh, high-purity batch. |
| Presence of unexpected peaks in analytical data (e.g., NMR, LC-MS) | Contamination or degradation. | Review storage and handling procedures. Ensure the compound has not been exposed to incompatible materials or conditions. Use a fresh sample for analysis. |
Data Presentation
Table 1: Physicochemical Properties and Storage Recommendations
| Property | Value | Source |
| CAS Number | 61894-99-3 | [1][2][4][5][6][7][8] |
| Molecular Formula | C12H14N2 | [4][5][6][8] |
| Molecular Weight | 186.26 g/mol | [4][7] |
| Physical Form | Solid | [1] |
| Melting Point | 188-192°C | [1] |
| Long-Term Storage | Cool, dry place | [1] |
| Light Sensitivity | Keep in a dark place | [2] |
| Purity (Typical) | ≥98% | [1][4] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability
-
Objective: To determine the stability of this compound under various conditions (e.g., temperature, light, humidity).
-
Materials:
-
This compound
-
Amber and clear glass vials with tight-fitting caps
-
Desiccator
-
Oven/Incubator
-
UV light source
-
HPLC or LC-MS system
-
Analytical balance
-
-
Methodology:
-
Accurately weigh several samples of the compound into both amber and clear vials.
-
Expose the samples to different conditions:
-
Light Exposure: Place clear vials under a UV light source and ambient laboratory light. Keep control samples in amber vials in the dark.
-
Temperature Stress: Place vials in ovens/incubators at elevated temperatures (e.g., 40°C, 60°C). Keep control samples at the recommended storage temperature.
-
Humidity Stress: Place open vials in a desiccator with a saturated salt solution to maintain a specific relative humidity.
-
-
At specified time points (e.g., 1 week, 1 month, 3 months), remove a sample from each condition.
-
Dissolve the sample in a suitable solvent and analyze its purity by HPLC or LC-MS.
-
Compare the purity of the stressed samples to the control samples to determine the extent of degradation.
-
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for the compound.
References
- 1. 61894-99-3 3-Amino-1,2,3,4-tetrahydrocarbazol AKSci V0434 [aksci.com]
- 2. This compound | 61894-99-3 [sigmaaldrich.com]
- 3. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 61894-99-3 | this compound - Moldb [moldb.com]
- 5. americanelements.com [americanelements.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. chemuniverse.com [chemuniverse.com]
- 8. This compound, China this compound Manufacturers, China this compound Suppliers - hzread [chinachemnet.com]
Technical Support Center: Troubleshooting Co-elution of Impurities in Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on resolving the common challenge of co-elution of impurities during chromatographic analysis.
Troubleshooting Guide
Issue: My chromatogram shows broad, overlapping peaks, or a shoulder on my main peak, making accurate quantification impossible. How can I resolve these co-eluting peaks?
Co-elution, the failure to separate two or more compounds in a chromatographic system, is a frequent issue that can compromise the accuracy and reliability of results.[1][2] A systematic approach to method development and optimization is key to resolving these issues. The resolution of two peaks is governed by three main factors: efficiency (N) , selectivity (α) , and retention factor (k) .[3]
Here is a step-by-step guide to troubleshoot and resolve co-eluting peaks:
Step 1: Confirm Co-elution with Peak Purity Analysis
Before modifying your method, it's crucial to confirm that the peak distortion is indeed due to a co-eluting impurity.[4]
-
Using a Diode Array Detector (DAD/PDA): A DAD detector acquires UV-Vis spectra across the entire peak.[2] If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of a co-eluting species.[2] The analysis software often provides a "purity angle" and a "purity threshold." If the purity angle is greater than the purity threshold, the peak is likely impure.[5]
-
Using a Mass Spectrometry (MS) Detector: An MS detector can differentiate compounds with different mass-to-charge ratios (m/z), even if they elute at the same time. A shift in the mass spectral profile across the peak is a strong indicator of co-elution.[2]
Step 2: Optimize Chromatographic Parameters
If co-elution is confirmed, systematically adjust the following parameters, changing only one at a time to observe its effect.[1]
a) Adjust the Mobile Phase
The mobile phase composition is a powerful tool for manipulating selectivity and retention.[6]
-
Change the Organic Modifier: If using reversed-phase chromatography, switching between different organic solvents, such as from acetonitrile to methanol or vice versa, can alter selectivity and resolve co-eluting peaks.[7]
-
Adjust the Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent will increase retention times and may improve the separation of closely eluting peaks.[3]
-
Modify the pH: For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and selectivity. A general guideline is to set the pH at least two units away from the pKa of the analytes.[7]
b) Evaluate the Stationary Phase (Column)
The choice of the column is critical for achieving good resolution.
-
Change the Stationary Phase Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase. For example, if you are using a C18 column, switching to a phenyl-hexyl or cyano (CN) phase can provide different selectivity and potentially change the elution order.[8]
-
Increase Column Efficiency:
c) Adjust Other Parameters
-
Temperature: Changing the column temperature can affect selectivity and efficiency. Lower temperatures generally increase retention and can improve resolution, while higher temperatures can decrease analysis time but may also impact selectivity.[1]
-
Flow Rate: Lowering the flow rate can sometimes enhance separation by allowing more time for interactions between the analytes and the stationary phase.[1]
Frequently Asked Questions (FAQs)
Q1: What does a shoulder on my main peak indicate?
A1: A shoulder on a peak is a strong indication of a co-eluting impurity or a closely related compound.[2][7] This means that another compound is eluting very close to your main analyte, resulting in incomplete separation. You should proceed with the troubleshooting steps outlined in the guide above to improve resolution.
Q2: My peak purity analysis with a DAD suggests the peak is pure, but I still suspect a co-eluting impurity. What should I do?
A2: While DAD is a powerful tool, it has limitations. It may not detect impurities that have a very similar UV spectrum to the main compound or are present at very low concentrations. In this case, employing a more selective detector like a mass spectrometer (MS) is recommended. An MS detector can often distinguish between co-eluting compounds based on their different mass-to-charge ratios.
Q3: Can my sample preparation be the cause of co-elution?
A3: Yes, the sample matrix can introduce interfering compounds that co-elute with your analyte of interest.[7] If you suspect matrix effects, consider implementing a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove these interferences before chromatographic analysis.[9]
Q4: I'm observing peak fronting. Is this related to co-elution?
A4: Peak fronting is less common than tailing but can sometimes be associated with co-elution. However, it is more often caused by column overload (injecting too much sample) or an injection solvent that is significantly stronger than the mobile phase.[1] Try diluting your sample or dissolving it in the mobile phase.
Data Presentation
Table 1: Illustrative Effect of Mobile Phase Modifications on Chromatographic Parameters
This table summarizes the general effects of changing mobile phase pH and composition on key chromatographic parameters. The optimal conditions will be specific to the analytes and the column used.
| Parameter Change | Mobile Phase pH | Mobile Phase Composition (Organic Solvent %) | Retention Time | Peak Asymmetry | Resolution | Theoretical Plates |
| Initial Condition | 7.0 | 50% Methanol | 5.2 min | 1.6 (Tailing) | 1.2 (Poor) | 8,000 |
| Decrease Organic % | 7.0 | 45% Methanol | 6.8 min | 1.4 | 1.6 (Improved) | 8,500 |
| Increase Organic % | 7.0 | 55% Methanol | 4.1 min | 1.7 (Worse) | 0.9 (Worse) | 7,500 |
| Adjust pH (for acidic analyte, pKa=5) | 3.0 | 50% Methanol | 7.5 min | 1.1 (Good) | 2.1 (Baseline) | 10,000 |
| Change Organic Solvent | 7.0 | 50% Acetonitrile | 4.8 min | 1.2 | 1.9 (Good) | 9,500 |
Note: This is a generalized table. Actual results will vary depending on the specific compounds, column, and other chromatographic conditions.
Experimental Protocols
Protocol 1: Systematic HPLC Method Development for Resolving Co-eluting Peaks
This protocol outlines a systematic approach to developing a robust HPLC method for separating a complex mixture with co-eluting peaks.[7][10]
1. Initial Conditions & Scouting Gradient:
-
Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at an appropriate wavelength.
-
Scouting Gradient: Run a fast, broad gradient to determine the approximate elution times of the compounds (e.g., 5% to 95% B in 15 minutes).
2. Gradient Optimization:
-
Based on the scouting run, design a more focused gradient.
-
If peaks are clustered at the beginning, start with a lower initial %B.
-
If peaks are eluting too late, increase the final %B or the gradient slope.
-
To improve the separation of closely eluting peaks, decrease the slope of the gradient in the region where they elute. For example, if two peaks elute between 8 and 10 minutes, flatten the gradient during this time segment.
3. Mobile Phase Selectivity:
-
If co-elution persists, replace acetonitrile (Mobile Phase B) with methanol and repeat the gradient optimization. Methanol has different solvent properties and can change the elution order.
4. pH Adjustment:
-
If peak shape is poor (e.g., tailing) for ionizable compounds, adjust the pH of Mobile Phase A. Ensure the pH is at least two units away from the pKa of the analytes.
5. Flow Rate and Temperature Fine-Tuning:
-
Once a satisfactory separation is achieved, the flow rate and temperature can be adjusted to optimize analysis time and resolution. A lower flow rate generally improves resolution, while a higher temperature can decrease analysis time and alter selectivity.
Protocol 2: Peak Purity Analysis using a Diode Array Detector (DAD)
This protocol describes the general steps for performing peak purity analysis to detect co-elution.
1. Data Acquisition:
-
Set up your HPLC method as usual.
-
In the DAD settings, ensure that you are acquiring spectral data across a relevant wavelength range for your compounds of interest.
-
Ensure the data acquisition rate is sufficient to capture enough data points across the peak (a minimum of 20-30 points is recommended).[1]
2. Data Analysis:
-
After the run, open the chromatogram in your chromatography data system (CDS).
-
Select the peak of interest.
-
Access the peak purity analysis function within your software. This may be labeled as "Peak Purity," "Spectral Analysis," or similar.
-
The software will typically display a purity plot or a purity value (e.g., purity angle vs. purity threshold).
3. Interpretation:
-
Visual Inspection: Visually compare the spectra taken at the beginning (upslope), middle (apex), and end (downslope) of the peak. Significant differences suggest the presence of a co-eluting impurity.
-
Purity Value: Compare the calculated purity angle to the purity threshold. If the purity angle is greater than the threshold, the peak is considered spectrally inhomogeneous and likely contains a co-eluting compound.[5]
Mandatory Visualization
Caption: Troubleshooting workflow for resolving co-eluting peaks.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. chromtech.com [chromtech.com]
- 4. m.youtube.com [m.youtube.com]
- 5. industrialpharmacist.com [industrialpharmacist.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results on Synthesis Scale-Up
Welcome to the technical support center for synthesis scale-up. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning a chemical synthesis from laboratory to production scale. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Troubleshooting Guides
This section provides detailed answers and solutions to common problems encountered during the scale-up of chemical synthesis.
Q1: Why is my reaction yield significantly lower and the impurity profile worse after scaling up?
A1: This is a frequent issue when moving from bench-top to larger reactors. The primary culprits are often related to mass and heat transfer limitations that become more pronounced at scale.[1][2][3]
-
Inefficient Mixing: At the lab scale, efficient mixing is easily achieved with magnetic stirrers. In larger reactors, mechanical stirrers are used, and improper selection or operation can lead to poor mass transfer.[3][4] This can result in localized areas of high reagent concentration, leading to side reactions and impurity formation.[3][4] It's crucial to ensure the stirring mechanism provides adequate turbulence throughout the reactor.[5]
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases significantly as the reactor size increases.[6][7] This makes it more difficult to remove heat from exothermic reactions, leading to temperature gradients and localized "hot spots."[4][6] These elevated temperatures can accelerate decomposition or promote unwanted side reactions, impacting both yield and purity.[1]
-
Changes in Reaction Kinetics: The combination of poor mixing and heat transfer can alter the reaction kinetics, favoring side reactions that were negligible at the lab scale.[2]
Experimental Protocol: Assessing Mixing and Heat Transfer Effects
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the maximum heat output. This data is critical for assessing the risk of a runaway reaction and for designing an appropriate cooling system for the larger reactor.[4]
-
Stirrer Speed Study: In a pilot-scale reactor, conduct a study to evaluate the effect of stirrer speed on the reaction outcome. Monitor the impurity profile and yield at various agitation rates to determine the optimal mixing conditions.
-
In-Situ Monitoring: Utilize in-situ analytical tools such as FTIR or Raman spectroscopy to monitor the reaction in real-time.[4] This can provide valuable insights into the formation of intermediates and byproducts under different mixing and temperature conditions.
Q2: I'm observing the formation of new, unexpected impurities during my scaled-up synthesis. What is the likely cause and how can I address it?
A2: The appearance of new impurities upon scale-up is often due to the amplification of minor side reactions that were not detectable at the smaller scale.[4] Longer reaction times and less efficient heat and mass transfer at scale can contribute to this issue.
-
Starting Material Purity: The purity of your starting materials can have a significant impact on the impurity profile of the final product, especially at a larger scale where the absolute amount of any incoming impurity is higher.[8]
-
Degradation Products: Longer processing times, including heating, cooling, and distillation, can lead to the degradation of starting materials, intermediates, or the final product.[1][8]
-
Process Parameter Sensitivity: The reaction may be more sensitive to slight variations in process parameters (e.g., temperature, pH, addition rate) at a larger scale.
Troubleshooting Workflow for New Impurities
Caption: Workflow for troubleshooting new impurities.
Q3: My crystallization process is inconsistent at a larger scale, sometimes resulting in different crystal forms or poor filtration characteristics. How can I improve the robustness of my crystallization?
A3: Crystallization is highly sensitive to changes in supersaturation, cooling rate, and mixing, all of which are more challenging to control at a larger scale.[1]
-
Cooling Rate and Supersaturation: The slower cooling rates in large vessels can lead to the formation of different polymorphs or larger, less pure crystals.
-
Mixing: Inadequate mixing can result in localized supersaturation, leading to uncontrolled nucleation and the formation of fine particles that are difficult to filter.
-
Solvent Choice: A solvent that is suitable for lab-scale crystallization may not be optimal for a large-scale process due to factors like solubility curves and potential for oiling out.
Data Presentation: Comparison of Lab vs. Production Scale Crystallization Parameters
| Parameter | Laboratory Scale (1L) | Production Scale (1000L) | Common Issues at Scale |
| Cooling Method | Ice Bath | Jacket Cooling | Slower, non-linear cooling rates |
| Cooling Time | 30 minutes | 4-6 hours | Increased risk of polymorphism |
| Agitation | Magnetic Stir Bar | Mechanical Impeller | Inefficient mixing, localized supersaturation |
| Filtration Time | 5 minutes | 1-2 hours | Clogging due to fine particles |
Experimental Protocol: Optimizing Crystallization at Scale
-
Solubility Curve Determination: Accurately measure the solubility of your compound in the chosen solvent system at different temperatures to understand the metastable zone width.
-
Controlled Cooling: Implement a programmed cooling profile on the pilot-plant reactor to ensure a consistent and controlled rate of cooling.
-
Seeding Strategy: Develop a robust seeding strategy by adding a specific amount of seed crystals at a defined temperature and supersaturation level to control nucleation.
-
Particle Size Analysis: Use in-situ particle size analyzers to monitor crystal growth and agglomeration in real-time, allowing for adjustments to be made during the process.[4]
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to consider when scaling up a chemical reaction?
A: The most critical parameters are generally those that do not scale linearly, including heat transfer, mass transfer (mixing), and reaction time.[2][9] It is also essential to re-evaluate the safety of the process at a larger scale, as the potential hazards can increase significantly.[1][10]
Q: How can I mitigate the risks of a runaway reaction during scale-up?
A: A thorough understanding of the reaction's thermal hazards is essential.[6] This can be achieved through reaction calorimetry to determine the heat of reaction, onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[6] Implementing robust process controls, ensuring adequate cooling capacity, and having an emergency shutdown procedure are also critical safety measures.
Logical Relationship: Key Factors in Scale-Up Success
References
- 1. sdlookchem.com [sdlookchem.com]
- 2. Scale-Up: What Goes Wrong? [rsc.org]
- 3. mt.com [mt.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 9. diva-portal.org [diva-portal.org]
- 10. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Crystallization of Carbazole Compounds
Welcome to the technical support center for the crystallization of carbazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the crystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successful crystallization of carbazole compounds?
A1: The choice of solvent is the most critical factor. An ideal solvent should dissolve the carbazole compound when hot but have low solubility when cold.[1] The polarity of the solvent plays a significant role; carbazole, being a largely non-polar aromatic molecule, generally shows higher solubility in organic solvents compared to aqueous solutions.[2][3]
Q2: My carbazole compound is not crystallizing at all. What are the initial steps I should take?
A2: If no crystals form, your solution may not be sufficiently supersaturated.[1] Here are a few troubleshooting steps to induce crystallization:
-
Scratch the inner surface of the flask: Use a glass rod to create nucleation sites.[1][4]
-
Add a seed crystal: Introducing a small crystal of your compound can act as a template for crystal growth.[1][4]
-
Increase concentration: Slowly evaporate some of the solvent to increase the solute concentration.[1][4][5]
-
Reduce temperature: Cool the solution in an ice bath to further decrease solubility.[1][4]
Q3: My carbazole compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the compound's melting point is lower than the solution's temperature or if there's a high concentration of impurities.[1] To resolve this, you can try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[1] Using a solvent with a lower boiling point can also be beneficial.[1]
Q4: Can impurities in my starting material affect the crystallinity of my carbazole compound?
A4: Yes, impurities can significantly hinder crystal growth and affect the quality of the final crystals.[6][7][8][9] Impurities can inhibit the growth of crystal faces by adsorbing onto the crystal surface, which disrupts the ordered packing of the carbazole molecules.[6][8] It is recommended to start with a material that has a purity of at least 80-90% before attempting crystallization for single-crystal X-ray diffraction.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the crystallization of carbazole compounds in a question-and-answer format.
Issue 1: No Crystals Form After Cooling
-
Question: I've dissolved my carbazole derivative in a hot solvent and let it cool, but no crystals have formed. What's wrong?
-
Answer: This is a common issue and usually indicates that the solution is not supersaturated.
-
Possible Cause 1: Too much solvent was used. The concentration of the carbazole compound is too low for crystals to form upon cooling.
-
Solution: Reheat the solution and gently evaporate some of the solvent to increase the concentration. Allow it to cool slowly again.[4]
-
-
Possible Cause 2: The cooling process is not sufficient. The solubility of your compound at the current temperature is still too high.
-
Possible Cause 3: Nucleation has not been initiated.
-
Solution 1: Scratch the inside of the flask at the liquid-air interface with a glass rod. This creates microscopic scratches that can serve as nucleation sites.[1][4]
-
Solution 2: Add a "seed crystal" of the pure compound. The seed crystal provides a template for other molecules to crystallize upon.[1][4]
-
-
Issue 2: The Crystals Are Very Small or Needle-Like
-
Question: I managed to get crystals, but they are very small, like a powder, or long and thin needles. Are these suitable for analysis?
-
Answer: For single-crystal X-ray diffraction, larger, well-formed crystals are ideal. Small or needle-like crystals often result from rapid crystallization.
-
Possible Cause 1: The solution cooled too quickly. Rapid cooling leads to the formation of many small crystals instead of a few large ones.[1]
-
Solution: Insulate the flask to slow down the cooling rate. You can wrap it in glass wool or place it in a Dewar flask with warm water.[11]
-
-
Possible Cause 2: The solution is too concentrated. A highly supersaturated solution can lead to rapid precipitation.
-
Solution: Reheat the solution and add a small amount of additional solvent to slightly decrease the saturation.[4]
-
-
Possible Cause 3: Impurities are present. Impurities can interfere with the crystal growth process and lead to poor crystal morphology.
-
Solution: Further purify your compound using another technique like column chromatography before attempting crystallization.
-
-
Issue 3: The Yield of Crystals is Very Low
-
Question: After filtration, I have a very small amount of crystalline product. How can I improve my yield?
-
Answer: A low yield suggests that a significant amount of your compound remained dissolved in the solvent (the mother liquor).
-
Possible Cause 1: Too much solvent was used.
-
Solution: If you still have the mother liquor, you can concentrate it by evaporation and cool it again to obtain a second crop of crystals.[1]
-
-
Possible Cause 2: The compound is more soluble than anticipated. The chosen solvent may not be ideal for achieving high recovery.
-
Solution: Consider using a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures.
-
-
Possible Cause 3: Premature filtration. Crystallization may not have been complete when you filtered the solution.
-
Solution: Ensure the solution has been cooled for an adequate amount of time to allow for maximum crystal formation.
-
-
Data Presentation
The choice of solvent is crucial for successful crystallization. The following tables provide solubility data for carbazole and some of its derivatives in various organic solvents. This data can guide your solvent selection process.
Table 1: Solubility of 9H-Carbazole in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (g / 100g Solvent) |
| Quinoline | Not Specified | ~33.3 |
| Pyridine | Not Specified | ~16.7 |
| Acetone | Not Specified | ~11.1 |
| Acetone | 50 | ~50.0 |
| Ether | Not Specified | ~2.9 |
| Benzene | Not Specified | ~0.83 |
| Absolute Ethanol | Not Specified | ~0.74 |
Data is semi-quantitative, derived from "1 gram dissolves in X mL" statements.[3]
Table 2: Solubility of 9-Phenylcarbazole in Various Organic Solvents at 313.15 K (40°C)
| Solvent | Solubility (Mole Fraction, x10³) |
| Trichloromethane | 165.4 |
| 1,4-Dioxane | 134.1 |
| Tetrahydrofuran | 112.5 |
| Cyclohexane | 65.2 |
| n-Hexane | 55.8 |
| n-Propanol | 39.7 |
| Acetonitrile | 35.1 |
| n-Butanol | 32.6 |
| Ethanol | 28.9 |
| Isopropanol | 25.3 |
| Methanol | 19.8 |
Data adapted from a study on 9-Phenylcarbazole solubility.[12]
Table 3: Solubility of 9-Ethyl-9H-carbazole-2-carbaldehyde in Common Organic Solvents at 25°C
| Solvent Class | Solvent | Solubility (g / 100 mL) |
| Aromatic Hydrocarbons | Toluene | ~15.2 |
| Benzene | ~14.5 | |
| Halogenated Solvents | Dichloromethane | ~25.8 |
| Chloroform | ~28.1 | |
| Ketones | Acetone | ~10.5 |
| Methyl Ethyl Ketone | ~9.8 | |
| Ethers | Tetrahydrofuran (THF) | ~18.3 |
| Diethyl Ether | ~5.2 | |
| Esters | Ethyl Acetate | ~8.7 |
| Alcohols | Methanol | ~1.5 |
| Ethanol | ~2.1 | |
| Isopropanol | ~1.8 | |
| Aprotic Polar Solvents | Dimethylformamide (DMF) | ~35.4 |
| Dimethyl Sulfoxide (DMSO) | ~30.1 | |
| Non-polar Solvents | Hexane | <0.1 |
Data for a substituted carbazole derivative, providing insights into solubility trends.[13]
Experimental Protocols
Below are detailed methodologies for key crystallization experiments.
Protocol 1: Slow Evaporation Crystallization
-
Dissolution: Dissolve the carbazole compound in a suitable solvent or solvent mixture to create a nearly saturated solution.[1]
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Setup: Transfer the clear solution to a clean vial or test tube.
-
Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent.[1][14]
-
Crystal Growth: Place the vial in a location free from vibrations and temperature fluctuations. Crystals will form as the solvent slowly evaporates, increasing the concentration of the compound.
Protocol 2: Slow Cooling Crystallization
-
Dissolution: In a flask, dissolve the carbazole compound in the minimum amount of a suitable solvent at its boiling point to create a saturated solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be insulated with cotton or placed in a warm water bath that is allowed to cool to ambient temperature.[11]
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration.
Protocol 3: Vapor Diffusion Crystallization
-
Preparation: Dissolve the carbazole compound in a small volume of a "good" solvent in a small, open vial.
-
Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Anti-Solvent Addition: Add a larger volume of a "poor" solvent (the anti-solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[1] The carbazole compound should be insoluble or sparingly soluble in the anti-solvent.
-
Diffusion: The vapor from the anti-solvent will slowly diffuse into the solution of your compound.[1] This decreases the overall solubility of the compound, leading to the gradual formation of crystals.
Visualizations
The following diagrams illustrate the logical workflows for troubleshooting and experimental setups.
Caption: Troubleshooting workflow for poor carbazole crystallinity.
Caption: Experimental workflows for common crystallization techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. unifr.ch [unifr.ch]
- 11. depts.washington.edu [depts.washington.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Slow Evaporation Method [people.chem.umass.edu]
Validation & Comparative
A Comparative Guide to AcrB Efflux Pump Inhibitors: Focus on 2,3,4,9-tetrahydro-1H-carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug resistance (MDR) in Gram-negative bacteria is a critical global health challenge, largely driven by the overexpression of efflux pumps. The Acriflavine resistance protein B (AcrB), a key component of the AcrAB-TolC efflux system, is a primary mediator of MDR, expelling a broad spectrum of antibiotics from bacterial cells. This guide provides a comparative analysis of 2,3,4,9-tetrahydro-1H-carbazol-3-amine and its derivatives against other well-characterized AcrB inhibitors, offering a comprehensive overview of their performance with supporting experimental data and detailed methodologies.
While specific quantitative data for this compound as an AcrB inhibitor is not extensively available in publicly accessible literature, recent studies on structurally similar 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole derivatives provide valuable insights into the potential of this chemical scaffold.[1] This guide will leverage this information alongside data from established AcrB inhibitors to provide a comparative framework.
Quantitative Performance of AcrB Inhibitors
The efficacy of AcrB inhibitors is primarily evaluated by their ability to potentiate the activity of antibiotics, typically measured as a fold reduction in the Minimum Inhibitory Concentration (MIC), and by their direct inhibition of efflux pump activity, often quantified by an IC50 value in dye efflux assays.
Antibiotic Potentiation: Fold Reduction in MIC
The following table summarizes the ability of various AcrB inhibitors to reduce the MIC of different antibiotics in Escherichia coli and other Gram-negative bacteria.
| Inhibitor | Antibiotic | Fold Reduction in MIC | Bacterial Strain | Reference |
| 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole derivative (11i) | Azithromycin | - | E. coli | [1] |
| Linezolid | - | E. coli | [1] | |
| Phenylalanine-Arginine β-Naphthylamide (PAβN) | Levofloxacin | 16-64 | P. aeruginosa | [2] |
| Piperacillin | 2-16 | P. aeruginosa | [3][4] | |
| Cefotaxime | 4->10 | P. aeruginosa | [3][4] | |
| Ciprofloxacin | 2-4 | P. aeruginosa | [3] | |
| Erythromycin | 2-16 | P. aeruginosa | [4] | |
| 1-(1-naphthylmethyl)-piperazine (NMP) | Levofloxacin | 8-16 | E. coli | [2] |
| Oxacillin | 4-8 | E. coli | [5] | |
| Rifampicin | 4-8 | E. coli | [5] | |
| Chloramphenicol | 4-8 | E. coli | [5] | |
| Linezolid | 8-32 | E. coli | [5] | |
| D13-9001 | Levofloxacin | 8 | P. aeruginosa | [2] |
| Aztreonam | 8 | P. aeruginosa | [2] | |
| MBX2319 | Ciprofloxacin | 2-8 | E. coli | [2] |
| Levofloxacin | 4 | E. coli | [2] | |
| Piperacillin | 4-8 | E. coli | [2] | |
| MBX3132 | Levofloxacin | Potentiation at 0.1 µM | E. coli | [2][6] |
| Piperacillin | Potentiation at 0.1 µM | E. coli | [2] | |
| MBX3135 | Levofloxacin | Potentiation at 0.1 µM | E. coli | [2] |
| Piperacillin | Potentiation at 0.05 µM | E. coli | [2] |
Note: The specific fold reduction for the 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole derivative (11i) was not quantified in the available literature, but the study highlighted its superior therapeutic potential in extending the post-antibiotic effects of azithromycin and linezolid.[1]
Direct Efflux Inhibition and Binding Affinity
Direct inhibition of the AcrB pump is often assessed using fluorescent substrates. The binding affinity of inhibitors to AcrB can be determined by techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
| Inhibitor | Assay | Value | Reference |
| 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole derivatives | Nile Red Efflux Inhibition | Inhibition at 50-200 µM | [1] |
| PAβN | - | - | - |
| NMP | - | - | - |
| D13-9001 | ITC (Binding Affinity - KD) | 1.15 µM (for AcrB) | [2][7][8] |
| MBX compounds | - | - | - |
Note: Specific IC50 values for many inhibitors are not consistently reported across studies, making direct comparison challenging.
Experimental Protocols
Standardized experimental protocols are crucial for the accurate evaluation and comparison of AcrB inhibitors.
Minimum Inhibitory Concentration (MIC) Reduction Assay
This assay determines the ability of an inhibitor to sensitize bacteria to an antibiotic.
-
Bacterial Culture Preparation: A standardized inoculum of the test bacterium (e.g., E. coli) is prepared in a suitable growth medium like Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[9]
-
Preparation of Test Plates: Serial two-fold dilutions of the antibiotic are prepared in 96-well microtiter plates. A parallel set of plates is prepared containing the same antibiotic dilutions supplemented with a fixed, sub-inhibitory concentration of the AcrB inhibitor.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are then incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. The fold reduction in MIC is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of the inhibitor.[9]
Nile Red Efflux Assay
This real-time fluorescence assay directly measures the inhibition of efflux pump activity.
-
Cell Preparation: An overnight culture of an E. coli strain, often one that overexpresses AcrB, is harvested, washed, and resuspended in a phosphate buffer. To load the fluorescent dye, the cells are de-energized using a proton motive force (PMF) dissipator like carbonyl cyanide m-chlorophenylhydrazone (CCCP).[10][11]
-
Dye Loading: The de-energized cells are incubated with Nile Red, a fluorescent dye that is a substrate of AcrB, allowing it to accumulate intracellularly.
-
Inhibitor Addition: The dye-loaded cells are then exposed to various concentrations of the AcrB inhibitor.
-
Efflux Initiation and Measurement: Efflux is initiated by adding an energy source, such as glucose. The decrease in intracellular fluorescence, corresponding to the efflux of Nile Red, is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence decay is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of efflux, is then determined.
Ethidium Bromide Accumulation Assay
This assay measures the intracellular accumulation of ethidium bromide (EtBr), another fluorescent substrate of AcrB.
-
Cell Preparation: Bacterial cells are prepared similarly to the Nile Red efflux assay.
-
Assay Setup: In a 96-well plate, the bacterial suspension is added to wells containing serial dilutions of the AcrB inhibitor.
-
Initiation and Measurement: EtBr is added to all wells. The increase in fluorescence, due to the intercalation of EtBr with intracellular DNA, is measured over time. Inhibition of AcrB leads to increased accumulation of EtBr and a higher fluorescence signal.[12]
-
Data Analysis: The rate of fluorescence increase is proportional to the rate of EtBr accumulation. The inhibitory activity is determined by comparing the accumulation rates in the presence of different inhibitor concentrations to the control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of the AcrB efflux pump and a general workflow for the evaluation of AcrB inhibitors.
Caption: Mechanism of the AcrAB-TolC efflux pump and inhibition.
Caption: General workflow for the evaluation of AcrB inhibitors.
Conclusion
The 2,3,4,9-tetrahydro-1H-carbazole scaffold, represented by its 3,3-dimethyl derivative, shows promise as a new class of AcrB inhibitors.[1] While direct comparative data for this compound is needed, the available information suggests that this class of compounds can effectively inhibit AcrB-mediated efflux and potentiate the activity of existing antibiotics.
Established inhibitors like PAβN, NMP, D13-9001, and the MBX series provide a benchmark for the performance of novel inhibitors. The pyranopyridine derivatives (MBX series) have demonstrated particularly high potency.[2] Future research should focus on head-to-head comparisons of these inhibitors under standardized conditions to provide a clearer picture of their relative efficacies. The detailed experimental protocols provided in this guide offer a framework for such comparative studies, aiding in the rational design and development of new and effective adjuvants to combat multidrug-resistant Gram-negative infections.
References
- 1. Design, synthesis and biological evaluation of 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole derivatives as AcrB inhibitors with potent antibiofilm effect for reversing bacterial multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria | PLOS One [journals.plos.org]
- 4. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MBX3132 | AcrB inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Recent advances toward a molecular mechanism of efflux pump inhibition [frontiersin.org]
- 9. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Comparative Analysis of Carbazole Derivatives' Anticancer Activity: A Guide for Researchers
Carbazole, a tricyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3][4] This guide provides a comparative analysis of the anticancer activity of various carbazole derivatives, presenting key experimental data, detailed methodologies for relevant assays, and visualizations of implicated signaling pathways to aid researchers and drug development professionals in this promising field.
Data Presentation: Comparative Anticancer Activity of Carbazole Derivatives
The in vitro cytotoxic activity of a range of carbazole derivatives against various human cancer cell lines is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.
| Carbazole Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-Acylcarbazoles (2a) | CAL 27 (Squamous cell carcinoma) | 0.028 | [2] |
| N-Acylcarbazoles (2b) | CAL 27 (Squamous cell carcinoma) | 0.45 | [2] |
| Tetrahydrocarbazole (3) | Calu1 (Lung carcinoma) | 0.0025 | [2] |
| (E)-ethyl-3-(3-hydroxy-9H-carbazol-9-yl)acrylate (6) | MDA-MB-231 (Breast carcinoma) | 0.198 | [2] |
| (E)-ethyl-3-(3-hydroxy-9H-carbazol-9-yl)acrylate (6) | TCC-SUP (Urinary bladder cell carcinoma) | 0.025 | [2] |
| MHY407 | Breast cancer cell lines | ~5 | [2] |
| Amide-containing carbazoles (7a-d, 8) | NPC-TW01, NCI-H661, Jurkat | 11.09 - 42.77 | [2] |
| Dithiocarbamate derivative (12) | C6 (Glioma) | 12.2 | [2] |
| Dithiocarbamate derivative (12) | A549 (Lung carcinoma) | 84.7 | [2] |
| SL-3-19 | HepG2 (Liver cancer) | 0.012 | [2] |
| SL-3-19 | MCF-7 (Breast cancer) | 0.014 | [2] |
| Pyrano[3,2-c]carbazoles (30a-d) | MDA-MB-231, K562, A549, HeLa | 0.43 - 8.05 | [2] |
| Pyrido[2,3-a]carbazole (34) | HeLa (Cervical cancer) | 13.42 | [2] |
| Pyrido[3,2-a]carbazole (35) | A549 (Lung carcinoma) | 0.07 | [2] |
| Pyrido[3,2-a]carbazole (35) | HT29 (Colon carcinoma) | 0.11 | [2] |
| Carbazole acylhydrazone (7g) | A875 (Melanoma), HepG2 (Liver) | Significant activity | [5] |
| Carbazole acylhydrazone (7p) | A875 (Melanoma), HepG2 (Liver) | Significant activity | [5] |
| (3-acetyl-6-chloro-9H-carbazol-9-yl)methyl)-[1,10-biphenyl]-2-carbonitrile (30) | A549 (Lung carcinoma) | 13.6 | [6] |
| (3-acetyl-6-chloro-9H-carbazol-9-yl)methyl)-[1,10-biphenyl]-2-carbonitrile (30) | LLC (Lewis lung carcinoma) | 16.4 | [6] |
| 1,4-dimethyl-carbazole (17) | A375 (Melanoma) | 80.0 | [6] |
| Carbazole derivative (9) | HeLa (Cervical cancer) | 7.59 | [7] |
| Carbazole derivative (10) | HepG2 (Liver cancer) | 7.68 | [7] |
| Carbazole derivative (10) | HeLa (Cervical cancer) | 10.09 | [7] |
| Carbazole derivative (10) | MCF7 (Breast cancer) | 6.44 | [7] |
| Carbazole derivative (C4) | MCF-7 (Breast cancer) | 2.5 | [8] |
| Carbazole derivative (C4) | HeLa (Cervical cancer) | 5.4 | [8] |
| Carbazole derivative (C4) | HT-29 (Colon cancer) | 4.0 | [8] |
| 5,8-Dimethyl-9H-carbazole (3) | MDA-MB-231 (Breast cancer) | 1.44 | [9] |
| 5,8-Dimethyl-9H-carbazole (4) | MDA-MB-231 (Breast cancer) | 0.73 | [9] |
| Coumarin-carbazole pyrazoline (4a) | HeLa (Cervical cancer) | 12.59 | [10] |
| Coumarin-carbazole pyrazoline (4a) | NCI-H520 (Lung cancer) | 11.26 | [10] |
| Coumarin-carbazole pyrazoline (7b) | HeLa (Cervical cancer) | 11.36 | [10] |
| Coumarin-carbazole pyrazoline (7b) | NCI-H520 (Lung cancer) | 9.13 | [10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the carbazole derivatives and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and viable cells.
-
Cell Treatment: Cells are treated with the carbazole derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the carbazole derivative and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is quantified.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by anticancer carbazole derivatives and a general experimental workflow for their evaluation.
References
- 1. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds - Zhang - Current Medicinal Chemistry [rjsocmed.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Selective and effective anticancer agents: Synthesis, biological evaluation and structure-activity relationships of novel carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03970A [pubs.rsc.org]
A Comparative Analysis of Novel Carbazole Derivatives and Ellipticine in Cancer Therapy
For researchers, scientists, and drug development professionals, the quest for more effective and selective anticancer agents is a continuous endeavor. In this context, both ellipticine, a well-established anticancer agent, and a new generation of carbazole derivatives have shown significant promise. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid in the evaluation and potential development of these compounds.
Ellipticine, a natural alkaloid, has long been recognized for its potent antineoplastic properties, primarily attributed to its ability to intercalate into DNA and inhibit topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2] Novel carbazole derivatives have emerged as a promising class of compounds, often exhibiting similar mechanisms of action but with the potential for improved efficacy and reduced toxicity.[3][4]
Cytotoxicity Profile: A Head-to-Head Comparison
The in vitro cytotoxicity of these compounds is a critical measure of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) value, representing the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this assessment.
A direct comparison of the novel carbazole derivative (Z)-4-[9-ethyl-9aH-carbazol-3-yl) amino] pent-3-en-2-one (ECAP) and ellipticine on the A549 human lung cancer cell line revealed a significant difference in their cytotoxic potential.
| Compound | Cell Line | IC50 (µM) |
| ECAP | A549 | 1.83 ± 0.12 |
| Ellipticine | A549 | 5.30 ± 0.10 |
| Table 1: Comparison of IC50 values of ECAP and ellipticine on the A549 lung cancer cell line after 24 hours of treatment.[5] |
These results indicate that ECAP is significantly more potent than ellipticine in inhibiting the growth of A549 lung cancer cells in vitro.
Further studies on other novel carbazole derivatives, such as palindromic carbazoles, have also demonstrated potent cytotoxic activity across a range of cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range.[1] While not a direct comparison with ellipticine in the same study, these findings highlight the potential of this class of compounds.
| Compound | A549 (Lung) | HCT-116 (Colon) | MCF-7 (Breast) | U-2 OS (Bone) | U-87 MG (Brain) | HEK293 (Non-cancerous) |
| 27a | 0.81 ± 0.08 | 0.69 ± 0.07 | 0.75 ± 0.06 | 0.92 ± 0.11 | 0.88 ± 0.09 | < 1 |
| 36a | 1.25 ± 0.15 | 0.48 ± 0.06 | 1.52 ± 0.18 | 1.89 ± 0.23 | 2.19 ± 0.30 | > 10 |
| 36b | 0.95 ± 0.11 | 0.78 ± 0.09 | 0.88 ± 0.10 | 1.15 ± 0.14 | 1.40 ± 0.24 | < 1 |
| Etoposide | 2.50 ± 0.28 | 1.80 ± 0.21 | 3.10 ± 0.35 | 4.50 ± 0.51 | 5.20 ± 0.60 | > 20 |
| Table 2: In vitro growth inhibitory activity (IC50 ± SD, µM) of palindromic carbazole derivatives and the reference drug Etoposide on various cancer cell lines.[1] |
Mechanism of Action: Unraveling the Pathways to Cell Death
Both ellipticine and novel carbazole derivatives exert their anticancer effects through the induction of apoptosis, or programmed cell death. Their primary mechanisms often converge on the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2]
Ellipticine's Mode of Action:
Ellipticine's planar structure allows it to intercalate between DNA base pairs, distorting the DNA helix and interfering with the function of topoisomerase II.[2] This leads to DNA damage, cell cycle arrest, and ultimately, the activation of apoptotic pathways.
Novel Carbazole Derivatives' Mechanisms:
Many novel carbazole derivatives also function as topoisomerase II inhibitors.[1][6] For instance, palindromic carbazole derivatives have been shown to be potent catalytic inhibitors of topoisomerase IIα.[1][2] Some carbazole derivatives can also induce apoptosis through alternative pathways, such as the modulation of the PI3K/Akt/mTOR signaling pathway.[7]
The novel carbazole derivative ECAP has been shown to induce a p53-mediated apoptotic pathway in A549 lung cancer cells.[8] This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to the activation of caspases and subsequent cell death.[8]
Below are diagrams illustrating the proposed apoptotic signaling pathway for the novel carbazole derivative ECAP and a general experimental workflow for assessing cytotoxicity.
Caption: Proposed p53-mediated apoptotic pathway induced by ECAP.
Caption: Workflow for assessing in vitro cytotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key assays used to evaluate the efficacy of these compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Novel carbazole derivatives represent a promising avenue for the development of new anticancer therapies. Direct comparative studies, such as the one between ECAP and ellipticine, demonstrate their potential for superior cytotoxicity. Furthermore, the diverse mechanisms of action within the carbazole class, including potent topoisomerase II inhibition and modulation of key signaling pathways, offer opportunities for targeted drug design. The detailed experimental protocols provided herein serve as a foundation for researchers to further investigate and validate the therapeutic potential of these compounds. Continued research focusing on direct comparisons with established drugs like ellipticine will be crucial in advancing these novel agents toward clinical application.
References
- 1. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-Validation of In Vitro and In Vivo Efficacy of Carbazole Derivatives: A Comparative Guide for Researchers
A comprehensive analysis of selected carbazole derivatives demonstrating their potential in oncology and neurodegenerative disease therapy, this guide provides a side-by-side comparison of their performance in laboratory assays and animal models. Detailed experimental protocols and visual representations of key biological pathways are included to support researchers in the field of drug discovery and development.
Carbazole derivatives have emerged as a promising class of therapeutic agents due to their diverse biological activities. This guide focuses on the critical step of cross-validating in vitro findings with in vivo efficacy, a cornerstone of preclinical drug development. By examining specific examples of carbazole derivatives with anticancer and neuroprotective properties, we aim to provide a clear and objective comparison of their performance, supported by experimental data.
I. Anticancer Carbazole Derivatives: From Cell Lines to Animal Models
The translation of cytotoxic effects observed in cancer cell lines to tangible tumor growth inhibition in animal models is a crucial hurdle in anticancer drug discovery. Here, we compare the in vitro and in vivo data for two notable carbazole derivatives.
Data Presentation: Anticancer Activity
| Compound ID | Target Cancer | In Vitro Assay | Cell Line | IC50 (µM) | In Vivo Model | Dosage | Tumor Growth Inhibition (%) | Reference |
| Bis-carbazole Derivative | Breast Cancer | MTT Assay | MCF-7 | 0.45 ± 0.05 | Not specified | Not specified | Not specified | [Full text could not be found] |
| MDA-MB-231 | 0.30 ± 0.02 | |||||||
| EHop-016 | Breast Cancer | Rac Activity Inhibition | MDA-MB-435 | ~1 | Nude Mouse Xenograft (MDA-MB-435) | 25 mg/kg | Significant reduction | [1][2][3][4][5][6][7][8][9][10] |
Note: While the study on EHop-016 reported a "significant reduction" in mammary tumor growth, the precise percentage of inhibition was not available in the accessed literature.[1][3][7]
Experimental Workflow: Anticancer Agent Evaluation
The preclinical evaluation of a potential anticancer carbazole derivative typically follows a structured workflow, from initial cell-based screening to in vivo validation in animal models.
References
- 1. The Rac Inhibitor EHop-016 Inhibits Mammary Tumor Growth and Metastasis in a Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abstract A155: The Rac and PAK inhibitor EHop-016 inhibits mammary tumor growth and metastasis in a nude mouse model. | Semantic Scholar [semanticscholar.org]
- 3. The Rac Inhibitor EHop-016 Inhibits Mammary Tumor Growth and Metastasis in a Nude Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of EHop-016:A Small Molecule Inhibitor of Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. bioinformatics.nygenome.org [bioinformatics.nygenome.org]
A Comparative Analysis of 2,3,4,9-tetrahydro-1H-carbazole Derivatives in Preclinical Research
An objective comparison of the biological activities of 2,3,4,9-tetrahydro-1H-carbazole derivatives, with a focus on their potential therapeutic applications based on available preclinical data.
Comparative In Vitro Efficacy of Tetrahydrocarbazole Derivatives
The following table summarizes the in vitro biological activities of several derivatives of 2,3,4,9-tetrahydro-1H-carbazole. This data highlights the versatility of the carbazole nucleus and the impact of various substitutions on biological targets.
| Compound/Derivative | Target | Assay | Efficacy (IC50/EC50 in µM) | Therapeutic Area | Reference |
| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | Acetylcholinesterase (AChE) | Ellman's Method | Selective for AChE (exact IC50 not specified) | Alzheimer's Disease | [1] |
| 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole | Acetylcholinesterase (AChE) | Ellman's Method | Selective for AChE (exact IC50 not specified) | Alzheimer's Disease | [1] |
| N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine | Acetylcholinesterase (AChE) | Ellman's Method | Selective for AChE (exact IC50 not specified) | Alzheimer's Disease | [1] |
| 1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazole-9-yl)ethyl)piperidin-1-ium chloride | Butyrylcholinesterase (BChE) | Ellman's Method | 0.11 | Alzheimer's Disease | [2] |
| H1402 (a carbazole aminoalcohol) | Trypanosoma brucei brucei | In vitro culture | 0.73 ± 0.05 | Trypanosomiasis | [3] |
| 1-(butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol | Human tumor cell lines | Not specified | Single-digit micromolar range | Cancer | [3] |
| Carbazole Amide/Hydrazide/Hydrazone Derivatives | 7901 (gastric adenocarcinoma), A875 (human melanoma) | Not specified | 9.77 ± 8.32 to 11.8 ± 1.26 | Cancer | [3] |
Potential Signaling Pathways and Experimental Workflows
The therapeutic potential of tetrahydrocarbazole derivatives can be understood through their interaction with specific signaling pathways. For instance, their role as cholinesterase inhibitors is significant in the context of Alzheimer's disease.
References
In Vitro vs. In Vivo Studies of Tetrahydrocarbazole Compounds: A Comparative Guide for Drug Development Professionals
An objective comparison of preclinical evaluation methods for tetrahydrocarbazole (THC) derivatives, a promising class of therapeutic agents, reveals a critical synergy between cell-based assays and whole-animal models. While in vitro studies provide rapid screening and mechanistic insights, in vivo evaluations are indispensable for determining systemic efficacy and safety profiles. This guide synthesizes experimental data to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Tetrahydrocarbazole and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including neuroprotective, hypoglycemic, and anticancer effects. The journey of a novel THC compound from a laboratory curiosity to a potential clinical candidate hinges on rigorous preclinical evaluation, which traditionally involves a combination of in vitro and in vivo studies. This guide delves into the comparative analysis of these two fundamental research modalities, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Comparing In Vitro and In Vivo Efficacy: A Quantitative Look
The transition from a controlled in vitro environment to a complex in vivo system often presents challenges in correlating biological activity. A direct comparison of potency, typically measured as the half-maximal inhibitory concentration (IC50) in vitro and the half-maximal effective dose (ED50) in vivo, is crucial for understanding a compound's therapeutic potential. Below are comparative data for representative tetrahydrocarbazole derivatives in different therapeutic areas.
Neuroprotective Activity
For neuroprotective agents, in vitro assays often assess the compound's ability to protect neuronal cells from toxins or to inhibit enzymes implicated in neurodegenerative diseases. In vivo models then evaluate the compound's capacity to improve cognitive function or reduce neuronal damage in animal models of diseases like Alzheimer's.
| Compound | In Vitro Assay | In Vitro Result (IC50) | In Vivo Model | In Vivo Outcome |
| Compound 15g | Butyrylcholinesterase (BChE) Inhibition | 0.11 µM[1] | Scopolamine-induced memory impairment in mice | Improved memory performance in Morris water maze task[1] |
Hypoglycemic Activity
In vitro studies for hypoglycemic agents may involve measuring glucose uptake in muscle or fat cells. In vivo experiments, such as the oral glucose tolerance test (OGTT), assess the compound's ability to regulate blood glucose levels in living organisms.
| Compound | In Vitro Assay | In Vitro Result | In Vivo Model | In Vivo Outcome |
| Aza-tetrahydrocarbazole 12b | Glucose consumption in HepG2 cells | 45% increase in glucose consumption | Oral Glucose Tolerance Test (OGTT) in rats | Potent hypoglycemic agent |
Anticancer Activity
The anticancer potential of THC derivatives is a significant area of research. In vitro studies typically involve determining the cytotoxic effects of the compounds on various cancer cell lines. In vivo studies then aim to confirm these effects in animal models, often using tumor xenografts.
| Compound | In Vitro Assay (Cell Line) | In Vitro Result (IC50) | In Vivo Model | In Vivo Outcome |
| Compound 11c | Jurkat (Leukemia) | 1.44 µM | Not Reported | Not Reported |
| U937 (Lymphoma) | 1.77 µM | |||
| HCT-116 (Colon) | 6.75 µM | |||
| Compound 22 | U87MG (Glioblastoma) | 13.82 µM | Not Reported | Not Reported |
Note: While numerous in vitro studies demonstrate the anticancer potential of tetrahydrocarbazole derivatives, a direct correlation with in vivo data for the same compounds is not consistently reported in the available literature. This highlights a critical gap in the preclinical to clinical translation of these promising agents.
Unraveling the Mechanism: Key Signaling Pathways
The therapeutic effects of tetrahydrocarbazole compounds are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development. One of the key pathways implicated in the anticancer activity of various compounds is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by tetrahydrocarbazole derivatives.
Experimental Workflows and Methodologies
Reproducibility and standardization are cornerstones of robust scientific research. This section provides an overview of the experimental workflows and detailed protocols for key assays used in the evaluation of tetrahydrocarbazole compounds.
General Workflow for Preclinical Evaluation
The preclinical assessment of a novel tetrahydrocarbazole derivative typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo studies.
Caption: A generalized workflow for the preclinical development of tetrahydrocarbazole compounds.
Detailed Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Culture: Human cancer cell lines (e.g., Jurkat, U87MG) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the tetrahydrocarbazole derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a widely used in vivo model to assess the efficacy of anticancer agents.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of the mice.
-
Compound Administration: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The tetrahydrocarbazole derivative is administered through a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when the tumors in the control group reach a certain size or after a predetermined period. The tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.
To elucidate the mechanism by which tetrahydrocarbazole derivatives exert their anticancer effects, several in vitro assays can be employed.
-
Topoisomerase Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of topoisomerase I or II, enzymes that are crucial for DNA replication and repair. The relaxation of supercoiled plasmid DNA is monitored by agarose gel electrophoresis.
-
Tubulin Polymerization Assay: This assay assesses the effect of a compound on the polymerization of tubulin into microtubules, a key process in cell division. The change in turbidity or fluorescence of a tubulin solution is measured over time.
-
EGFR Kinase Assay: This assay determines the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often overexpressed in cancer. The phosphorylation of a substrate peptide is quantified.
Conclusion
The preclinical evaluation of tetrahydrocarbazole compounds necessitates a multi-faceted approach that leverages the strengths of both in vitro and in vivo methodologies. While in vitro assays offer a high-throughput and cost-effective means of initial screening and mechanistic investigation, in vivo studies in relevant animal models are crucial for validating efficacy, understanding pharmacokinetic and pharmacodynamic properties, and assessing overall safety. The data presented in this guide underscore the importance of integrating these two approaches to facilitate the successful translation of promising tetrahydrocarbazole derivatives from the laboratory to the clinic. Further research focused on establishing a more direct correlation between in vitro and in vivo anticancer data for specific THC compounds will be instrumental in accelerating their development as novel therapeutic agents.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,3,4,9-Tetrahydro-1H-carbazol-3-amine Analogs
The 2,3,4,9-tetrahydro-1H-carbazole core is a quintessential "privileged scaffold" in medicinal chemistry. This tricyclic heterocyclic system, comprising a pyrrole ring fused with a benzene and a cyclohexene ring, is a structural cornerstone of numerous naturally occurring alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] Its rigid conformation provides a well-defined three-dimensional architecture for presenting functional groups to biological targets, making it an attractive starting point for drug discovery campaigns targeting cancer, neurodegenerative disorders, and infectious diseases.[2][4][5]
This guide provides an in-depth analysis of the structure-activity relationships for a specific, potent subclass: the 2,3,4,9-tetrahydro-1H-carbazol-3-amine analogs. We will dissect how chemical modifications at distinct positions of this scaffold influence biological outcomes, supported by comparative experimental data from authoritative studies. The focus is to elucidate the causality behind experimental design and to provide a logical framework for the rational design of next-generation therapeutic agents based on this versatile core.
The Core Scaffold: A Platform for Molecular Exploration
The this compound scaffold offers multiple vectors for chemical modification. The key positions that dictate biological activity are the aromatic A-ring (positions C5-C8), the indole nitrogen (N9), the saturated C-ring, and critically, the amine functional group at the C3 position. Understanding the impact of substitutions at these sites is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Caption: Core structure with key sites for SAR studies.
Synthesis and Screening Workflow: A Validated Approach
The generation of diverse libraries of these analogs for SAR studies typically follows a well-established synthetic pathway. The tetrahydrocarbazole core is often constructed via classical methods like the Fischer indole synthesis or Borsche-Drechsel cyclization, which involve the acid-catalyzed reaction of a phenylhydrazine with a cyclohexanone derivative.[2][4][5][6] This core can then be subjected to a series of functionalization reactions—such as nitration, reduction, alkylation, and acylation—to introduce chemical diversity at the key positions before biological evaluation.[5][7] This systematic approach ensures that observed changes in activity can be confidently attributed to specific structural modifications.
Caption: General workflow for SAR study of carbazole analogs.
Comparative SAR Analysis
A-Ring Substitutions (C5, C6, C7, C8)
The aromatic A-ring is a prime target for modification to tune electronic properties and create specific interactions with target proteins.
-
Anticholinesterase Activity: Studies targeting Alzheimer's disease have shown that substitutions on the A-ring are critical for potency and selectivity. A series of 6-substituted analogs were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5] The introduction of a 6-amino group (Compound 3 in the study) and a 6-nitro group on a 9-methyl scaffold (Compound 4 ) led to selective AChE inhibitors.[5] Furthermore, a 6-fluoro substitution was a key feature in a series of highly potent and selective BChE inhibitors, with the lead compound exhibiting an IC₅₀ of 0.11 µM.[8] This highlights that both the nature and position of the substituent are pivotal. Electron-withdrawing groups appear to be particularly favorable for this class of inhibitors.
-
Anticancer Activity: In the related carbazole sulfonamide class, substitutions on the aromatic ring are crucial for potent antiproliferative activity.[9][10] While direct data on the 3-amino analogs is sparse, a study on 2,3,4,9-tetrahydro-1H-carbazol-1-amines (a positional isomer) demonstrated that adding electron-withdrawing groups to the A-ring enhanced the potency of CpxA phosphatase inhibitors.[11] This suggests a general trend where modulating the electron density of the aromatic system is a valid strategy for improving bioactivity.
Table 1: Comparison of A-Ring Substituted Tetrahydrocarbazole Analogs
| Compound ID (Reference) | Core Scaffold Modification | R⁶-Group | Target | IC₅₀ (µM) | Selectivity |
|---|---|---|---|---|---|
| 3 [5] | 3-amino-THC | -NH₂ | AChE | - | Selective for AChE |
| 4 [5] | 9-methyl-THC | -NO₂ | AChE | - | Selective for AChE |
| 15g [8] | 9-substituted-THC | -F | BChE | 0.11 | Highly BChE selective (>900-fold) |
N9-Position (Indole Nitrogen) Substitutions
Functionalization at the N9 position directly impacts the molecule's polarity, solubility, and ability to form hydrogen bonds. This position is often modified to introduce side chains that can probe deeper into a binding pocket or improve pharmacokinetic profiles.
-
Anticholinesterase Activity: The most potent BChE inhibitor identified in one study, compound 15g , featured a (2-(piperidin-1-yl)ethyl) group at the N9 position.[8] This bulky, charged side chain was critical for achieving high potency (IC₅₀ = 0.11 µM) and selectivity, suggesting a key interaction within the enzyme's peripheral anionic site or gorge.
-
Anticancer Activity: For other carbazole derivatives, N-alkylation has been shown to modulate cytotoxicity.[12] In one study on carbazole-based imidazolium salts, substitution at the nitrogen with large aromatic moieties like 4-phenylphenacyl was found to be critical for promoting cytotoxic activity against human tumor cell lines.[13] While not 3-amino analogs, these findings underscore the principle that the N9 position is a key handle for introducing functionalities that can drive potency.
C3-Amine Group Modifications
The 3-amino group is a defining feature of this analog class, often serving as a primary interaction point with the biological target through hydrogen bonding or salt bridge formation.
-
Requirement of the Amine: The necessity of the amine group is highlighted in studies of the isomeric 1-amino analogs, where the primary amine was found to be essential for the inhibition of the CpxA phosphatase.[11] This implies that removal or significant alteration of this key hydrogen-bonding group can abolish activity.
-
Conversion to Thioamides for Anticancer Activity: A pivotal study demonstrated a powerful strategy for leveraging the C3 position. Researchers synthesized a series of 3,6-disubstituted tetrahydrocarbazoles where the C3-amine was converted into an amide or thioamide.[4] Biological assays revealed that two of the thioamide derivatives exhibited significant anticancer activity against MCF-7, HCT116, and A549 cell lines. In contrast, the corresponding amide analogs were less active. This indicates that the sulfur atom and the resulting change in electronic and steric properties of the thioamide group are crucial for the observed anticancer effect, which was found to involve DNA damage and mitochondrial dysfunction.[4]
Table 2: Comparison of C3-Position Modifications for Anticancer Activity
| Compound ID (Reference) | Core Scaffold | R³-Group | Activity Profile |
|---|---|---|---|
| Amide Analogs [4] | 3,6-disubstituted-THC | -NH-C(=O)-R | Low anticancer activity |
| Thioamide Analogs [4] | 3,6-disubstituted-THC | -NH-C(=S)-R | Significant anticancer activity |
Experimental Protocols: Self-Validating Methodologies
To ensure the trustworthiness of the data presented, the following are standardized protocols for key biological assays used in the evaluation of these analogs.
Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is a gold standard for measuring AChE and BChE activity.
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (ATChI) or butyrylthiocholine (BTChI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm. The rate of color change is proportional to enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 100 mM sodium phosphate buffer (pH 8.0). Prepare stock solutions of test compounds, standard inhibitor (e.g., Donepezil), DTNB (10 mM), and substrate (ATChI or BTChI, 10 mM) in the buffer.
-
Assay Setup: In a 96-well microplate, add 140 µL of the phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution at various concentrations.
-
Enzyme Addition: Add 20 µL of AChE or BChE solution (e.g., 0.5 U/mL) to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the substrate solution (ATChI or BTChI) to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: MTT Cytotoxicity Assay
This colorimetric assay is widely used to assess the effect of compounds on cell proliferation and viability.
Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.
-
Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Conclusion and Future Outlook
The SAR analysis of this compound analogs provides a clear roadmap for designing more effective therapeutic agents. The key takeaways are:
-
A-Ring: This region is highly tunable. Small, electron-withdrawing substituents like fluorine or nitro groups are beneficial for anticholinesterase and potentially other activities.
-
N9-Position: This site is ideal for introducing larger side chains to enhance potency and modulate physicochemical properties. Positively charged moieties have proven effective for BChE inhibition.
-
C3-Amine: This group is often essential for activity, likely serving as a key hydrogen-bonding donor. However, its strategic conversion to a thioamide represents a highly promising and validated strategy for developing potent anticancer agents.[4]
Future research should focus on integrating these findings. For instance, combining an optimal A-ring substituent (like 6-fluoro) with a C3-thioamide modification could lead to novel anticancer agents with enhanced potency. Furthermore, exploring a wider range of bioisosteric replacements for the amine group and investigating underexplored biological targets will continue to unlock the full therapeutic potential of this remarkable scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. wjarr.com [wjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 1-Substituted Carbazolyl-1,2,3,4-tetrahydro- and Carbazolyl-3,4-dihydro-β-carboline Analogs as Potential Antitumor Agents [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of Tetrahydrocarbazole Derivatives for AChE vs. BChE
For researchers and drug development professionals navigating the complexities of Alzheimer's disease (AD) therapeutics, the selective inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—presents a critical strategic decision. Tetrahydrocarbazole (THC) derivatives have emerged as a promising class of compounds, demonstrating significant potential as cholinesterase inhibitors.[1][2] This guide provides an in-depth technical comparison of THC derivatives, focusing on their selectivity for AChE versus BChE, supported by experimental data and methodological insights to inform your research and development efforts.
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline.[3] Inhibition of AChE, the primary enzyme responsible for ACh hydrolysis, is a well-established therapeutic strategy.[3][4] However, in the later stages of AD, BChE activity increases while AChE levels decline, suggesting that dual or selective BChE inhibition may offer therapeutic benefits.[5][6] Therefore, understanding and engineering the selectivity of inhibitors like THC derivatives is paramount.
Structure-Activity Relationship: The Key to Selectivity
The selectivity of tetrahydrocarbazole derivatives for AChE or BChE is intricately linked to their chemical structure. Substitutions at the 6- and 9-positions of the 2,3,4,9-tetrahydro-1H-carbazole core have been shown to significantly influence inhibitory activity and selectivity.[3]
The general structure of the tetrahydrocarbazole scaffold allows for diverse functionalization, impacting its interaction with the catalytic and peripheral anionic sites of both AChE and BChE.
Caption: General structure of the 1,2,3,4-Tetrahydrocarbazole scaffold with potential substitution sites (R1 and R2).
Molecular docking studies have revealed that interactions such as π-stacking and hydrogen bonding with specific amino acid residues within the active sites of AChE and BChE govern the potency and selectivity of these inhibitors.[7] For instance, the presence of aromatic residues in the AChE binding site can lead to steric hindrance for certain derivatives, thereby enhancing their selectivity for BChE.[7]
Comparative Analysis of Tetrahydrocarbazole Derivatives
The following table summarizes the in vitro inhibitory activities and selectivity of various synthesized tetrahydrocarbazole derivatives against AChE and BChE. The data is expressed as IC50 values (the concentration of inhibitor required to inhibit 50% of enzyme activity) and the selectivity index (SI), calculated as the ratio of IC50 (BChE) / IC50 (AChE).
| Compound | Substitution Pattern | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (SI) for AChE | Reference |
| Donepezil (Standard) | - | Varies | Varies | AChE selective | [3] |
| Tacrine (Standard) | - | 0.184 | 0.0067 | BChE selective | |
| Compound 3 | 6-Amino | Selective for AChE | - | >1 | [3] |
| Compound 4 | 9-Methyl-6-nitro | Selective for AChE | - | >1 | [3] |
| Compound 17 | N-Butyl-6-amino | Selective for AChE | - | >1 | [3] |
| Compound 8i | 2-Oxoindoline derivative | 0.39 | 0.28 | ~0.72 (Dual Inhibitor) | [8] |
| G801-0274 | - | 2.05 | 0.03 | BChE selective | [8] |
| NSC620023 | - | No inhibition up to 5 µM | <0.05 | Highly BChE selective | [7] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
From the data, it is evident that specific substitutions can steer the derivative towards either AChE or BChE selectivity. For example, compounds 3, 4, and 17 were identified as selective AChE inhibitors.[3] In contrast, other structural modifications can lead to potent dual inhibitors, such as compound 8i, or highly selective BChE inhibitors like NSC620023.[7][8]
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The determination of AChE and BChE inhibitory activity is commonly performed using the colorimetric method developed by Ellman.[3][8] This assay is a reliable and widely accepted standard for screening potential cholinesterase inhibitors.
Principle: The assay measures the activity of cholinesterase by monitoring the increase in a yellow-colored product produced from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) is used as the substrate for AChE and BChE, respectively.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare stock solutions of the test compounds (tetrahydrocarbazole derivatives) and a reference inhibitor (e.g., Donepezil or Tacrine) in a suitable solvent (e.g., DMSO).
-
Prepare solutions of AChE (from electric eel) and BChE (from equine serum) in the phosphate buffer.
-
Prepare a solution of DTNB (Ellman's reagent) in the phosphate buffer.
-
Prepare a solution of the substrate, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), in the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer.
-
Test compound solution at various concentrations.
-
DTNB solution.
-
AChE or BChE solution.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at a specific wavelength (typically 412 nm) at regular intervals for a set period using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value from the resulting dose-response curve using non-linear regression analysis.[9]
-
References
- 1. wjarr.com [wjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. agetds.com [agetds.com]
- 5. Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
A Structural Showdown: Unraveling the Isomeric Landscape of Tetrahydrocarbazoles
For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomers is paramount. This guide provides a comprehensive comparison of two key tetrahydrocarbazole isomers: 1,2,3,4-tetrahydro-9H-carbazole and 4,5,6,7-tetrahydro-1H-carbazole. We delve into their synthesis, spectroscopic signatures, and biological activities, supported by experimental data and detailed protocols.
Tetrahydrocarbazoles (THCs) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1] The partial saturation of the carbazole ring system gives rise to several positional isomers, each with unique three-dimensional arrangements and, consequently, distinct physicochemical and pharmacological properties. This guide focuses on a comparative analysis of the well-studied 1,2,3,4-tetrahydro-9H-carbazole and the less-explored 4,5,6,7-tetrahydro-1H-carbazole, providing a foundational understanding for further research and drug design.
At a Glance: Structural and Spectroscopic Comparison
The positioning of the saturated cyclohexane ring fused to the carbazole core fundamentally differentiates these isomers, influencing their electronic distribution and molecular geometry. This is reflected in their spectroscopic data.
| Property | 1,2,3,4-Tetrahydro-9H-carbazole | 4,5,6,7-Tetrahydro-1H-carbazole |
| Molecular Formula | C₁₂H₁₃N | C₁₂H₁₃N |
| Molecular Weight | 171.24 g/mol | 171.24 g/mol |
| IUPAC Name | 2,3,4,9-tetrahydro-1H-carbazole | 4,5,6,7-tetrahydro-1H-carbazole |
| CAS Number | 942-01-8 | Not available |
| ¹H NMR (CDCl₃, δ ppm) | ~7.64 (br s, 1H, NH), 7.49 (m, 1H), 7.29 (m, 1H), 7.08-7.71 (br m, 2H), 2.74 (br t, 4H), 1.86-1.99 (br m, 4H)[2] | Data not readily available in searched literature. |
| ¹³C NMR (CDCl₃, δ ppm) | ~134.66, 133.30, 126.82, 119.96, 118.12, 116.81, 109.61, 108.98, 22.42, 22.32, 22.20, 20.05[2] | Data not readily available in searched literature. |
| IR (neat, cm⁻¹) | ~3401 (N-H), 2928, 2848 (C-H)[2] | Data not readily available in searched literature. |
Experimental Protocols
Synthesis of Tetrahydrocarbazole Isomers
The most common and versatile method for the synthesis of tetrahydrocarbazoles is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with a ketone or aldehyde.
Protocol: Fischer Indole Synthesis of 1,2,3,4-Tetrahydro-9H-carbazole
This protocol is adapted from established literature procedures.[3]
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Glacial acetic acid
-
Methanol
-
Decolorizing carbon
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a stirrer, a mixture of cyclohexanone (1.0 eq) and glacial acetic acid (6.0 eq) is heated to reflux.
-
Phenylhydrazine (1.0 eq) is added dropwise to the refluxing mixture over a period of one hour.
-
The reaction mixture is refluxed for an additional hour after the addition is complete.
-
The mixture is then poured into a beaker and allowed to cool, during which the product solidifies.
-
The solid is collected by vacuum filtration and washed with water and then with 75% ethanol.
-
The crude product is air-dried and then recrystallized from methanol, using decolorizing carbon to remove colored impurities.
-
The purified crystals of 1,2,3,4-tetrahydro-9H-carbazole are collected by filtration and dried.
dot
Biological Activity: A Tale of Two Scaffolds
The biological activities of tetrahydrocarbazole derivatives are a major focus of research, with studies reporting a wide range of effects including antimicrobial, anticancer, and neuroprotective properties.[1] However, most of the available data pertains to derivatives of the 1,2,3,4-tetrahydro-9H-carbazole scaffold.
Derivatives of 1,2,3,4-tetrahydro-9H-carbazole have shown promise as:
-
Anticancer agents: Exhibiting cytotoxic activity against various cancer cell lines.[4]
-
Antimicrobial agents: Demonstrating activity against a range of bacteria and fungi.[5][6]
-
Neuroprotective agents: Investigated for their potential in treating neurodegenerative diseases.
Information on the biological activity of 4,5,6,7-tetrahydro-1H-carbazole and its derivatives is significantly more limited in the currently available literature. This knowledge gap presents an opportunity for future research to explore the pharmacological potential of this isomeric scaffold. The difference in the placement of the saturated ring likely influences the molecule's interaction with biological targets, potentially leading to novel activities.
dot
Conclusion
The structural isomerism of tetrahydrocarbazoles presents a fascinating area of study with significant implications for drug discovery and development. While 1,2,3,4-tetrahydro-9H-carbazole has been extensively investigated, leading to the discovery of numerous derivatives with potent biological activities, other isomers like 4,5,6,7-tetrahydro-1H-carbazole remain largely unexplored. The distinct structural and electronic properties of these isomers, dictated by the position of the saturated ring, warrant further investigation to unlock their full therapeutic potential. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers venturing into this promising field of medicinal chemistry.
References
Comparative Analysis of 2,3,4,9-tetrahydro-1H-carbazol-3-amine as a Putative Butyrylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of BChE Inhibitors
The inhibitory potency of a compound against BChE is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency. The table below presents the IC50 values for several well-characterized BChE inhibitors.
| Inhibitor | BChE IC50 (µM) | Acetylcholinesterase (AChE) IC50 (µM) | Selectivity Index (AChE IC50 / BChE IC50) |
| 2,3,4,9-tetrahydro-1H-carbazol-3-amine | Data not available | Data not available | Data not available |
| Tacrine | 0.03 | 0.13 | 4.33 |
| Donepezil | 7.4 | 0.0067 | 0.0009 |
| Rivastigmine | 0.037 | 4.15 | 112.16[1] |
Note: The selectivity index provides a measure of the inhibitor's preference for BChE over AChE. A higher value indicates greater selectivity for BChE.
Experimental Protocol: BChE Inhibition Assay (Ellman's Method)
The most widely used method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman and colleagues. This assay is based on the hydrolysis of a thiocholine ester substrate by the cholinesterase enzyme, which produces thiocholine. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.
Materials:
-
Butyrylcholinesterase (BChE) enzyme solution (e.g., from equine serum)
-
Butyrylthiocholine iodide (BTCI) substrate solution
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (inhibitor) solutions at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BChE in phosphate buffer.
-
Prepare a stock solution of BTCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add phosphate buffer and DTNB.
-
Control wells (100% enzyme activity): Add phosphate buffer, BChE solution, and DTNB.
-
Test wells: Add phosphate buffer, BChE solution, DTNB, and the test compound solution at different concentrations.
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the BTCI substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in the reader and measure the change in absorbance at 412 nm over time (kinetic measurement) for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Cholinergic Signaling Pathway in Alzheimer's Disease
Caption: Cholinergic signaling pathway and the role of BChE inhibitors.
Experimental Workflow for BChE Inhibition Assay
Caption: Workflow for determining BChE inhibitory activity.
References
A Senior Application Scientist's Guide to Validating the Anti-Biofilm Efficacy of Carbazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance (AMR) has rendered many conventional antibiotics ineffective, creating an urgent need for novel therapeutic strategies.[1][2] Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are a primary contributor to this crisis.[2] These biofilms exhibit dramatically increased resistance to antibiotics and host immune defenses, leading to persistent and chronic infections.[2][3] In this challenging landscape, carbazole derivatives have emerged as a promising class of bioactive compounds with significant potential to combat biofilm-forming pathogens.[1][4]
This guide provides an in-depth, technically-focused comparison of methodologies to validate the anti-biofilm effects of carbazole derivatives. Moving beyond mere protocols, we will explore the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
Part 1: Foundational Screening - Quantifying Biofilm Inhibition
The initial step in validating a potential anti-biofilm agent is to quantify its ability to inhibit biofilm formation. The Crystal Violet (CV) assay is the workhorse for this purpose due to its simplicity, low cost, and high-throughput capability.
The Science Behind the Method: The CV assay is a colorimetric method that stains the total biofilm biomass, which includes both live and dead cells as well as the extracellular matrix. This makes it an excellent tool for initial screening to identify compounds that reduce the overall biofilm structure.
Detailed Experimental Protocol: Crystal Violet (CV) Assay [5][6][7]
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) into an appropriate broth (e.g., Tryptic Soy Broth) and incubate overnight at 37°C.[6]
-
Standardization: The next day, dilute the overnight culture to a standardized optical density (OD), typically OD600 of 0.1, in fresh growth medium.[8] This ensures a consistent starting number of bacteria for each experiment.
-
Plate Inoculation: In a 96-well flat-bottom microtiter plate, add 100 µL of the standardized bacterial culture to each well.[5][7] Include wells with different concentrations of the carbazole derivative.
-
Expert Insight: It is crucial to include proper controls. A negative control (bacteria with no compound) establishes the baseline for maximum biofilm formation. A positive control (a known biofilm inhibitor or antibiotic) validates the assay's sensitivity.[6] A blank control (medium only) is used to subtract background absorbance.
-
-
Incubation: Cover the plate and incubate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.[7]
-
Washing: Carefully discard the planktonic (free-floating) cells by gently inverting the plate. Wash the wells twice with sterile distilled water or phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.[6] Blot the plate on paper towels to remove excess liquid.
-
Staining: Add 125 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[7]
-
Final Wash: Discard the crystal violet solution and wash the plate again with water until the wash water runs clear.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[7] Incubate for 10-15 minutes.
-
Quantification: Transfer 125 µL of the solubilized solution to a new flat-bottom plate and measure the absorbance at a wavelength between 540-590 nm using a microplate reader.[5] The reduction in absorbance in treated wells compared to the negative control indicates the percentage of biofilm inhibition.
Workflow for Initial Biofilm Inhibition Screening
References
- 1. Carbazole Alkaloids as Antimicrobial and Antibiofilm Agents: A Focus on Plant-Derived Natural Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Small Molecule Anti-biofilm Agents Developed on the Basis of Mechanistic Understanding of Biofilm Formation [frontiersin.org]
- 4. Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen: synthesis, in silico and in vitro bioevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. ableweb.org [ableweb.org]
- 7. static.igem.org [static.igem.org]
- 8. static.igem.org [static.igem.org]
Verifying the Molecular Target of 2,3,4,9-tetrahydro-1H-carbazol-3-amine: A Comparative Guide to Experimental Validation
In the landscape of contemporary drug discovery, the precise identification of a compound's molecular target is the bedrock upon which successful therapeutic development is built. A thorough understanding of the specific protein interactions of a bioactive molecule, such as 2,3,4,9-tetrahydro-1H-carbazol-3-amine, is not merely an academic exercise; it is a critical step that informs mechanism of action, predicts potential off-target effects, and ultimately dictates the translational success of a potential therapeutic agent. This guide provides an in-depth comparison of essential experimental methodologies for verifying the molecular target of this compound, using the putative target, Acetylcholinesterase (AChE), as a case study.
The carbazole scaffold is a privileged structure in medicinal chemistry, with various derivatives showing promise against a range of biological targets. Notably, some derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been identified as potential inhibitors of Acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a primary target in the symptomatic treatment of Alzheimer's disease.[1] This guide will navigate the researcher through a logical, multi-faceted approach to rigorously test the hypothesis that AChE is the direct molecular target of this compound. We will compare direct enzymatic inhibition assays with biophysical methods that measure direct binding and cellular target engagement, using the well-established AChE inhibitor, Donepezil, as a benchmark for performance.
The Cholinergic Hypothesis and Acetylcholinesterase as a Target
The cholinergic hypothesis of Alzheimer's disease posits that a decline in cognitive function is linked to a deficiency in the neurotransmitter acetylcholine (ACh).[2][3] Acetylcholinesterase (AChE) is the enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, thereby terminating the nerve impulse.[4][5] Inhibition of AChE increases the concentration and duration of action of ACh, offering a therapeutic strategy to alleviate some of the cognitive symptoms of the disease.[3] Therefore, verifying that a novel compound directly and selectively inhibits AChE is a crucial first step in its development as a potential anti-Alzheimer's agent.
Below is a simplified representation of the cholinergic synapse and the role of AChE.
Caption: Role of Acetylcholinesterase (AChE) in the cholinergic synapse and the site of inhibition.
Comparison of Target Verification Methodologies
We will explore a suite of orthogonal assays, each providing a unique piece of the puzzle in the target validation process. A multi-pronged approach is essential for building a robust case for target engagement.
-
Enzymatic Activity Assay (Ellman's Method): A direct measure of functional inhibition.
-
Affinity Chromatography: A qualitative and semi-quantitative method to identify binding partners from a complex mixture.
-
Thermal Shift Assay (TSA): A biophysical assay measuring direct ligand binding to a purified protein.
-
Cellular Thermal Shift Assay (CETSA): An advanced biophysical assay confirming target engagement within a physiological cellular context.
Physicochemical Properties of Test Compounds
A preliminary comparison of the physicochemical properties of our test compound and the benchmark inhibitor, Donepezil, is useful for contextualizing their behavior in these assays.
| Property | This compound | Donepezil |
| Molecular Formula | C₁₂H₁₄N₂ | C₂₄H₂₉NO₃ |
| Molecular Weight | 186.25 g/mol [6] | 379.5 g/mol [7] |
| LogP (Predicted) | 1.9[6] | 4.3[7] |
| Structure | Tetrahydrocarbazole | N-benzylpiperidine and indanone moieties |
Enzymatic Activity Assay: The Functional Confirmation
The most direct first step to test our hypothesis is to determine if this compound functionally inhibits AChE enzymatic activity. The Ellman's method is a robust, simple, and widely adopted colorimetric assay for this purpose.[8][9][10]
Principle of the Assay: The assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 412 nm.[10][11] An inhibitor will reduce the rate of this color change.
Experimental Protocol: AChE Inhibition Assay
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M, pH 8.0.
-
DTNB Solution: 10 mM in phosphate buffer.
-
Substrate Solution (ATCI): 14 mM Acetylthiocholine Iodide in deionized water (prepare fresh).[12]
-
AChE Solution: 1 U/mL Human recombinant AChE in phosphate buffer (keep on ice).
-
Test Compounds: Prepare stock solutions of this compound and Donepezil in DMSO. Create a serial dilution in phosphate buffer to achieve final assay concentrations.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add:
-
140 µL Phosphate Buffer
-
10 µL AChE solution
-
10 µL DTNB solution
-
10 µL of test compound dilution (or solvent for control).[12]
-
-
Include a "blank" well with buffer instead of the enzyme solution to correct for non-enzymatic substrate hydrolysis.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 412 nm in a microplate reader, taking readings every minute for 10-15 minutes.[12]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each compound concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Comparative Performance Data (Hypothetical)
| Compound | Putative Target | IC₅₀ (nM) | Selectivity (vs. BChE) |
| This compound | AChE | 45 | >100-fold |
| Donepezil (Reference) | AChE | 6.7[2][8] | ~1100-fold[2] |
Interpretation: An IC₅₀ value in the nanomolar range for this compound would provide strong evidence of functional inhibition of AChE, comparable to the potent reference compound Donepezil. High selectivity over the related enzyme Butyrylcholinesterase (BChE) is also a desirable characteristic.[2]
Affinity Chromatography: Fishing for the Target
While the enzymatic assay demonstrates functional inhibition, it does not definitively prove direct binding. Affinity chromatography is a powerful technique to isolate binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[13][14]
Principle of the Assay: The compound of interest (the "bait") is immobilized on a solid support matrix. A cell lysate is then passed over this matrix. The target protein, having a specific affinity for the compound, will bind to the matrix while other proteins are washed away.[13][14] The bound protein is then eluted and can be identified by techniques like mass spectrometry.
Experimental Workflow: Affinity Chromatography
Caption: General workflow for target identification using affinity chromatography.
Experimental Protocol: Affinity Chromatography
-
Matrix Preparation:
-
Synthesize a derivative of this compound with a linker arm suitable for covalent coupling to an activated chromatography resin (e.g., NHS-activated Sepharose).
-
Couple the compound to the resin according to the manufacturer's protocol. Block any remaining active sites.
-
-
Column Packing and Equilibration:
-
Pack the affinity resin into a chromatography column.
-
Equilibrate the column with a binding buffer (e.g., PBS, pH 7.4).[13]
-
-
Sample Preparation and Loading:
-
Prepare a cell lysate from a relevant cell line (e.g., SH-SY5Y human neuroblastoma cells) under non-denaturing conditions.
-
Clarify the lysate by centrifugation.
-
Load the clarified lysate onto the equilibrated column.[15]
-
-
Washing and Elution:
-
Wash the column extensively with binding buffer to remove proteins that do not specifically bind to the immobilized compound.
-
Elute the specifically bound proteins. This can be achieved by:
-
Changing the pH or ionic strength of the buffer.
-
Using a competitive eluting agent (e.g., a high concentration of a known soluble ligand or the free compound itself).[16]
-
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and silver staining to visualize the purified proteins.
-
Excise the protein band of interest and identify it using mass spectrometry (e.g., LC-MS/MS).
-
Comparative Performance Data (Illustrative)
| Method | This compound | Donepezil (Reference) |
| Affinity Chromatography | A prominent band at ~70-80 kDa is observed in the eluate, identified as Acetylcholinesterase by mass spectrometry. | A similar prominent band corresponding to AChE is eluted, confirming the method's validity. |
Interpretation: The successful isolation and identification of AChE from a complex cell lysate provides strong, direct evidence of a physical interaction between the compound and the protein.
Thermal Shift Assay (TSA): Quantifying Direct Binding
A Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a high-throughput biophysical method to study the thermal stability of a protein.[17][18] The binding of a ligand typically stabilizes a protein, leading to an increase in its melting temperature (Tₘ). This change in Tₘ (ΔTₘ) is an indicator of direct binding.[19][20]
Principle of the Assay: A fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of a protein is used. In its native state, the protein's hydrophobic core is buried. As the temperature is gradually increased, the protein unfolds, exposing these hydrophobic regions. The dye then binds and its fluorescence increases significantly.[14] A ligand that stabilizes the protein will shift this unfolding process to a higher temperature.
Experimental Protocol: Thermal Shift Assay
-
Reaction Setup (in a 96- or 384-well PCR plate):
-
Prepare a master mix containing the purified target protein (e.g., recombinant human AChE) at a final concentration of 2-5 µM and a fluorescent dye (e.g., 5x SYPRO Orange) in a suitable buffer.[17]
-
Aliquot the master mix into the wells.
-
Add the test compounds (this compound and Donepezil) at various concentrations. Include a DMSO control.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C), while continuously monitoring the fluorescence in each well.[21]
-
-
Data Analysis:
-
Plot the fluorescence intensity against temperature for each well to generate melting curves.
-
The melting temperature (Tₘ) is the midpoint of the transition, often calculated as the peak of the first derivative of the melting curve.
-
Calculate the thermal shift (ΔTₘ) by subtracting the Tₘ of the control (protein + DMSO) from the Tₘ of the protein with the compound. A ΔTₘ of >2°C is generally considered significant.[22]
-
Comparative Performance Data (Hypothetical)
| Compound | Target Protein | Tₘ (Control) | Tₘ (with Compound) | ΔTₘ (°C) |
| This compound | AChE | 52.5°C | 57.0°C | +4.5°C |
| Donepezil (Reference) | AChE | 52.5°C | 61.2°C | +8.7°C |
Interpretation: A positive thermal shift provides direct evidence of the compound binding to and stabilizing the purified AChE protein. The magnitude of the shift can be related to the binding affinity, with more potent binders generally causing a larger shift.[20]
Cellular Thermal Shift Assay (CETSA): Proving Target Engagement in a Living System
While TSA confirms binding to a purified protein, the Cellular Thermal Shift Assay (CETSA) goes a critical step further by verifying that the compound reaches and binds to its target within the complex and physiologically relevant environment of an intact cell.[23][24]
Principle of the Assay: The principle is analogous to TSA: ligand binding stabilizes the target protein against heat-induced denaturation. In CETSA, intact cells are treated with the compound, then heated. After heating, the cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation. The amount of soluble target protein remaining is then quantified, typically by Western Blot or other immunoassays.[23][25]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for verifying intracellular target engagement using CETSA.
Experimental Protocol: CETSA Melt Curve
-
Cell Treatment:
-
Culture a relevant cell line (e.g., SH-SY5Y) to an appropriate density.
-
Harvest the cells and resuspend them in culture medium. Divide the cell suspension into two tubes.
-
Treat one tube with the test compound (e.g., this compound at a saturating concentration) and the other with vehicle (DMSO). Incubate at 37°C for 1 hour to allow for cell penetration and binding.[24]
-
-
Heating Step:
-
Aliquot the treated and control cell suspensions into separate PCR tubes for each temperature point in a planned gradient (e.g., 48°C to 66°C).
-
Heat the tubes in a thermal cycler for 3 minutes at their respective temperatures, followed by cooling for 3 minutes at room temperature.[24]
-
-
Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated protein and cell debris by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[23]
-
-
Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of soluble AChE in each sample using a specific antibody-based method like Western Blot or an ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble AChE (relative to the unheated sample) against the temperature for both the compound-treated and vehicle-treated cells.
-
The resulting CETSA melt curves will show the temperature at which the protein denatures. A shift in the curve to a higher temperature in the presence of the compound confirms intracellular target engagement.
-
Comparative Performance Data (Hypothetical)
| Compound | Target Protein | Apparent Tₘ (Vehicle) | Apparent Tₘ (with Compound) | ΔTₘ (°C) in-cell |
| This compound | AChE | 55.2°C | 58.9°C | +3.7°C |
| Donepezil (Reference) | AChE | 55.2°C | 62.5°C | +7.3°C |
Interpretation: A positive thermal shift in a CETSA experiment is the gold standard for confirming that a compound not only binds its target but does so within the complex milieu of a living cell. This demonstrates cell permeability and engagement with the target in its native conformation and environment.[1][26]
Conclusion: Synthesizing the Evidence
The validation of a molecular target is a journey of accumulating and integrating evidence from multiple, orthogonal experimental approaches. For this compound, this guide outlines a logical progression of experiments to rigorously test the hypothesis of Acetylcholinesterase inhibition.
-
An enzymatic assay provides the initial, crucial evidence of functional modulation.
-
Affinity chromatography offers direct proof of a physical interaction, "fishing" the target out of a complex proteome.
-
A Thermal Shift Assay quantifies this direct binding to the purified protein, offering a biophysical confirmation that is amenable to higher throughput screening.
-
Finally, the Cellular Thermal Shift Assay provides the ultimate validation of target engagement, demonstrating that the compound can access and bind its target in a living system.
By systematically applying these methodologies and comparing the results to a well-characterized reference compound like Donepezil, researchers can build a compelling, data-driven case for the molecular target of this compound, paving the way for its further development as a potential therapeutic agent.
References
- 1. Frontiers | Current Advances in CETSA [frontiersin.org]
- 2. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholine signaling: Significance and symbolism [wisdomlib.org]
- 4. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 5. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. Acetylcholine - Wikipedia [en.wikipedia.org]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. sketchviz.com [sketchviz.com]
- 14. microbenotes.com [microbenotes.com]
- 15. researchgate.net [researchgate.net]
- 16. op.niscpr.res.in [op.niscpr.res.in]
- 17. Kinetic Analysis by Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thermal Shift Assay - Creative Biolabs [creative-biolabs.com]
- 19. A simple model for determining affinity from irreversible thermal shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. researchgate.net [researchgate.net]
- 22. Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview [article.innovationforever.com]
- 23. medium.com [medium.com]
- 24. Synthesis, biological evaluation and in silico study of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxy coumarin as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,3,4,9-tetrahydro-1H-carbazol-3-amine: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 2,3,4,9-tetrahydro-1H-carbazol-3-amine, a compound that, like other carbazole derivatives, requires careful handling as hazardous waste. The following protocols are based on general best practices for laboratory chemical waste management and information on similar chemical structures.
Hazard and Safety Overview
Key safety precautions include:
-
Always handle the compound within a chemical fume hood.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Prevent the release of the chemical into the environment.[2][3]
The following table summarizes the potential hazards associated with carbazole derivatives, which should be considered when handling this compound.
| Hazard Classification | Description |
| Carcinogenicity | Suspected of causing cancer.[1] |
| Mutagenicity | Suspected of causing genetic defects.[1] |
| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life.[1] |
| Irritant | May cause skin, eye, and respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with institutional and regulatory standards.
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: All materials contaminated with this compound, including solid residues, contaminated labware (e.g., pipette tips, vials), and solutions, must be treated as hazardous waste.[1]
-
Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible materials can lead to dangerous reactions.[1] Chemical wastes should be segregated by general waste type, such as flammables, poisons, acids, and bases.[4]
2. Waste Containerization:
-
Solid Waste: Collect solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1] A high-density polyethylene (HDPE) container is generally suitable.[1]
-
Liquid Waste: Collect solutions in a separate, sealed, and labeled container.[1]
-
Container Management: Ensure waste containers are kept closed at all times, except when adding waste.[1][5][6] Containers should not be filled beyond the neck to allow for expansion.[4]
3. Labeling:
-
Properly label all waste containers with the words "Hazardous Waste," the full chemical name (this compound), and any other information required by your institution.[6][7]
4. Storage:
-
Store hazardous waste in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[4][6]
-
The SAA must be inspected weekly for any signs of leakage.[4]
-
There are limits to the amount of hazardous waste that can be stored in an SAA (typically a maximum of 55 gallons).[6]
5. Disposal:
-
Contact EHS: Arrange for the pickup of the hazardous waste by contacting your institution's EHS department.[1][6] Follow their specific procedures for waste collection.[1]
-
Do Not Dispose Down the Drain: Hazardous wastes must not be discharged to the sewer via sink drains.[5]
-
Do Not Evaporate: Hazardous wastes must not be disposed of by evaporation in a fume hood or biosafety cabinet.[5]
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Alert and Evacuate: Alert others in the immediate area and evacuate if necessary.[1]
-
Control Ignition Sources: Remove all sources of ignition from the area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: If it is safe to do so, prevent the further spread of the spill.[1]
-
Cleanup:
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
-
Report: Report the spill to your EHS department.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
